Rubidium hydrogen carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19088-74-5 |
|---|---|
Molecular Formula |
CH2O3Rb |
Molecular Weight |
147.493 g/mol |
IUPAC Name |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)[O-].[Rb+] |
Isomeric SMILES |
C(=O)(O)[O-].[Rb+] |
Canonical SMILES |
C(=O)(O)O.[Rb] |
Other CAS No. |
19088-74-5 |
Origin of Product |
United States |
Foundational & Exploratory
Rubidium Hydrogen Carbonate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of rubidium hydrogen carbonate (RbHCO₃), detailing its chemical formula, structure, physicochemical properties, and established synthesis protocols. The information is intended to support research and development activities where this compound may be of interest.
Chemical Formula and Structure
This compound, also known as rubidium bicarbonate, possesses the chemical formula RbHCO₃.[1] Its structure is characterized by the ionic interaction between the rubidium cation (Rb⁺) and the hydrogen carbonate anion (HCO₃⁻).
A defining feature of the solid-state structure of this compound is the formation of centrosymmetric dimeric units of [HCO₃]₂²⁻. In these dimers, two bicarbonate anions are linked by strong hydrogen bonds. These dimeric units are further organized into a three-dimensional network through electrostatic interactions with the rubidium cations.[2][3]
The crystal structure of this compound is polymorphic, exhibiting a phase transition at 245 K (-28.15 °C).[2][3]
-
High-Temperature (HT) Phase: Above 245 K, it exists in a monoclinic crystal system with the space group C2/m. In this phase, the hydrogen atoms within the hydrogen bonds are disordered.[2][3]
-
Low-Temperature (LT) Phase: Below 245 K, it transitions to a triclinic crystal system with the space group C-1. This transition is characterized by the ordering of the hydrogen atoms within the bicarbonate dimers.[2][3]
Caption: Hydrogen-bonded bicarbonate dimer in this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | RbHCO₃ |
| Molecular Weight | 146.485 g/mol [1] |
| Appearance | White solid |
| Density | 2.8 g/cm³[1] |
| Decomposition Point | 175 °C[1] |
| Crystal System (HT) | Monoclinic (C2/m)[2][3] |
| Crystal System (LT) | Triclinic (C-1)[2][3] |
| Phase Transition Temp. | 245 K (-28.15 °C)[2][3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through two primary laboratory methods. The following provides a detailed methodology for each.
Synthesis from Rubidium Hydroxide
This method involves the direct neutralization of rubidium hydroxide with carbon dioxide.
Reaction: RbOH (aq) + CO₂ (g) → RbHCO₃ (aq)
Protocol:
-
Prepare an aqueous solution of rubidium hydroxide (RbOH) of a known concentration.
-
Bubble a stream of carbon dioxide (CO₂) gas through the rubidium hydroxide solution with continuous stirring.
-
Monitor the pH of the solution. The reaction is complete when the pH indicates the formation of the bicarbonate salt.
-
Isolate the this compound product by crystallization, which can be induced by cooling the solution or by slow evaporation of the solvent.
-
Filter the resulting crystals and dry them under controlled conditions to prevent thermal decomposition.
Synthesis from Rubidium Carbonate
This method involves the carbonation of an aqueous solution of rubidium carbonate.
Reaction: Rb₂CO₃ (aq) + H₂O (l) + CO₂ (g) → 2RbHCO₃ (aq)
Protocol:
-
Dissolve a known mass of rubidium carbonate (Rb₂CO₃) in deionized water to create an aqueous solution.
-
Pass a continuous stream of carbon dioxide (CO₂) gas through the rubidium carbonate solution.
-
Continue the carbonation process until the solution is saturated with carbon dioxide, leading to the precipitation of this compound.
-
The product can be isolated by filtering the crystallized solid.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted rubidium carbonate.
-
Dry the purified this compound crystals in a desiccator or at a low temperature to avoid decomposition.
Caption: Experimental workflow for the synthesis of this compound.
References
physical and chemical properties of rubidium hydrogen carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of rubidium hydrogen carbonate (RbHCO₃). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Physical Properties
This compound is a white, crystalline solid.[1] It is known to exist in different crystal structures depending on the temperature, undergoing a phase transition at lower temperatures.[2][3]
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₂O₃Rb | [4] |
| Molecular Weight | 146.485 g/mol | [5] |
| Appearance | White rhombohedral crystals | [6][7] |
| Density | 2.8 g/cm³ | [8] |
| Solubility in Water | 116 g/100 mL at 20°C | [6][9] |
Chemical Properties
This compound exhibits typical reactivity for an alkali metal bicarbonate. It is a key intermediate in various chemical syntheses and displays interesting thermal decomposition behavior.
Table 2: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | rubidium;hydrogen carbonate | [5] |
| CAS Number | 19088-74-5 | [5] |
| Decomposition Point | 175 °C | [8] |
| Standard Enthalpy of Formation | -962 kJ/mol | [8] |
Thermal Decomposition
Upon heating, this compound decomposes to form rubidium carbonate, water, and carbon dioxide.[4] This decomposition process is a critical consideration in its handling and application at elevated temperatures.
Reactivity
As a bicarbonate, it will react with acids to produce rubidium salts, water, and carbon dioxide. It can also be formed by the carbonation of rubidium carbonate or the reaction of rubidium hydroxide with carbon dioxide.[4][10]
Crystal Structure and Phase Transition
A notable characteristic of this compound is its order-disorder phase transition at a critical temperature (T_C) of 245 K (-28.15 °C).[2][3]
-
High-Temperature Phase (>245 K): Above this temperature, it possesses a monoclinic crystal structure (space group C2/m). In this phase, the hydrogen atoms within the hydrogen bonds connecting the bicarbonate anions are disordered.[2][3]
-
Low-Temperature Phase (<245 K): Below the transition temperature, the hydrogen atoms become ordered, leading to a reduction in crystal symmetry to a triclinic system (space group C-1).[2][3]
This phase transition is a key area of research in the solid-state chemistry of this compound.
Caption: Phase transition diagram for this compound.
Experimental Protocols
Synthesis of this compound
Two primary laboratory-scale synthesis methods are commonly employed:
Method 1: Carbonation of Rubidium Hydroxide
This direct method involves the reaction of an aqueous solution of rubidium hydroxide with carbon dioxide gas.[4]
Method 2: Carbonation of Rubidium Carbonate
Another prevalent method is the bubbling of carbon dioxide through an aqueous solution of rubidium carbonate.[4] The resulting this compound can then be crystallized from the solution.
Caption: Common laboratory synthesis routes for this compound.
Analytical Techniques
The characterization of this compound relies on several advanced analytical methods:
-
X-ray Diffraction (XRD): This is the fundamental technique for determining the crystal structure and phase purity of the compound.[4]
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition pathway of this compound by measuring its mass change as a function of temperature.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been utilized to thoroughly investigate the order-disorder phase transition of this compound.[2][11]
Safety and Handling
While detailed safety information should be obtained from a current Safety Data Sheet (SDS), it is important to note that this compound is generally handled with standard laboratory precautions. As with other carbonates, contact with strong acids should be avoided to prevent the rapid release of carbon dioxide gas.
References
- 1. webqc.org [webqc.org]
- 2. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 19088-74-5 | Benchchem [benchchem.com]
- 5. This compound | CHO3Rb | CID 23678577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RUBIDIUM BICARBONATE | 19088-74-5 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikidata [wikidata.org]
- 9. RUBIDIUM BICARBONATE CAS#: 19088-74-5 [m.chemicalbook.com]
- 10. Rubidium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 11. journals.iucr.org [journals.iucr.org]
Synthesis of Rubidium Hydrogen Carbonate from Rubidium Carbonate: A Technical Guide
This technical guide provides an in-depth overview of the synthesis of rubidium hydrogen carbonate (also known as rubidium bicarbonate) from rubidium carbonate. The document details the underlying chemical reaction, experimental protocols, and key physical and chemical properties of the resulting compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Quantitative Data
This compound is a white crystalline solid. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | CHRbO₃ |
| Molecular Weight | 147.493 g/mol [1] |
| Typical Purity | 95%[1] |
| Melting Point | Decomposes upon heating[1] |
| Solubility in Water | Readily soluble |
| Crystal System (High Temp.) | Monoclinic, Space Group C2/m (above 245 K)[1][2][3][4] |
| Crystal System (Low Temp.) | Triclinic (below 245 K)[2][3][4] |
| Phase Transition Temp. | 245 K (-28.15 °C)[1][2][3][4] |
| Rb-O Bond Distances (HT Phase) | 2.869(3) to 3.0662(12) Å[1][2][3][4] |
Reaction Pathway
The synthesis of this compound from rubidium carbonate is achieved through the carbonation of an aqueous solution of rubidium carbonate. The balanced chemical equation for this reaction is:
Rb₂CO₃ (aq) + CO₂ (g) + H₂O (l) → 2RbHCO₃ (aq)[1]
This reaction involves the conversion of the carbonate salt to the bicarbonate (hydrogen carbonate) by the action of carbonic acid, which is formed in situ from the dissolution of carbon dioxide in water.
Experimental Protocol
The following protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Rubidium Carbonate (Rb₂CO₃) - Note: Commercial rubidium carbonate may exist as a sesquihydrate.[2][4]
-
Deionized Water
-
Carbon Dioxide (gas)
-
Crystallization dish
-
Gas dispersion tube
Procedure:
-
Preparation of the Rubidium Carbonate Solution:
-
Carbonation:
-
Immerse a gas dispersion tube into the rubidium carbonate solution.
-
Bubble a steady stream of carbon dioxide gas through the solution. This converts the dissolved rubidium carbonate into this compound.[1]
-
-
Crystallization:
-
An alternative to active carbonation is to pour the aqueous solution into a crystallization dish and allow for the slow evaporation of the solvent at room temperature (approximately 295 K) overnight.[2][4] The atmospheric carbon dioxide is sufficient to drive the conversion to this compound, yielding large crystals.[2]
-
The quality and size of the crystals are dependent on the rate of evaporation and the purity of the starting materials.[1]
-
-
Isolation and Drying:
-
Carefully decant the supernatant liquid or filter the crystals from the solution.
-
It is crucial to dry the resulting this compound crystals under controlled conditions. Avoid excessive heating, as the compound will decompose back to rubidium carbonate, water, and carbon dioxide.[1] Drying at temperatures below 140°C is a general guideline for similar compounds to prevent mass loss.[1]
-
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the formation of this compound.
References
Synthesis of Rubidium Hydrogen Carbonate from Rubidium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of rubidium hydrogen carbonate from rubidium hydroxide. The document outlines the chemical principles, a detailed experimental protocol, safety considerations, and methods for characterization of the final product. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Introduction
This compound (RbHCO₃), also known as rubidium bicarbonate, is an inorganic compound with applications in various fields of research and development, including catalysis and as a precursor for the synthesis of other rubidium-containing materials. The synthesis from rubidium hydroxide (RbOH) is a primary and direct method, relying on the neutralization reaction between a strong base and a weak acid (carbonic acid, formed in situ from carbon dioxide). This guide details a laboratory-scale procedure for this synthesis.
Chemical Principles
The synthesis of this compound from rubidium hydroxide is based on the reaction of an aqueous solution of rubidium hydroxide with carbon dioxide gas. The reaction proceeds according to the following balanced chemical equation:
RbOH(aq) + CO₂(g) → RbHCO₃(aq)
Rubidium hydroxide is a strong base, and when carbon dioxide is bubbled through its aqueous solution, carbonic acid (H₂CO₃) is formed, which then reacts with the hydroxide to form this compound and water. The product, this compound, can then be isolated from the solution by crystallization.
Data Presentation
The following tables summarize the key quantitative data for the reactant and the product.
Table 1: Properties of Rubidium Hydroxide (Reactant)
| Property | Value |
| Chemical Formula | RbOH |
| Molar Mass | 102.48 g/mol [1] |
| Appearance | White, hygroscopic solid[2] |
| Solubility in Water | 173 g/100 mL at 30 °C[1] |
| Melting Point | 382 °C (decomposes)[1] |
| Safety | Highly caustic and corrosive[2] |
Table 2: Properties of this compound (Product)
| Property | Value |
| Chemical Formula | RbHCO₃ |
| Molar Mass | 146.49 g/mol |
| Appearance | White crystalline solid |
| Thermal Decomposition | Decomposes upon heating to Rb₂CO₃, H₂O, and CO₂ |
| Crystal Structure | Monoclinic at room temperature[3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from rubidium hydroxide.
4.1. Materials and Equipment
-
Rubidium hydroxide (RbOH), solid or a 50% aqueous solution
-
Distilled or deionized water
-
Carbon dioxide (CO₂) gas cylinder with a regulator and flow meter
-
Glass reaction vessel (e.g., a three-necked round-bottom flask)
-
Gas dispersion tube (fritted glass bubbler)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Drying oven or desiccator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
4.2. Experimental Procedure
Step 1: Preparation of Rubidium Hydroxide Solution
-
If starting with solid rubidium hydroxide, carefully weigh a desired amount in a fume hood due to its hygroscopic and caustic nature.
-
Slowly add the solid RbOH to a beaker containing a calculated amount of distilled water to achieve the desired concentration (e.g., 1 M). The dissolution is exothermic, so the addition should be done in portions with stirring.
-
If starting with a 50% aqueous solution, calculate the required volume and dilute it with distilled water to the desired concentration.
-
Transfer the rubidium hydroxide solution to the reaction vessel.
Step 2: Carbonation Reaction
-
Place the reaction vessel on a magnetic stirrer and add a stir bar.
-
Immerse the gas dispersion tube into the solution, ensuring it is well below the surface.
-
Connect the gas dispersion tube to the carbon dioxide cylinder via tubing and a flow meter.
-
Begin stirring the solution at a moderate speed.
-
Slowly bubble carbon dioxide gas through the solution. A flow rate of approximately 100-200 mL/min is recommended for a laboratory-scale reaction.
-
Monitor the pH of the solution periodically. The initial pH will be highly alkaline. As the reaction progresses, the pH will decrease. The reaction is complete when the pH of the solution reaches a near-neutral or slightly alkaline value (pH 7-8).
Step 3: Isolation and Purification of this compound
-
Once the reaction is complete, stop the flow of carbon dioxide and remove the gas dispersion tube.
-
Transfer the resulting solution to a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature, or facilitate crystallization by placing the dish in a desiccator over a drying agent. For higher purity, a slow crystallization process is preferred.
-
Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of cold distilled water to remove any unreacted rubidium hydroxide or other soluble impurities.
-
Dry the collected crystals in a drying oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition, or in a desiccator under vacuum.
4.3. Characterization of the Product
The identity and purity of the synthesized this compound can be confirmed using the following techniques:
-
Titration: The purity of the product can be determined by titrating a known weight of the sample with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator.
-
Infrared (IR) Spectroscopy: The presence of the bicarbonate ion can be confirmed by characteristic absorption bands in the IR spectrum.
-
Thermal Gravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition profile of the product, which should show a mass loss corresponding to the evolution of water and carbon dioxide.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the formation of this compound.
Safety Precautions
-
Rubidium Hydroxide: Rubidium hydroxide is a strong base and is highly corrosive.[2] It can cause severe skin burns and eye damage. Always handle it in a fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Carbon Dioxide: While not highly toxic, carbon dioxide is an asphyxiant in high concentrations. Ensure the reaction is performed in a well-ventilated area.
-
Pressure: The carbon dioxide cylinder is under high pressure. Ensure it is properly secured and that the regulator is in good working order.
Conclusion
The synthesis of this compound from rubidium hydroxide via carbonation is a straightforward and effective laboratory method. By carefully controlling the reaction conditions and purification steps as outlined in this guide, researchers can obtain a high-purity product suitable for a variety of scientific applications. Adherence to safety protocols is essential when working with the corrosive reactant, rubidium hydroxide.
References
An In-depth Technical Guide to the Thermal Decomposition of Rubidium Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of rubidium hydrogen carbonate (RbHCO₃) into rubidium carbonate (Rb₂CO₃). This document outlines the fundamental chemical transformation, detailed experimental protocols for its analysis, and the underlying theoretical principles.
Core Principles and Stoichiometry
The thermal decomposition of this compound is a classic example of a solid-state decomposition reaction, where a single reactant breaks down into multiple products upon heating. The balanced chemical equation for this reaction is:
2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)
This equation indicates that solid this compound decomposes to yield solid rubidium carbonate, water vapor, and carbon dioxide gas.[1][2] This reaction is endothermic, requiring an input of thermal energy to proceed.
The thermal stability of alkali metal bicarbonates generally increases down the group in the periodic table. This trend is attributed to the decreasing polarizing power of the alkali metal cation as its ionic radius increases. Consequently, this compound is expected to be more thermally stable than sodium hydrogen carbonate (NaHCO₃) and potassium hydrogen carbonate (KHCO₃).
Quantitative Analysis
Table 1: Theoretical Mass Loss in the Thermal Decomposition of this compound
| Reactant | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) | Theoretical Mass Loss (%) |
| 2 x RbHCO₃ | 293.00 | Rb₂CO₃ | 230.95 | 21.18% (H₂O + CO₂) |
| H₂O | 18.02 | |||
| CO₂ | 44.01 |
This table illustrates that the complete decomposition of this compound results in a solid residue of rubidium carbonate, with a total mass loss of approximately 21.18% due to the evolution of water and carbon dioxide.
For comparative purposes, the decomposition of related alkali metal bicarbonates occurs at the following approximate temperature ranges:
-
Sodium Bicarbonate (NaHCO₃): Decomposition typically begins around 85°C and is complete by approximately 182°C.
-
Potassium Bicarbonate (KHCO₃): Decomposition starts at a higher temperature, around 364 K (91°C), with the maximum reaction rate observed at 421.9 K (148.9°C).[3]
Based on periodic trends, the decomposition of this compound is expected to commence at a temperature higher than that of potassium hydrogen carbonate.
Experimental Protocols
The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the corresponding mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Rate: Program a linear heating rate, typically between 5°C/min and 20°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is identified as the point where significant mass loss begins.
-
The total mass loss should be compared with the theoretical value (21.18%) to confirm the reaction stoichiometry.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the enthalpy change (heat flow) associated with the decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a DSC pan. The pan should be hermetically sealed if possible to contain the evolved gases, or a pinhole lid can be used to allow for controlled release. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant purge rate.
-
Heating Rate: Use the same heating rate as in the TGA experiment for direct comparison of results.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the decomposition reaction.
-
The area under the peak is integrated to determine the enthalpy of decomposition (ΔHdecomp), typically expressed in J/g or kJ/mol.
-
Visualizing the Decomposition Process
The logical flow of the thermal decomposition of this compound can be represented as a straightforward pathway.
Caption: Thermal decomposition pathway of this compound.
The experimental workflow for analyzing this decomposition using TGA and DSC can also be visualized.
Caption: Experimental workflow for TGA and DSC analysis.
References
Unraveling the Crystalline Architecture of Rubidium Hydrogen Carbonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of rubidium hydrogen carbonate (RbHCO₃), a compound of interest in materials science and crystal engineering. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of its two known polymorphs, outlines the experimental procedures for their characterization, and presents a visual representation of the phase transition.
Introduction
This compound is known to exist in two distinct crystalline forms: a high-temperature (HT) monoclinic phase and a low-temperature (LT) triclinic phase.[1][2][3][4][5] A reversible order-disorder phase transition occurs at approximately 245 K (-28 °C).[1][2][3][4][5] This transition is characterized by a change in the ordering of the hydrogen atoms within the dimeric bicarbonate units, leading to a reduction in crystal symmetry upon cooling.[1][2][4] The fundamental building blocks of both structures are pairs of hydrogen carbonate anions, ([HCO₃]₂)²⁻, linked by strong hydrogen bonds, which are further connected into a three-dimensional network by rubidium cations (Rb⁺).[1][2][4]
Crystallographic Data
The crystallographic data for both the high-temperature and low-temperature modifications of this compound have been determined by single-crystal X-ray diffraction. The quantitative parameters are summarized in the tables below for clear comparison.
High-Temperature (HT) Phase
The high-temperature phase of this compound adopts a monoclinic crystal system with the space group C2/m.[1] A key feature of this phase is the disordered nature of the hydrogen atom within the hydrogen bonds connecting the bicarbonate anions.[1][2][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 15.195 (1) |
| b (Å) | 5.640 (1) |
| c (Å) | 3.734 (1) |
| α (°) | 90 |
| β (°) | 104.86 (1) |
| γ (°) | 90 |
| Volume (ų) | 309.28 |
| Z | 4 |
| Temperature (K) | 270 |
Table 1: Crystallographic data for the high-temperature phase of this compound.
Low-Temperature (LT) Phase
Upon cooling below 245 K, this compound undergoes a phase transition to a triclinic crystal system with the space group C-1.[1][2][4] This transition is driven by the ordering of the hydrogen atoms within the bicarbonate dimers.[1][2][4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | C-1 |
| a (Å) | 15.123 (1) |
| b (Å) | 5.632 (1) |
| c (Å) | 3.719 (1) |
| α (°) | 89.343 (4) |
| β (°) | 104.78 (1) |
| γ (°) | 92.748 (9) |
| Volume (ų) | 305.81 |
| Z | 4 |
| Temperature (K) | 100 |
Table 2: Crystallographic data for the low-temperature phase of this compound.
Experimental Protocols
Synthesis and Crystallization
Large single crystals of this compound were grown from an aqueous solution.[1] Commercial rubidium carbonate (Rb₂CO₃), which was identified as the sesquihydrate by powder X-ray diffraction, was dissolved in a minimal amount of water.[1] The solution was then allowed to evaporate at approximately 295 K overnight, leading to the formation of sizable crystals suitable for single-crystal X-ray diffraction analysis.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structures was performed using single-crystal X-ray diffraction.[1][6][7] A suitable crystal was selected and mounted on a diffractometer.[6] For the high-temperature phase, data was collected at 270 K.[1] To analyze the low-temperature phase, the crystal was abruptly cooled to 100 K, well below the phase transition temperature of 245 K.[1]
A Bruker KAPPA APEXII CCD diffractometer with an X-ray tube radiation source was utilized for data collection.[1] The data collection strategy involved ω- and φ-scans to cover a significant portion of the reciprocal space.[1] The collected diffraction data for the high-temperature modification was processed using the SAINT and SADABS software packages.[1] The crystal structures were then solved and refined to yield the final atomic coordinates and crystallographic parameters.
Phase Transition and Symmetry Reduction
The phase transition in this compound is a classic example of an order-disorder transition. The relationship between the high-temperature and low-temperature phases, highlighting the change in crystal system and space group, is depicted in the diagram below.
Figure 1: Phase transition diagram for RbHCO₃.
References
- 1. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. doaj.org [doaj.org]
- 5. The phase transition of this compound, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
phase transition of rubidium hydrogen carbonate at low temperatures
An In-Depth Technical Guide to the Low-Temperature Phase Transition of Rubidium Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (RbHCO₃) undergoes a well-documented order-disorder phase transition at low temperatures.[1][2][3][4] This transition is characterized by a change in the crystallographic symmetry from a disordered monoclinic high-temperature phase to an ordered triclinic low-temperature phase, driven by the ordering of hydrogen atoms within the crystal lattice.[1][2][3][4] This guide provides a comprehensive overview of this phase transition, summarizing the key structural data, detailing the experimental protocols used for its characterization, and presenting visual workflows of the scientific processes involved. Understanding such phase transitions is crucial in the fields of materials science and crystal engineering, with implications for the stability and behavior of crystalline solid-state materials.
The High-Temperature (HT) Phase of RbHCO₃
At ambient temperatures, this compound exists in a monoclinic crystal system.[1] The structure is characterized by pairs of hydrogen carbonate groups, denoted as [HCO₃]₂²⁻, which are linked by strong hydrogen bonds.[1][2][3][4] These pairs are further interconnected by rubidium cations (Rb⁺) to form a three-dimensional network.[1][2][3][4] A key feature of this high-temperature phase is the dynamic disorder of the hydrogen atoms within the hydrogen bonds.[1][2][3][4]
The Low-Temperature (LT) Phase of RbHCO₃
Upon cooling, RbHCO₃ undergoes a phase transition to a triclinic crystal system.[1][5] The primary driver for this transition is the "freezing" of the dynamic disorder of the hydrogen atoms, which become ordered in the low-temperature phase.[1][2][3][4] This ordering of the hydrogen atom results in a reduction of crystal symmetry.[1][2][3][4] The transition from the higher symmetry monoclinic phase to the lower symmetry triclinic phase can lead to the formation of crystal twinning.[1]
The Order-Disorder Phase Transition
The phase transition in this compound is a classic example of an order-disorder transition, occurring at a critical temperature (TC) of 245 K (-28.15 °C).[1][2][4][5][6] This transition is reversible and involves a change in the crystallographic space group from C2/m in the high-temperature phase to C-1 (P-1) in the low-temperature phase.[1][2][3][4] The loss of the C2/m symmetry elements (specifically, the twofold rotation axis and the mirror plane) during the transition to the C-1 space group is a key characteristic.[1][5]
Quantitative Data Summary
The following tables summarize the key crystallographic data for the high-temperature and low-temperature phases of RbHCO₃.
Table 1: Crystallographic Data for RbHCO₃ Phases
| Parameter | High-Temperature (HT) Phase | Low-Temperature (LT) Phase |
| Transition Temperature (TC) | - | 245 K |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/m | C-1 (P-1) |
| Hydrogen Atom State | Disordered | Ordered |
Data sourced from multiple references.[1][2][3][4][5][6]
Table 2: Coordination Bond Distances for Rb⁺ Cation
| Phase | Rb⁺ Coordination Bond Length Range (Å) |
| High-Temperature (HT) | 2.869(3) – 3.0662(12) |
| Low-Temperature (LT) | 2.865(3) – 3.101(2) |
The Rb⁺ cations are coordinated by eight oxygen atoms in both phases.[1][5]
Experimental Protocols
The characterization of the RbHCO₃ phase transition involves several key analytical techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
Low-temperature single-crystal X-ray diffraction is the primary method used to determine the precise crystal structures of both the high- and low-temperature phases.
Methodology:
-
Crystal Selection: A suitable single crystal of RbHCO₃ is selected and mounted on a goniometer head.
-
Cooling: The crystal is cooled to the desired temperature (below 245 K for the LT phase) using a controlled stream of cold nitrogen gas.[7] Rapid cooling can induce twinning, which may require more complex data analysis.[1]
-
Data Collection: The diffractometer collects a series of diffraction patterns as the crystal is rotated in the X-ray beam.
-
Data Reduction: The collected intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The corrected data is used to solve the crystal structure and refine the atomic positions and thermal parameters.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature solid-state NMR has been used to probe the local environment of the carbon and rubidium atoms, providing evidence for the phase transition.[6]
Methodology:
-
Sample Preparation: A powdered sample of RbHCO₃ is packed into an NMR rotor.
-
Temperature Control: The sample is cooled inside the NMR probe to various temperatures spanning the phase transition point (around 245 K).
-
Spectral Acquisition: ¹³C and ⁸⁷Rb NMR spectra are acquired at each temperature.
-
Data Analysis: Changes in the NMR chemical shifts, line shapes, and relaxation times as a function of temperature are analyzed to identify the transition and understand the dynamics of the atoms.[6] The comparison with related compounds like KHCO₃ aids in the interpretation.[6]
Conclusion
The low-temperature phase transition of this compound at 245 K is a well-defined example of an order-disorder phenomenon driven by hydrogen atom ordering.[1][6] The structural transformation from a disordered monoclinic (C2/m) phase to an ordered triclinic (C-1) phase has been thoroughly characterized by single-crystal X-ray diffraction and supported by solid-state NMR studies.[1][5][6] The detailed understanding of this transition, including the precise structural parameters and the methodologies to study them, is fundamental for the broader field of crystal engineering and the development of solid-state materials where temperature-dependent stability is a critical factor.
References
- 1. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. The phase transition of this compound, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
solubility of rubidium hydrogen carbonate in water and organic solvents
A Technical Guide to the Solubility of Rubidium Hydrogen Carbonate
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth exploration of the solubility characteristics of this compound (RbHCO₃) in aqueous and organic media. This guide provides available data, outlines experimental protocols for its synthesis and solubility determination, and visualizes key processes.
Introduction
This compound, with the chemical formula RbHCO₃, is an inorganic salt that serves as a precursor in the synthesis of other rubidium compounds and finds application in various research and industrial fields. Understanding its solubility is fundamental for its application in solution-based chemical synthesis, crystallization processes, and in the formulation of rubidium-containing materials.
This document aims to provide a comprehensive overview of the solubility of this compound. However, it is critical to note that specific quantitative solubility data for RbHCO₃ is not extensively reported in publicly available chemical literature. Much of the available data pertains to the more common rubidium carbonate (Rb₂CO₃). This guide will clearly distinguish between the two, present the available analogous data, and provide standardized protocols for the experimental determination of RbHCO₃ solubility.
Solubility Profile of this compound
Solubility in Water
Qualitative evidence strongly indicates that this compound is soluble in water. Its primary synthesis methods involve aqueous solutions, such as the carbonation of an aqueous solution of rubidium carbonate or the reaction of rubidium hydroxide with carbon dioxide in water. The successful crystallization of RbHCO₃ from water further confirms its solubility.
Comparative Solubility Data: Rubidium Carbonate (Rb₂CO₃)
For the purpose of providing a baseline for the behavior of a related rubidium salt, the solubility data for rubidium carbonate (Rb₂CO₃) in water is presented below. It is important to emphasize that this data is for a different chemical compound and should be used only as a general reference. Rubidium carbonate is known to be highly soluble in water.
Table 1: Solubility of Rubidium Carbonate (Rb₂CO₃) in Water
| Temperature (°C) | Solubility (g / 100 g of H₂O) |
|---|---|
| 0 | 234.7 |
| 20 | 450.0 |
| 25 | 249.3 |
| 40 | 296.5 |
| 50 | 301.1 |
(Data sourced from Chemister.ru, unless otherwise cited)
Solubility in Organic Solvents
There is no specific quantitative solubility data available for this compound in common organic solvents. Generally, as an inorganic salt, its solubility is expected to be low in non-polar organic solvents.
For comparative context, the table below shows the limited available solubility data for rubidium carbonate (Rb₂CO₃) in select organic solvents.
Table 2: Solubility of Rubidium Carbonate (Rb₂CO₃) in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
|---|---|---|
| Absolute Ethanol | 20 | 0.74 |
| Methanol | 23.3 | 24.9 |
(Data sourced from Chemister.ru)
Experimental Protocols
Synthesis of this compound
A common laboratory method for preparing this compound involves the carbonation of an aqueous solution of rubidium carbonate. This process converts the carbonate to the hydrogen carbonate (bicarbonate).
Methodology:
-
Preparation of Solution: Prepare a saturated or near-saturated aqueous solution of high-purity rubidium carbonate (Rb₂CO₃).
-
Carbonation: Bubble a continuous stream of carbon dioxide (CO₂) gas through the rubidium carbonate solution at a controlled temperature (e.g., room temperature).
-
Reaction: The carbonate ions react with CO₂ and water to form hydrogen carbonate ions, leading to the formation of RbHCO₃. The reaction is as follows: Rb₂CO₃(aq) + CO₂(g) + H₂O(l) → 2RbHCO₃(aq)
-
Crystallization: As the concentration of RbHCO₃ exceeds its solubility limit, crystals will begin to form. The process can be facilitated by slow evaporation of the solvent at a controlled temperature (e.g., ~295 K).
-
Isolation and Drying: The resulting crystals are isolated from the solution via filtration. They are then washed with a small amount of cold deionized water or a suitable solvent in which RbHCO₃ is sparingly soluble to remove any remaining impurities. The crystals should be dried under controlled conditions (e.g., in a desiccator or under a stream of dry air) to prevent thermal decomposition, which can occur upon heating.
Determination of Solubility (Isothermal Equilibrium Method)
This protocol describes a standard method for determining the solubility of a compound like RbHCO₃ in a given solvent at a specific temperature.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent (e.g., deionized water, ethanol) in a sealed, thermostatted vessel. The presence of excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours). This allows the system to reach solid-liquid equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle, leaving a clear, saturated supernatant solution. It is critical to maintain the constant temperature during this phase.
-
Sample Extraction: Carefully extract a known volume or mass of the clear supernatant. A pre-heated or thermostatted pipette or syringe can be used to prevent premature crystallization of the solute upon cooling.
-
Concentration Analysis: Determine the concentration of RbHCO₃ in the extracted sample. Several analytical techniques can be employed:
-
Gravimetric Analysis: Evaporate the solvent from the known mass of the sample and weigh the remaining dry salt.
-
Titration: If applicable, titrate the solution with a standardized acid to determine the concentration of the hydrogen carbonate ion.
-
Ion Chromatography or ICP-MS: For very low solubilities or complex matrices, these methods can be used to accurately determine the concentration of rubidium ions (Rb⁺).
-
-
Calculation: Calculate the solubility based on the mass of dissolved RbHCO₃ per mass or volume of the solvent (e.g., g/100 g solvent, mol/L).
-
Repeatability: Repeat the experiment at different temperatures to generate a solubility curve.
Conclusion
This compound is a water-soluble inorganic salt. While its synthesis from aqueous solutions is well-documented, a significant gap exists in the scientific literature regarding its precise quantitative solubility in both water and organic solvents. For reference, data for the related compound, rubidium carbonate, shows high solubility in water and limited solubility in alcohols.
For researchers and professionals requiring precise solubility data for process design, formulation, or theoretical modeling, direct experimental determination is necessary. The standardized protocols for synthesis and solubility measurement provided in this guide offer a robust framework for generating this critical data.
An In-depth Technical Guide to Rubidium Hydrogen Carbonate (CAS 19088-74-5) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rubidium hydrogen carbonate (RbHCO₃), CAS number 19088-74-5, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates critical physicochemical data, details on synthesis and handling, and explores the burgeoning role of rubidium ions in cellular signaling, with a particular focus on their recently discovered anti-cancer properties. Detailed experimental protocols for investigating these effects are also provided, alongside mandatory visualizations to elucidate key pathways and workflows.
Introduction
This compound, also known as rubidium bicarbonate, is an inorganic salt that serves as a stable and convenient source of rubidium ions (Rb⁺) for various research applications. While rubidium itself has limited direct therapeutic applications, its chemical similarity to potassium allows it to act as a valuable tracer and, in some cases, a modulator of potassium-dependent biological processes.[1] Recent groundbreaking research has highlighted the potential of rubidium ions in oncology, specifically in the context of glioblastoma, by demonstrating their ability to downregulate the critical PI3K/AKT/mTOR signaling pathway.[2] This guide aims to provide an in-depth resource for researchers looking to explore the properties and potential applications of this compound.
Physicochemical Properties
This compound is a white, crystalline solid.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 19088-74-5 | [4] |
| Molecular Formula | CHRbO₃ | [5] |
| Molecular Weight | 146.48 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Solubility in Water | 116 g/L at 20 °C; 537.3 g/L at 100 °C | [6] |
| Thermal Decomposition | Decomposes upon heating to rubidium carbonate, carbon dioxide, and water. | [7] |
| Crystal Structure | Monoclinic (C2/m space group) at high temperature; Triclinic at low temperature.[1][8][9] | [1][8][9] |
Table 1: Physicochemical Properties of this compound
Synthesis and Handling
Synthesis Protocols
Two primary methods for the laboratory-scale synthesis of this compound are commonly employed:
Method 1: Carbonation of Rubidium Carbonate Solution
This method involves bubbling carbon dioxide gas through an aqueous solution of rubidium carbonate. The reaction proceeds as follows:
Rb₂CO₃ + CO₂ + H₂O → 2 RbHCO₃
Experimental Protocol:
-
Dissolve a known quantity of rubidium carbonate (Rb₂CO₃) in deionized water to create a concentrated solution.
-
Bubble carbon dioxide (CO₂) gas through the solution at a steady rate.
-
Monitor the reaction progress. The formation of a precipitate indicates the production of the less soluble this compound.
-
Continue bubbling CO₂ until no further precipitation is observed.
-
Isolate the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted rubidium carbonate.
-
Dry the crystals in a desiccator at room temperature.
Method 2: Reaction of Rubidium Hydroxide with Carbon Dioxide
This method involves the direct neutralization of a rubidium hydroxide solution with carbon dioxide.
RbOH + CO₂ → RbHCO₃
Experimental Protocol:
-
Prepare a solution of rubidium hydroxide (RbOH) in deionized water.
-
Bubble carbon dioxide (CO₂) gas through the solution.
-
The reaction is typically exothermic. Control the temperature of the reaction vessel if necessary.
-
Continue the flow of CO₂ until the solution is saturated and this compound precipitates.
-
Collect the crystals by filtration.
-
Wash the crystals with cold deionized water.
-
Dry the product in a desiccator.
Handling and Storage
This compound is considered to be of low toxicity.[10] However, standard laboratory safety precautions should always be observed. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Store this compound in a tightly sealed container in a cool, dry place to prevent decomposition, which can be accelerated by moisture and high temperatures.
Biological Role and a Novel Anti-Cancer Application
The biological significance of the rubidium ion (Rb⁺) stems from its close resemblance to the potassium ion (K⁺). Due to this similarity, Rb⁺ can often substitute for K⁺ in various physiological processes, most notably in ion transport across cell membranes via channels and pumps.[1] This property has led to its use as a non-radioactive tracer for potassium in biological research.
Downregulation of the PI3K/AKT/mTOR Signaling Pathway in Glioblastoma
Recent research has unveiled a potential therapeutic application for rubidium ions in the treatment of glioblastoma, a highly aggressive form of brain cancer.[2] A 2025 study demonstrated that rubidium ions, administered as rubidium chloride, significantly inhibited the proliferation, migration, and invasion of glioblastoma cells in vitro.[2] Furthermore, the study revealed that these anti-tumor effects were mediated through the downregulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including glioblastoma. By inhibiting this pathway, rubidium ions were shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in glioblastoma cells.[2]
While the aforementioned study utilized rubidium chloride, it is important to note that in aqueous solutions, this compound will dissociate to yield rubidium ions (Rb⁺) and bicarbonate ions (HCO₃⁻). The bicarbonate ion is a key component of biological buffer systems and is not expected to interfere with the observed effects of the rubidium ion on the PI3K/AKT/mTOR pathway.[11] Therefore, this compound represents a viable and stable source of the biologically active rubidium ion for such research.
Caption: Rubidium ion inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols for Investigating the Biological Effects of this compound
The following are generalized protocols for key experiments to assess the biological effects of rubidium ions, derived from this compound, on cancer cells. These are based on standard methodologies and the findings of the glioblastoma study.[2]
Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C. Dilute to the desired final concentrations in cell culture medium immediately before use.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed glioblastoma cells (e.g., U87-MG, U251) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
-
Seed glioblastoma cells in the upper chamber of a Transwell insert (typically with 8 µm pores) in serum-free medium. For the invasion assay, the insert is pre-coated with Matrigel.
-
Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.
-
Treat the cells in the upper chamber with this compound.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.
-
Treat glioblastoma cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR. Also, use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Caption: A simplified workflow for Western blot analysis.
Conclusion
This compound is a readily available and stable compound that can serve as an excellent source of rubidium ions for biological research. The emerging evidence of the anti-cancer properties of rubidium ions, specifically their ability to downregulate the PI3K/AKT/mTOR signaling pathway in glioblastoma, opens up new avenues for therapeutic development. This technical guide provides the foundational knowledge and experimental frameworks for researchers to further explore the potential of this compound in oncology and other areas of drug discovery.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transwell invasion and migration assay [bio-protocol.org]
- 9. 4.6. Apoptosis Assay [bio-protocol.org]
- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Rubidium Hydrogen Carbonate: Molecular Weight and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental physicochemical properties of rubidium hydrogen carbonate (RbHCO₃), specifically its molecular weight and density. The information herein is intended to support research and development activities where precise material characterization is critical.
Physicochemical Data
The molecular weight and density of rub-idium hydrogen carbonate are summarized below. These values are essential for stoichiometric calculations, formulation development, and material specification.
| Property | Value | Units | Source(s) |
| Molecular Weight | 146.485 | g/mol | [1][2] |
| 147.493 | g/mol | [3] | |
| 146.48 | g/mol | [4] | |
| Density | 2.8 | g/cm³ | [5] |
Experimental Determination of Physicochemical Properties
Accurate determination of molecular weight and density is fundamental to chemical characterization. The following sections outline the general experimental protocols applicable to solid compounds like this compound.
Determination of Molecular Weight
For a well-defined, non-polymeric solid such as this compound, the molecular weight is typically calculated based on its chemical formula, which is derived from elemental analysis. However, experimental verification for analogous small molecules can be performed using techniques such as cryoscopy.
Experimental Protocol: Cryoscopy (Freezing Point Depression)
This method is based on the colligative property that the freezing point of a solvent is depressed by the addition of a solute. The magnitude of this depression is directly proportional to the molal concentration of the solute.
-
Solvent Selection: A suitable solvent in which this compound is soluble but does not react is chosen. The cryoscopic constant (Kf) of the solvent must be known.
-
Apparatus Setup: A Beckmann thermometer and a freezing-point apparatus are assembled. The apparatus allows for precise measurement of the solvent's freezing point.
-
Freezing Point of Pure Solvent: A precisely weighed amount of the pure solvent is placed in the apparatus, and its freezing point is determined by cooling the sample while stirring and recording the temperature at which solidification occurs. This is repeated to ensure accuracy.
-
Sample Preparation: A known mass of dry this compound is accurately weighed.
-
Freezing Point of the Solution: The weighed this compound is added to the solvent in the apparatus. The mixture is stirred to ensure complete dissolution.
-
Measurement: The freezing point of the solution is determined in the same manner as the pure solvent.
-
Calculation: The molecular weight (M) of the solute is calculated using the following formula:
M = (Kf * w_solute) / (ΔTf * w_solvent)
Where:
-
Kf is the cryoscopic constant of the solvent.
-
w_solute is the mass of the solute (this compound).
-
ΔTf is the depression of the freezing point (Freezing point of solvent - Freezing point of solution).
-
w_solvent is the mass of the solvent.
-
Determination of Density
The density of a solid can be determined by several methods. The choice of method depends on the nature of the solid (e.g., powder, single crystal) and the required accuracy. Common methods include the buoyancy technique, the displacement principle, and pycnometry.[3]
Experimental Protocol: Gas Pycnometry
Gas pycnometry is a non-destructive method that is particularly suitable for determining the density of solid powders. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.
-
Calibration: The instrument is calibrated using a standard object of a known, precise volume.
-
Sample Preparation: A known mass of dry this compound powder is accurately weighed and placed in the sample chamber.
-
Measurement Cycle: a. The reference chamber is filled with the analysis gas (e.g., helium) to a specific pressure. b. A valve is opened, allowing the gas to expand into the sample chamber containing the this compound. c. The pressure drop is measured once the system equilibrates.
-
Volume Calculation: The volume of the solid is calculated based on the initial and final pressures and the known volumes of the reference and sample chambers, applying the principles of the ideal gas law.
-
Density Calculation: The density (ρ) is then calculated using the formula:
ρ = m / V
Where:
-
m is the mass of the this compound sample.
-
V is the volume of the sample determined by the pycnometer.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for the experimental determination of molecular weight and density.
Figure 1. Workflow for Molecular Weight Determination by Cryoscopy.
Figure 2. Workflow for Density Determination by Gas Pycnometry.
References
An In-depth Technical Guide to the High-Temperature and Low-Temperature Phases of Rubidium Bicarbonate (RbHCO3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, thermodynamic, and experimental characterization of the distinct high-temperature (HT) and low-temperature (LT) phases of rubidium bicarbonate (RbHCO3). The document synthesizes crystallographic data, details key experimental protocols, and presents visualizations to facilitate a deeper understanding of the material's properties.
Introduction: The Order-Disorder Phase Transition of RbHCO3
Rubidium bicarbonate (RbHCO3) is an alkali metal bicarbonate that exhibits a reversible, second-order phase transition at a critical temperature (TC) of 245 K (-28.15 °C).[1][2][3][4] This transition is of significant interest as it represents a classic example of an order-disorder phenomenon driven by the dynamics of hydrogen atoms within the crystal lattice.[5]
The core structural motif in both phases consists of centrosymmetric pairs of bicarbonate anions, forming [HCO3]2²⁻ dimers linked by strong hydrogen bonds.[1][2][4] These dimers are further interconnected by rubidium cations (Rb⁺) to form a three-dimensional network.[1][3] The transition from the high-temperature to the low-temperature phase is characterized by the ordering of a hydrogen atom that is dynamically disordered in the high-temperature state.[1][2][4] This ordering event induces a change in the crystal symmetry from monoclinic in the high-temperature phase to triclinic in the low-temperature phase.[1][2]
Crystallographic Data
The structural parameters of the high-temperature and low-temperature phases of RbHCO3 have been determined with high precision using single-crystal X-ray diffraction. The high-temperature phase was characterized at 270 K, while the low-temperature phase was studied at 200 K.
High-Temperature (HT) Phase
Above 245 K, RbHCO3 crystallizes in the monoclinic C2/m space group.[1][2] A key feature of this phase is the dynamic disorder of the hydrogen atom within the O-H···O bond of the bicarbonate dimer.[1][4]
Low-Temperature (LT) Phase
Upon cooling below 245 K, the hydrogen atom localizes onto one of the oxygen atoms, leading to an ordered arrangement.[1][4] This ordering results in a reduction of symmetry, and the crystal transitions to the triclinic C-1 space group.[1][2][3] This loss of symmetry operations often results in the formation of twinning in the crystal.[1]
Data Summary Tables
The quantitative crystallographic data for both phases are summarized below for direct comparison.
Table 1: Crystal Data and Structure Refinement for RbHCO3
| Parameter | High-Temperature (HT) Phase (at 270 K) | Low-Temperature (LT) Phase (at 200 K) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/m | C-1 |
| a (Å) | 14.807 (3) | 14.7358 (15) |
| b (Å) | 5.8365 (12) | 5.8239 (6) |
| c (Å) | 4.0049 (8) | 7.9620 (8) |
| α (°) | 90 | 89.343 (4) |
| β (°) | 104.591 (8) | 104.580 (4) |
| γ (°) | 90 | 92.748 (9) |
| Volume (ų) | 334.61 (12) | 659.36 (12) |
| Z | 4 | 8 |
| Calculated Density (Mg m⁻³) | 2.897 | 2.929 |
Data sourced from Stöger & Larvor (2017).[1]
Table 2: Selected Bond Lengths (Å) for RbHCO3 Phases
| Bond | High-Temperature (HT) Phase (at 270 K) | Low-Temperature (LT) Phase (at 200 K) | Description |
| Rb–O | 2.869(3) – 3.0662(12) | 2.865(3) – 3.101(2) | Range of coordination bond lengths for Rb⁺ cation. |
| C–O (short) | 1.237 (4) | 1.241 (4), 1.270 (4) | Reflects double-bond character. |
| C–O (long) | 1.307 (3) (x2, equivalent) | 1.349 (4) | Associated with the hydroxyl group (C-OH). |
Data sourced from Stöger & Larvor (2017).[1] In the HT phase, the two C-O bonds not involved in the disordered hydrogen bond are equivalent due to symmetry. In the LT phase, the ordering of the hydrogen atom leads to distinct bond lengths.
Visualized Phase Transition and Workflows
RbHCO3 Phase Transition Pathway
The diagram below illustrates the symmetry reduction during the cooling of RbHCO3. The transition is driven by the ordering of the hydrogen atom, which removes symmetry elements from the parent high-temperature space group.
Caption: Phase transition diagram for RbHCO3.
Experimental Workflow for Crystallographic Analysis
This workflow outlines the key steps involved in the synthesis and structural determination of the high- and low-temperature phases of RbHCO3 via single-crystal X-ray diffraction.
Caption: Workflow for RbHCO3 crystal analysis.
Experimental Protocols
Synthesis and Crystallization
Large single crystals of RbHCO3 suitable for X-ray diffraction can be grown via slow evaporation.[1]
-
Preparation: A saturated solution is prepared by dissolving commercial rubidium carbonate (Rb2CO3) in a minimal amount of deionized water at approximately 295 K (22 °C).
-
Crystallization: The solution is left undisturbed, allowing for slow evaporation of the solvent overnight.
-
Harvesting: Large, well-formed crystals of RbHCO3 precipitate and can be harvested from the solution.
Single-Crystal X-ray Diffraction (SCXRD)
This protocol is based on the methodology used to successfully determine the HT and LT structures.[1]
-
Crystal Mounting: A suitable single crystal is selected and cut to an appropriate size with a razor blade. It is then mounted on a goniometer head.
-
Diffractometer Setup: A CCD-based diffractometer (e.g., Bruker KAPPA APEXII) with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.
-
High-Temperature Data Collection: For the HT phase, data is collected at a stable temperature above TC, for instance, at 270 K. A series of ω- and φ-scans are performed to collect a full sphere of diffraction data.
-
Low-Temperature Data Collection: To access the LT phase, the mounted crystal is cooled slowly through the phase transition temperature to minimize thermal stress and crystal cracking. A cooling rate of 2 K per hour is recommended. Once the target temperature (e.g., 200 K) is reached and stabilized, data collection proceeds as in the HT protocol.
-
Data Processing: The raw diffraction images are processed using standard software suites (e.g., Bruker's SAINT for integration and SADABS for scaling and absorption correction).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson analysis and refined against the measured diffraction data (F²) using full-matrix least-squares algorithms (e.g., within the SHELXTL software package). For the LT phase, refinement must account for potential twinning.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature solid-state NMR has been instrumental in confirming the dynamic nature of the proton disorder in RbHCO3.[6] While a specific detailed protocol for RbHCO3 is not available in the cited literature, a general methodology would be as follows:
-
Sample Preparation: Finely ground, powdered RbHCO3 is packed into an appropriate NMR rotor (e.g., 4 mm zirconia).
-
Spectrometer Setup: A high-field solid-state NMR spectrometer is used. Experiments would likely involve ¹³C and ⁸⁷Rb nuclei to probe the local environment of the carbonate and the rubidium cation, respectively.
-
Temperature Control: The sample temperature is controlled by a variable-temperature (VT) unit, which uses a flow of heated or cooled nitrogen gas. The temperature should be carefully calibrated and allowed to equilibrate for several minutes at each setpoint before data acquisition.
-
Data Acquisition: Spectra are acquired at multiple temperatures above and below the 245 K transition point. For ¹³C, a cross-polarization magic-angle spinning (CP/MAS) experiment would be typical to enhance signal from the low-gamma nucleus.
-
Analysis: Changes in chemical shifts, line widths, and the appearance of new resonances in the spectra as a function of temperature provide evidence of the phase transition and changes in local atomic environments.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for measuring the thermodynamic properties of a phase transition, such as the enthalpy change (ΔH). While a specific ΔH value for the 245 K transition in RbHCO3 is not prominently reported in the surveyed literature, the following protocol outlines how it would be determined.
-
Sample Preparation: A small, precisely weighed amount of powdered RbHCO3 (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle that passes through the transition temperature. A linear scan rate (e.g., 5-10 K/min) is typically used.
-
Data Acquisition: The instrument measures the differential heat flow to the sample relative to the reference as a function of temperature.
-
Analysis: The phase transition will appear as a peak (endothermic on heating, exothermic on cooling) on the DSC thermogram. The enthalpy of the transition (ΔH) is calculated by integrating the area of this peak.
Conclusion
The phase transition in rubidium bicarbonate at 245 K is a well-defined example of an order-disorder phenomenon driven by hydrogen atom dynamics. The high-temperature phase is characterized by a monoclinic C2/m structure with a disordered hydrogen site, while the low-temperature phase adopts a triclinic C-1 structure with an ordered hydrogen arrangement. This structural change is fully reversible and has been thoroughly characterized by single-crystal X-ray diffraction and NMR spectroscopy. The detailed crystallographic and procedural data provided in this guide serve as a critical resource for researchers investigating solid-state phase transitions, hydrogen bonding, and the material properties of alkali bicarbonates.
References
- 1. The phase transition of rubidium hydrogen carbonate, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Order-Disorder Phase Transition in Rubidium Hydrogen Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the order-disorder phase transition in rubidium hydrogen carbonate (RbHCO3), a phenomenon of significant interest in crystallography and materials science. This document synthesizes key findings on the structural changes, thermodynamic properties, and the experimental methodologies used to characterize this transition, offering a valuable resource for researchers in solid-state chemistry and materials design.
Introduction
This compound (RbHCO3) undergoes a reversible order-disorder phase transition at approximately 245 K (-28 °C).[1][2][3][4][5] This transition is characterized by a change in the crystallographic symmetry, driven by the ordering of hydrogen atoms within the crystal lattice. At higher temperatures, the hydrogen atoms are dynamically disordered, leading to a higher symmetry crystal structure. As the temperature is lowered below the transition temperature (Tc), the hydrogen atoms localize into specific positions, resulting in a lower symmetry, ordered structure.[2][3][4] This phenomenon is analogous to the phase transition observed in the well-studied potassium hydrogen carbonate (KHCO3).[4] Understanding such transitions is crucial for the development of new materials with tunable physical properties.
The Nature of the Phase Transition
The core of the phase transition in RbHCO3 lies in the behavior of the hydrogen carbonate ([HCO3]2^2-) dimers, which are connected by strong hydrogen bonds.[1][2][3] The overall crystal structure is a three-dimensional network of these dimers linked by rubidium (Rb+) cations.[2][3][6]
-
High-Temperature (HT) Phase (> 245 K): In the high-temperature phase, the hydrogen atom within the hydrogen bond of the [HCO3]2^2- dimer is disordered, rapidly tunneling between two equivalent positions. This dynamic disorder results in a time-averaged crystal structure with a higher symmetry. The HT phase of RbHCO3 possesses a monoclinic C2/m space group.[1][2][3][6][4]
-
Low-Temperature (LT) Phase (< 245 K): Upon cooling below 245 K, the hydrogen atom "freezes" into one of the two possible positions. This ordering of the hydrogen atoms leads to a reduction in crystal symmetry. The LT phase adopts a triclinic C-1 space group.[1][2][3][4] This symmetry reduction is a classic example of a second-order phase transition. An interesting consequence of this symmetry reduction is the formation of twin domains in the low-temperature phase.[4]
Quantitative Data
The following tables summarize the key crystallographic and thermodynamic data for the order-disorder phase transition in RbHCO3.
Table 1: Crystallographic Data
| Parameter | High-Temperature (HT) Phase | Low-Temperature (LT) Phase |
| Temperature (K) | > 245 | < 245 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/m | C-1 |
| a (Å) | 15.05 | 15.00 |
| b (Å) | 5.83 | 5.82 |
| c (Å) | 4.02 | 4.01 |
| α (°) ** | 90 | 89.343 |
| β (°) | 90 | 90 |
| γ (°) ** | 90 | 92.748 |
| Hydrogen Atom Occupancy | Disordered (0.5 at two sites) | Ordered (1 at one site) |
Data extracted from Larvor and Stöger (2017).[1][2][4]
Table 2: Thermodynamic Data
| Parameter | Value |
| Transition Temperature (Tc) | 245 K |
| Nature of Transition | Second-Order |
This data is consistently reported across multiple studies.[1][2][3][6][4][5]
Experimental Protocols
The characterization of the order-disorder phase transition in RbHCO3 relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the cornerstone technique for determining the precise crystal structure of both the high- and low-temperature phases.
Methodology:
-
Crystal Growth: Large, high-quality single crystals of RbHCO3 are grown by the slow evaporation of an aqueous solution of rubidium carbonate.[4]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection (High-Temperature Phase):
-
The crystal is maintained at a temperature above the transition temperature (e.g., 295 K).
-
A full sphere of diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
-
Data Collection (Low-Temperature Phase):
-
The crystal is cooled to a temperature below the transition temperature (e.g., 100 K) using a cryostream.
-
A full sphere of diffraction data is collected at this low temperature. Care must be taken to account for potential crystal twinning that occurs during the phase transition.
-
-
Structure Solution and Refinement:
-
The collected diffraction data for both phases are processed, and the crystal structures are solved using direct methods or Patterson synthesis.
-
The structural models are then refined using full-matrix least-squares methods. For the high-temperature phase, the disordered hydrogen atom is typically modeled with a split occupancy of 0.5 at two equivalent positions. In the low-temperature phase, the hydrogen atom is refined at a single, fully occupied position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local environment and dynamics of atoms, making it ideal for studying the ordering of hydrogen atoms during the phase transition.
Methodology:
-
Sample Preparation: A powdered sample of crystalline RbHCO3 is packed into an NMR rotor.
-
Variable-Temperature NMR:
-
The sample is placed in a variable-temperature NMR probe.
-
A series of spectra (e.g., ¹H or ¹³C) are acquired at different temperatures, stepping through the phase transition temperature (245 K).
-
-
Spectral Analysis:
-
Changes in the NMR chemical shifts, line widths, and relaxation times are monitored as a function of temperature.
-
The coalescence of NMR signals at higher temperatures is indicative of the dynamic disorder of the hydrogen atoms. As the temperature is lowered through the transition, the signals may split or sharpen, reflecting the ordering of the hydrogen atoms into distinct crystallographic sites.
-
Visualization of the Phase Transition
The following diagrams illustrate the mechanism of the order-disorder phase transition and a typical experimental workflow for its investigation.
References
Methodological & Application
Application Notes and Protocols: The Role of Rubidium Hydrogen Carbonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the use of rubidium hydrogen carbonate (RbHCO₃) as a base in organic synthesis. Despite the broad utility of inorganic bases in organic chemistry, a comprehensive review of the scientific literature reveals a notable absence of applications for this compound. These application notes will explore the likely reasons for its limited use by comparing its properties to more commonly employed alkali metal carbonates and bicarbonates. This analysis will focus on factors such as basicity, solubility, and cost, which are critical for selecting a suitable base in a given organic transformation. While direct experimental protocols for RbHCO₃ are unavailable due to its lack of precedent, a representative protocol using a related and more effective base, cesium carbonate, is provided for illustrative purposes.
Introduction: The Landscape of Inorganic Bases in Organic Synthesis
Inorganic bases are fundamental reagents in organic synthesis, facilitating a vast array of reactions including deprotonations, eliminations, condensations, and nucleophilic substitutions. The choice of an appropriate base is dictated by several factors, including its strength (pKa of the conjugate acid), solubility in the reaction solvent, steric hindrance, and the nature of the counter-ion. Alkali metal carbonates and bicarbonates, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), are widely used due to their moderate basicity, ease of handling, and affordability.
While the properties of sodium and potassium salts are well-documented and extensively applied, the heavier alkali metal counterparts, rubidium and cesium, present unique characteristics. Notably, cesium carbonate has emerged as a particularly effective mild inorganic base in a variety of organic transformations, a phenomenon often attributed to the high solubility of its salts in organic solvents and the "cesium effect," which can enhance reaction rates and selectivity.[1][2] Given the periodic relationship between rubidium and cesium, an examination of this compound's potential as a base is warranted.
This compound: A Conspicuous Absence in the Synthetic Chemist's Toolbox
Despite the established utility of other alkali metal carbonates and bicarbonates, there is a significant lack of published research detailing the use of this compound as a base in organic synthesis. This suggests that for most applications, it does not offer any advantages over more conventional and readily available bases. The primary reasons for its limited utility can be attributed to a combination of physical properties and economic factors.
Basicity
The basicity of the bicarbonate ion (HCO₃⁻) is relatively weak, with the pKa of its conjugate acid, carbonic acid (H₂CO₃), being approximately 6.35 at 25 °C in aqueous solution. While the nature of the cation can influence the effective basicity in organic solvents, it is not expected that rubidium as a counter-ion would dramatically increase the basicity of the bicarbonate ion to a level that would make it uniquely advantageous over other bicarbonates. For reactions requiring a stronger base, researchers typically turn to carbonates, hydroxides, alkoxides, or organic bases.
Solubility
Cost and Availability
Rubidium compounds are significantly more expensive and less abundant than their sodium and potassium analogs. This high cost is a major deterrent to the widespread use of this compound in both academic research and industrial drug development, where cost-effectiveness is a critical consideration. Unless a unique and significant advantage in terms of yield, selectivity, or reaction conditions were to be discovered, the high price of this compound makes it an impractical choice for most synthetic applications.
Comparative Analysis of Alkali Metal Carbonates and Bicarbonates
To contextualize the limited role of this compound, the following table summarizes the key properties of relevant alkali metal carbonates and bicarbonates.
| Compound | Formula | Molar Mass ( g/mol ) | Basicity | Solubility in Organic Solvents | Common Applications in Organic Synthesis |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Weak | Low | Used in workups to neutralize acids. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Moderate | Low to moderate | Widely used in alkylations, cyclizations, and as a base in palladium-catalyzed cross-coupling reactions. |
| This compound | RbHCO₃ | 146.48 | Weak | Presumably Low | No significant applications reported. |
| Rubidium Carbonate | Rb₂CO₃ | 230.95 | Moderate | Moderate | Limited use, sometimes as a substitute for cesium carbonate. |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Moderate | High | N-alkylation of sulfonamides, amines, and indoles; aerobic oxidation of alcohols; Suzuki, Heck, and Sonogashira couplings.[3][5] |
Logical Workflow for Base Selection in Organic Synthesis
The decision-making process for selecting an appropriate base in organic synthesis is a multifactorial problem. The following diagram illustrates a simplified logical workflow that a synthetic chemist might follow, highlighting why this compound is typically not a primary candidate.
Indole + Benzyl Bromide --(Cs₂CO₃, Acetonitrile)--> 1-Benzylindole
References
Application of Rubidium Hydrogen Carbonate in Specialty Glass Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium hydrogen carbonate (RbHCO₃), and its thermal decomposition product, rubidium carbonate (Rb₂CO₃), are increasingly utilized as specialized additives in the manufacturing of advanced glass formulations. The incorporation of rubidium oxide (Rb₂O), derived from these precursors at the high temperatures of glass melts, imparts a range of desirable properties to the final glass product. These enhancements are critical for applications in optics, electronics, and specialty lighting. Rubidium, a large alkali ion, acts as a network modifier in the silicate glass structure, influencing its fundamental properties to achieve superior performance characteristics.
When heated, this compound decomposes to rubidium carbonate, water, and carbon dioxide. At the higher temperatures of glass manufacturing, rubidium carbonate further decomposes to rubidium oxide, which is then incorporated into the glass matrix.
Key Applications and Benefits
The addition of rubidium oxide to glass formulations offers several key advantages:
-
Enhanced Thermal Stability and Durability: Rubidium ions strengthen the glass network, leading to a higher softening point and increased resistance to thermal shock.[1]
-
Improved Optical Properties: The incorporation of rubidium can modify the refractive index and optical clarity of the glass, which is crucial for advanced optical components and high-performance lenses.[2]
-
Reduced Electrical Conductivity: Rubidium carbonate can decrease the electrical conductivity of glass, a critical property for specialty insulating materials and applications in high-voltage electronics.[1]
-
Increased Mechanical Strength via Ion Exchange: Rubidium ions can be introduced into the surface of a glass through an ion-exchange process, creating compressive stress that significantly enhances its toughness and scratch resistance.[1]
Data Presentation
The following table summarizes the quantitative effect of increasing Rubidium Oxide (Rb₂O) content on the physical and optical properties of a specific silicate glass system: (72 − x)SiO₂–14.5Na₂O–7.8CaO–4.2MgO–1.5Al₂O₃ − xRb₂O.[2]
| Rb₂O Content (wt%) | Density (g/cm³) | Refractive Index (n) |
| 0 | 2.5481 | 1.523 |
| 9 | 2.6658 | 1.531 |
| 18 | 2.7835 | 1.539 |
| 27 | 2.9012 | 1.547 |
| 36 | 3.0189 | 1.555 |
Note: The specific quantitative effects of rubidium oxide can vary depending on the base glass composition.
Experimental Protocols
Protocol for Preparation of Rubidium-Containing Silicate Glass via Melt-Quenching
This protocol describes the laboratory-scale preparation of a silicate glass containing rubidium oxide.
Materials:
-
High-purity silica (SiO₂)
-
Sodium carbonate (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
Magnesium oxide (MgO)
-
Aluminum oxide (Al₂O₃)
-
This compound (RbHCO₃) or Rubidium carbonate (Rb₂CO₃)
-
Platinum crucible
-
High-temperature furnace (capable of reaching at least 1500°C)
-
Stainless steel or graphite mold
-
Annealing oven
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material to achieve the desired final glass composition. Account for the decomposition of carbonates to oxides (e.g., RbHCO₃ → ½ Rb₂O).
-
Mixing: Thoroughly mix the powdered raw materials in a clean, dry container to ensure homogeneity.
-
Melting:
-
Transfer the mixed batch into a platinum crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to a temperature between 1450°C and 1550°C. The exact temperature will depend on the glass composition.
-
Hold the melt at the peak temperature for 2-4 hours to ensure complete melting and homogenization. Periodically and gently swirl the crucible if the furnace design allows, to promote mixing.
-
-
Fining: Increase the temperature by 50-100°C for 1-2 hours to reduce the viscosity of the melt and allow trapped gas bubbles (e.g., CO₂) to escape.
-
Pouring and Quenching:
-
Carefully remove the crucible from the furnace.
-
Pour the molten glass into a pre-heated stainless steel or graphite mold.
-
Allow the glass to cool rapidly to below its glass transition temperature. This rapid cooling, or quenching, prevents crystallization.
-
-
Annealing:
-
Immediately transfer the solidified glass to an annealing oven preheated to just above the glass transition temperature (typically 500-600°C).
-
Hold at this temperature for 1-4 hours to relieve internal stresses.
-
Slowly cool the glass to room temperature over several hours. The cooling rate depends on the glass thickness and composition.
-
Protocol for Ion-Exchange Strengthening of Alumino-Borosilicate Glass
This protocol details a method for enhancing the mechanical properties of a pre-formed alumino-borosilicate glass by introducing rubidium ions into its surface.[1]
Materials:
-
Alumino-borosilicate glass samples
-
Rubidium nitrate (RbNO₃) or other suitable rubidium salt
-
High-temperature salt bath furnace
-
Tongs and other appropriate handling tools
-
Deionized water for cleaning
Procedure:
-
Salt Bath Preparation:
-
Fill the crucible of the salt bath furnace with rubidium nitrate.
-
Heat the furnace to melt the salt and stabilize the temperature between 400°C and 500°C.
-
-
Glass Pre-treatment:
-
Thoroughly clean the glass samples with deionized water and a suitable laboratory detergent to remove any surface contaminants.
-
Dry the glass samples completely.
-
-
Ion-Exchange Process:
-
Immerse the clean, dry glass samples into the molten rubidium nitrate bath.
-
Maintain the temperature of the salt bath for a duration of 4 to 24 hours. The duration will depend on the desired depth of ion exchange and the resulting compressive stress.
-
-
Cooling and Removal:
-
After the specified duration, carefully remove the glass samples from the molten salt bath.
-
Allow the samples to cool to room temperature.
-
-
Post-treatment Cleaning:
-
Once cooled, thoroughly clean the glass samples with deionized water to remove any residual salt from the surface.
-
Dry the samples.
-
Visualizations
Caption: Workflow for Specialty Glass Manufacturing with this compound.
Caption: Ion-Exchange Strengthening Process for Specialty Glass.
Caption: Effect of Rubidium Oxide on Glass Properties.
References
Application Notes and Protocols for Growing Single Crystals of Rubidium Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for growing single crystals of rubidium hydrogen carbonate (RbHCO₃), a compound of interest in various scientific fields. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Introduction
This compound (RbHCO₃), also known as rubidium bicarbonate, is an inorganic salt that crystallizes in two different phases: a high-temperature monoclinic phase (C2/m) and a low-temperature triclinic phase (C-1), with a transition temperature of 245 K.[1][2] The ability to grow high-quality single crystals is essential for studying its physical properties, crystal structure, and potential applications. This document outlines the experimentally verified slow evaporation method and provides alternative protocols for temperature reduction and vapor diffusion techniques.
Materials and Equipment
| Material/Equipment | Description |
| Rubidium Carbonate (Rb₂CO₃) | Commercial grade, often a sesquihydrate (Rb₂CO₃·1.5H₂O). |
| Deionized Water | High-purity water for solution preparation. |
| Beakers and Crystallization Dishes | Glassware for dissolving the salt and growing crystals. |
| Hotplate/Stirrer | For controlled heating and dissolution. |
| Filtration Apparatus | Syringe filters (0.22 µm) to remove impurities. |
| Temperature-Controlled Chamber | Incubator or refrigerator for the slow cooling method. |
| Vapor Diffusion Chambers | Sealed containers for the vapor diffusion method. |
| Microscope | For observing crystal growth and quality. |
Experimental Protocols
In Situ Preparation of this compound Solution
The starting material for the crystallization of this compound is typically commercial rubidium carbonate. When dissolved in water, it reacts with atmospheric carbon dioxide to form this compound in solution. The likely chemical reaction is as follows:
Rb₂CO₃(aq) + H₂O(l) + CO₂(g) ⇌ 2RbHCO₃(aq)
Protocol 1: Slow Evaporation Method (Primary Protocol)
This method is based on a documented procedure for growing large, high-quality single crystals of RbHCO₃.[1][3]
Procedure:
-
Solution Preparation: Dissolve commercial rubidium carbonate (noting that it is often a sesquihydrate) in a minimal amount of deionized water in a clean beaker or flask.[1][3]
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization dish to remove any particulate impurities.
-
Evaporation: Cover the crystallization dish with a lid or paraffin film with a few small perforations to allow for slow evaporation.
-
Incubation: Place the dish in a vibration-free environment at a constant temperature of approximately 295 K (22 °C).[1][3]
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to overnight. Single crystals of this compound will form as the solution becomes supersaturated.
-
Harvesting: Carefully remove the crystals from the solution using forceps and dry them on filter paper.
Experimental Workflow for Slow Evaporation Method
Caption: Workflow for growing RbHCO₃ single crystals via slow evaporation.
Protocol 2: Temperature Reduction Method (Alternative)
Solubility of Potassium Hydrogen Carbonate in Water (for reference)
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 22.7 |
| 10 | 27.9 |
| 20 | 33.3 |
| 30 | 39.1 |
| 40 | 45.6 |
| 60 | 60.0 |
Data sourced from various chemical handbooks.[6]
Procedure:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 40-50 °C). Ensure all the solid has dissolved.
-
Filtration: Hot-filter the saturated solution through a 0.22 µm syringe filter into a clean, pre-warmed crystallization vessel to remove any undissolved particles.
-
Slow Cooling: Place the vessel in a temperature-controlled environment (e.g., an incubator or a programmable water bath) and slowly cool the solution to room temperature or below over a period of several hours to days. A slower cooling rate generally yields larger and higher-quality crystals.
-
Crystal Observation: Monitor the vessel for the formation of single crystals.
-
Harvesting: Once crystals of a suitable size have formed, carefully decant the mother liquor and harvest the crystals.
Logical Relationship for Temperature Reduction Method
Caption: Principle of the temperature reduction crystallization method.
Protocol 3: Vapor Diffusion Method (Alternative)
This technique is suitable for growing crystals from small amounts of material and involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound.
Procedure:
-
Solution Preparation: Prepare a concentrated solution of this compound in deionized water (the "good" solvent).
-
Vapor Diffusion Setup:
-
Place a small, open vial containing the this compound solution inside a larger, sealed container (e.g., a beaker or a jar).
-
Add a volatile anti-solvent, in which this compound is insoluble (e.g., ethanol or isopropanol), to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
-
Diffusion: Seal the outer container tightly. The vapor from the anti-solvent will slowly diffuse into the aqueous solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of this compound will decrease, leading to the formation of single crystals over time.
-
Harvesting: Carefully remove the inner vial and harvest the crystals.
Data Presentation
Summary of Crystallization Parameters
| Parameter | Slow Evaporation | Temperature Reduction | Vapor Diffusion |
| Principle | Solvent removal | Decreased solubility with temperature | Addition of anti-solvent |
| Starting Solution | Near-saturated aqueous solution | Saturated aqueous solution at elevated temp. | Concentrated aqueous solution |
| Key Variable | Evaporation rate | Cooling rate | Anti-solvent vapor pressure |
| Typical Timeframe | Hours to days | Days | Days to weeks |
| Crystal Size | Can yield large crystals | Dependent on cooling rate | Typically smaller crystals |
Troubleshooting
-
No Crystals Form: The solution may not be sufficiently concentrated. For the slow evaporation method, allow more solvent to evaporate. For the temperature reduction method, start with a more concentrated solution or cool to a lower temperature. For vapor diffusion, try a different anti-solvent.
-
Formation of Powder or Small Crystals: Crystallization is occurring too rapidly. Slow down the process by reducing the evaporation rate (fewer holes in the cover), decreasing the cooling rate, or using a less volatile anti-solvent.
-
Twinned or Intergrown Crystals: This can be a characteristic of the substance.[1] However, optimizing the growth conditions, such as using a very slow crystallization rate, may help to minimize this.
By following these detailed protocols, researchers should be able to successfully grow single crystals of this compound suitable for a wide range of scientific investigations.
References
- 1. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doubtnut.com [doubtnut.com]
- 4. quora.com [quora.com]
- 5. "The solubility of carbonates and bicarbonates of alkali metals increases.. [askfilo.com]
- 6. potassium hydrogen carbonate [chemister.ru]
Application Notes and Protocols: Rubidium Hydrogen Carbonate as a Precursor for the Synthesis of Rubidium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rubidium hydrogen carbonate (RbHCO₃) is a stable, convenient, and versatile starting material for the synthesis of a wide range of rubidium compounds. Its moderate reactivity and solid form make it easier to handle compared to the more hygroscopic and caustic rubidium hydroxide. These notes provide detailed protocols for the preparation of several common rubidium salts, including rubidium carbonate, chloride, nitrate, and sulfate, using this compound as the precursor. The primary synthesis routes involve thermal decomposition and acid-base neutralization reactions.
Physicochemical Data of Precursor and Products
The following table summarizes key quantitative data for this compound and the rubidium compounds that can be synthesized from it.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |
| This compound | RbHCO₃ | 146.49[1] | White crystalline solid | Decomposes upon heating[2] | Soluble |
| Rubidium Carbonate | Rb₂CO₃ | 230.95[3] | White, very hygroscopic powder | 837[4] | 4500 g/L (20 °C)[4] |
| Rubidium Chloride | RbCl | 120.92[5] | White crystalline solid | 718[6] | 910 g/L (20 °C)[6] |
| Rubidium Nitrate | RbNO₃ | 147.47[7] | White hygroscopic solid | 310 (decomposes)[8] | 650 g/L (25 °C)[9] |
| Rubidium Sulfate | Rb₂SO₄ | 266.99[10] | White crystalline powder | 1060 | Soluble[11] |
Synthesis Pathways Overview
This compound serves as a precursor through two primary reaction pathways:
-
Thermal Decomposition: When heated, RbHCO₃ decomposes to form rubidium carbonate (Rb₂CO₃), water, and carbon dioxide.[12]
-
Acid-Base Neutralization: RbHCO₃ reacts with various acids in a neutralization reaction to produce the corresponding rubidium salt, water, and carbon dioxide.[13]
The diagram below illustrates these synthetic routes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various rubidium compounds from this compound. A general workflow is depicted below.
Protocol 1: Synthesis of Rubidium Carbonate (Rb₂CO₃) via Thermal Decomposition
This protocol describes the conversion of this compound to rubidium carbonate by heating.
Materials:
-
This compound (RbHCO₃)
-
Crucible (porcelain or platinum)
-
Furnace or Bunsen burner with a tripod and clay triangle
-
Analytical balance
Methodology:
-
Accurately weigh a clean, dry crucible.
-
Add a known mass of this compound to the crucible.
-
Place the crucible in a furnace or on a clay triangle supported by a tripod.
-
Heat the sample gently at first, then increase the temperature to approximately 250-300°C. The decomposition of hydrogencarbonates occurs readily upon heating.[14]
-
Maintain this temperature for 1-2 hours to ensure the complete decomposition reaction: 2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)[12]
-
Turn off the heat and allow the crucible to cool to room temperature in a desiccator to prevent absorption of atmospheric moisture, as rubidium carbonate is hygroscopic.[3]
-
Weigh the crucible containing the final product (rubidium carbonate). The theoretical mass loss can be calculated from the stoichiometry of the reaction.
-
Store the resulting white powder in a tightly sealed container in a desiccator.
Protocol 2: Synthesis of Rubidium Chloride (RbCl) via Acid-Base Neutralization
This protocol details the synthesis of rubidium chloride by reacting this compound with hydrochloric acid.[13]
Materials:
-
This compound (RbHCO₃)
-
Hydrochloric acid (HCl), e.g., 1 M solution
-
Deionized water
-
Glass beaker and magnetic stirrer
-
pH indicator paper or pH meter
-
Heating plate
-
Crystallizing dish
-
Buchner funnel and filter paper
Methodology:
-
Weigh a desired amount of this compound and dissolve it in a minimal amount of deionized water in a beaker with stirring.
-
Caution: Perform this step in a fume hood. Slowly add a stoichiometric amount of hydrochloric acid dropwise to the this compound solution. Vigorous effervescence (release of CO₂ gas) will occur.[15] RbHCO₃(aq) + HCl(aq) → RbCl(aq) + H₂O(l) + CO₂(g)
-
Continue adding acid until the effervescence ceases. Check the pH of the solution to ensure it is neutral (pH ~7). If the solution is acidic, it indicates an excess of HCl.
-
Gently heat the resulting solution to approximately 80-90°C to expel any remaining dissolved CO₂ and to concentrate the solution.
-
If any impurities are visible, filter the hot solution.
-
Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of rubidium chloride. Recrystallization is a common method for purifying the resulting salt.[5][6]
-
Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Dry the purified rubidium chloride crystals in an oven at 100-110°C or in a desiccator.
-
Store the final product in a tightly sealed container, as RbCl is hygroscopic.[6]
Protocol 3: Synthesis of Rubidium Nitrate (RbNO₃) via Acid-Base Neutralization
This protocol is for the synthesis of rubidium nitrate using nitric acid. The procedure is analogous to the synthesis of rubidium chloride.
Materials:
-
This compound (RbHCO₃)
-
Nitric acid (HNO₃), e.g., 1 M solution
-
Deionized water
-
Standard laboratory glassware as listed in Protocol 2
Methodology:
-
Dissolve a known mass of this compound in a minimal volume of deionized water.
-
Caution: Perform this step in a fume hood. Slowly and carefully add a stoichiometric amount of nitric acid to the solution.[8][9] The reaction will produce carbon dioxide gas. RbHCO₃(aq) + HNO₃(aq) → RbNO₃(aq) + H₂O(l) + CO₂(g)
-
Follow steps 3 through 9 as outlined in Protocol 2 (for RbCl synthesis), substituting nitric acid for hydrochloric acid.
-
The final product, rubidium nitrate, is a white crystalline solid. Store in a sealed container.
Protocol 4: Synthesis of Rubidium Sulfate (Rb₂SO₄) via Acid-Base Neutralization
This protocol describes the preparation of rubidium sulfate using sulfuric acid. Note the 2:1 stoichiometry between the hydrogen carbonate and the acid.
Materials:
-
This compound (RbHCO₃)
-
Sulfuric acid (H₂SO₄), e.g., 0.5 M solution
-
Deionized water
-
Standard laboratory glassware as listed in Protocol 2
Methodology:
-
Dissolve a known mass of this compound in deionized water.
-
Caution: Perform this step in a fume hood. Slowly add a stoichiometric amount of dilute sulfuric acid to the solution. Note the 2:1 molar ratio required for this reaction.[11] 2RbHCO₃(aq) + H₂SO₄(aq) → Rb₂SO₄(aq) + 2H₂O(l) + 2CO₂(g)
-
Follow steps 3 through 9 as described in Protocol 2. A method for preparing rubidium sulfate involves dissolving the carbonate, adding dilute sulfuric acid, heating to boiling, filtering, and then concentrating the solution to allow for crystallization upon cooling.[11]
-
The final product is crystalline rubidium sulfate. Store in a sealed container.
References
- 1. This compound | CHO3Rb | CID 23678577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19088-74-5 | Benchchem [benchchem.com]
- 3. Rubidium carbonate - Wikipedia [en.wikipedia.org]
- 4. avantorsciences.com [avantorsciences.com]
- 5. WebElements Periodic Table » Rubidium » rubidium chloride [winter.group.shef.ac.uk]
- 6. Rubidium chloride - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Rubidium » rubidium nitrate [webelements.com]
- 8. Rubidium nitrate - Wikipedia [en.wikipedia.org]
- 9. Rubidium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 10. Rubidium sulfate - Wikipedia [en.wikipedia.org]
- 11. Rubidium Sulfate-Rb2SO4 - Guangzhou Jiexun Technology Development Co.,LTD [cosoonchem.com]
- 12. chegg.com [chegg.com]
- 13. Rubidium chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. quora.com [quora.com]
Application Notes and Protocols: The Prospective Role of Rubidium Hydrogen Carbonate in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing. The synthesis of MOFs is a nuanced process where reaction parameters such as temperature, solvent, and pH play a critical role in determining the final structure and properties of the material.
While not yet a mainstream reagent in MOF synthesis, rubidium hydrogen carbonate (RbHCO₃) presents an intriguing possibility as a base and a source of rubidium ions. This document explores the potential applications of this compound in MOF synthesis, drawing parallels from the established roles of other alkali metal carbonates and bicarbonates. The protocols provided herein are based on established synthetic methods for well-known MOFs and are adapted to hypothetically incorporate this compound.
Potential Applications of this compound in MOF Synthesis
This compound could potentially serve multiple functions in the synthesis of MOFs:
-
Base for Linker Deprotonation: Many organic linkers used in MOF synthesis are acidic and require deprotonation to coordinate with the metal centers. This compound, as a mild base, can facilitate this deprotonation, influencing the reaction kinetics and potentially leading to the formation of novel MOF structures. The bicarbonate anion (HCO₃⁻) can accept a proton from the organic linker (H₂L) to form carbonic acid (H₂CO₃), which is unstable and decomposes to water and carbon dioxide.
-
pH Moderator: The pH of the reaction mixture is a critical factor that influences the coordination chemistry and the resulting MOF topology. This compound can act as a buffering agent, maintaining the pH within a range that is conducive to the formation of a desired crystalline phase and preventing the precipitation of amorphous metal hydroxides.
-
Source of Rubidium Ions for MOF Doping: The incorporation of alkali metal ions into the pores or framework of MOFs has been shown to enhance their properties, such as CO₂ adsorption capacity.[1] By using this compound, it may be possible to synthesize rubidium-containing MOFs in a one-pot reaction, leading to materials with tailored functionalities.
-
Structure-Directing Agent: The size and coordination preference of the rubidium cation could influence the self-assembly process of the metal-organic framework, potentially acting as a template or structure-directing agent that favors the formation of specific topologies.
Experimental Protocols: Hypothetical Use of this compound
The following protocols are adapted from established procedures for the synthesis of well-known MOFs. They are presented here to illustrate how this compound could be integrated into a synthetic workflow. Researchers should consider these as starting points and optimize the conditions for their specific systems.
Protocol 1: Synthesis of a Hypothetical Rb-Doped HKUST-1 Analogue
HKUST-1 ([Cu₃(BTC)₂], BTC = 1,3,5-benzenetricarboxylate) is a well-studied MOF known for its high surface area and gas storage capabilities. This protocol outlines a hypothetical method to synthesize a rubidium-doped version.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
This compound (RbHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
In a 100 mL screw-capped jar, dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 20 mL of a 1:1:1 mixture of DMF, EtOH, and H₂O.
-
In a separate beaker, dissolve 0.5 g of H₃BTC and a molar equivalent of this compound (to deprotonate the carboxylic acid groups) in 20 mL of the same solvent mixture. The amount of RbHCO₃ should be carefully calculated based on the desired level of deprotonation and Rb doping.
-
Slowly add the H₃BTC/RbHCO₃ solution to the copper nitrate solution while stirring.
-
Seal the jar and place it in a preheated oven at 85°C for 24 hours.
-
After cooling to room temperature, collect the blue crystalline product by filtration.
-
Wash the product with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Activate the material by heating under vacuum at 150°C for 12 hours to remove residual solvent.
Data Presentation: Hypothetical Reaction Parameters for Rb-HKUST-1 Synthesis
| Parameter | Value |
| Metal Source | Copper(II) nitrate trihydrate |
| Organic Linker | 1,3,5-Benzenetricarboxylic acid |
| Base | This compound |
| Molar Ratio (Cu:H₃BTC:RbHCO₃) | 3 : 2 : x (where x is varied) |
| Solvent | DMF/EtOH/H₂O (1:1:1) |
| Temperature | 85°C |
| Reaction Time | 24 hours |
Protocol 2: Synthesis of a Hypothetical Rb-Containing ZIF-8 Analogue
ZIF-8 (Zeolitic Imidazolate Framework-8) is known for its chemical and thermal stability. This protocol explores the potential use of this compound as a base in the synthesis of a rubidium-containing ZIF-8.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (Hmim)
-
This compound (RbHCO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1.5 g of Zn(NO₃)₂·6H₂O in 50 mL of methanol.
-
In a separate beaker, dissolve 1.6 g of 2-methylimidazole in 50 mL of methanol.
-
Prepare a solution of this compound in methanol. The concentration will depend on the desired pH and level of rubidium incorporation. Due to the limited solubility of RbHCO₃ in methanol, a suspension or a minimal amount of water as a co-solvent might be necessary.
-
Slowly add the 2-methylimidazole solution to the zinc nitrate solution with vigorous stirring.
-
Add the this compound solution dropwise to the reaction mixture to initiate crystallization.
-
Continue stirring at room temperature for 12 hours.
-
Collect the white powder by centrifugation or filtration.
-
Wash the product with fresh methanol (3 x 30 mL).
-
Dry the product at 60°C for 12 hours.
Data Presentation: Hypothetical Reaction Parameters for Rb-ZIF-8 Synthesis
| Parameter | Value |
| Metal Source | Zinc nitrate hexahydrate |
| Organic Linker | 2-Methylimidazole |
| Base | This compound |
| Molar Ratio (Zn:Hmim:RbHCO₃) | 1 : 8 : y (where y is varied) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
Visualizations
Caption: General workflow for MOF synthesis incorporating this compound.
Caption: Hypothesized roles of this compound in MOF synthesis.
Conclusion and Future Outlook
The use of this compound in the synthesis of metal-organic frameworks is a nascent concept that holds potential for the development of new materials with tailored properties. Its role as a base, pH moderator, and a source of rubidium ions could be systematically explored to understand its influence on MOF formation and function. The protocols and concepts presented in this document provide a foundational framework for researchers to begin investigating this promising avenue of MOF synthesis. Further studies are warranted to validate these hypotheses and to fully elucidate the impact of this compound on the structural and functional properties of MOFs, which could pave the way for their application in diverse fields, including drug development where precise control over porosity and chemical functionality is paramount.
References
Application Notes and Protocols for Rubidium Hydrogen Carbonate in CO2 Capture and Storage Technologies
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the use of rubidium hydrogen carbonate (RbHCO₃) in carbon dioxide (CO₂) capture and storage technologies. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring novel materials for carbon capture. Detailed experimental protocols for the synthesis of this compound, its application in a fixed-bed reactor for CO₂ capture, and its subsequent regeneration are provided. Quantitative data on the performance of alkali metal carbonates are summarized to offer a comparative perspective. Furthermore, logical workflows and reaction mechanisms are illustrated using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
The increasing concentration of atmospheric CO₂, a major greenhouse gas, necessitates the development of efficient and cost-effective carbon capture and storage (CCS) technologies. Alkali metal carbonates have emerged as promising solid sorbents for CO₂ capture due to their high sorption capacities and favorable reaction kinetics. The capture process typically involves the reversible chemical reaction of an alkali metal carbonate with CO₂ in the presence of water vapor to form the corresponding bicarbonate.
Rubidium carbonate (Rb₂CO₃), upon reaction with CO₂ and water, forms this compound (RbHCO₃). The general reaction is as follows:
Rb₂CO₃(s) + CO₂(g) + H₂O(g) ⇌ 2RbHCO₃(s)
This reaction is exothermic during CO₂ absorption and can be reversed by applying heat, releasing the captured CO₂ in a concentrated stream for storage or utilization, and regenerating the rubidium carbonate for subsequent capture cycles. Rubidium, being a heavier alkali metal, is expected to exhibit high CO₂ capture capacity.[1]
Physicochemical Properties of Rubidium Carbonates
A summary of the key physicochemical properties of rubidium carbonate and this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing CO₂ capture processes.
| Property | Rubidium Carbonate (Rb₂CO₃) | This compound (RbHCO₃) | Reference |
| Molar Mass | 230.95 g/mol | 146.49 g/mol | [2][3] |
| Appearance | Colorless monoclinic crystals | Crystalline solid | [2] |
| Melting Point | 835 °C | Decomposes | [2] |
| Decomposition Temperature | 835 °C | Phase transition at 245 K (-28.15 °C) | [2][4] |
| Solubility in Water | 249.3 g/100 g at 25°C | Soluble | [2] |
| Hygroscopic Nature | Hygroscopic | - | [2] |
Experimental Protocols
Synthesis of this compound Sorbent
This protocol describes the synthesis of this compound crystals, which can be used as a solid sorbent for CO₂ capture experiments.[5]
Materials:
-
Rubidium carbonate (Rb₂CO₃) (commercial grade, often a sesquihydrate)
-
Deionized water
Equipment:
-
Beaker
-
Stirring rod
-
Evaporation dish
-
Oven or desiccator
Procedure:
-
Dissolve commercial rubidium carbonate in a minimal amount of deionized water in a beaker. Stir until the solid is completely dissolved.
-
Transfer the solution to an evaporation dish.
-
Allow the solution to evaporate slowly overnight at approximately 295 K (22 °C).
-
Large crystals of this compound will form as the water evaporates.
-
Carefully collect the crystals and dry them in a desiccator or a low-temperature oven (below the decomposition temperature) before use.
-
The resulting crystals can be gently crushed and sieved to the desired particle size for use in a packed-bed reactor.
CO₂ Capture in a Fixed-Bed Reactor
This protocol outlines the procedure for evaluating the CO₂ capture performance of the synthesized this compound using a laboratory-scale fixed-bed reactor. The general setup is based on standard systems for testing solid sorbents.[6][7]
Materials:
-
Synthesized this compound sorbent
-
Gas mixture (e.g., 15% CO₂ in N₂)
-
Inert gas (e.g., N₂ or He) for purging and regeneration
Equipment:
-
Fixed-bed reactor (quartz or stainless steel)
-
Mass flow controllers for regulating gas flow rates
-
Temperature controller and furnace for the reactor
-
Gas analyzer (e.g., infrared CO₂ analyzer or mass spectrometer) to measure the outlet CO₂ concentration
-
Data acquisition system
Procedure:
-
Sorbent Loading: Pack a known mass of the synthesized this compound sorbent into the fixed-bed reactor. Ensure uniform packing to avoid gas channeling.
-
Pre-treatment/Activation: Heat the sorbent to a specific temperature (e.g., 100-120 °C) under a flow of inert gas (e.g., N₂) to remove any physisorbed water and impurities.
-
Adsorption:
-
Cool the reactor to the desired adsorption temperature (e.g., 60-80 °C).
-
Introduce the CO₂ gas mixture at a controlled flow rate.
-
Continuously monitor and record the CO₂ concentration at the reactor outlet using the gas analyzer.
-
Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration (breakthrough), indicating that the sorbent is saturated.
-
-
Data Analysis:
-
Plot the normalized outlet CO₂ concentration (C/C₀) versus time to obtain the breakthrough curve.
-
Calculate the CO₂ adsorption capacity of the sorbent from the breakthrough curve using the following equation:
q = (∫(C₀ - C) dt * F) / m
where:
-
q is the CO₂ adsorption capacity (mmol/g)
-
C₀ is the inlet CO₂ concentration (mmol/L)
-
C is the outlet CO₂ concentration (mmol/L)
-
t is the time (min)
-
F is the total gas flow rate (L/min)
-
m is the mass of the sorbent (g)
-
-
Regeneration of this compound
This protocol describes the regeneration of the CO₂-saturated this compound sorbent, which involves the decomposition of RbHCO₃ back to Rb₂CO₃. This can be achieved through temperature swing adsorption (TSA).[8][9]
Procedure:
-
Purging: After the adsorption step, purge the reactor with an inert gas to remove any remaining CO₂ in the void spaces.
-
Temperature Swing Regeneration:
-
Increase the reactor temperature to the desired regeneration temperature (e.g., 150-200 °C) while maintaining a flow of inert gas.
-
The elevated temperature will cause the this compound to decompose, releasing the captured CO₂.
-
Monitor the CO₂ concentration in the outlet stream. Regeneration is complete when the CO₂ concentration returns to baseline.
-
-
Cooling: After regeneration, cool the reactor back to the adsorption temperature under an inert gas flow. The sorbent is now ready for the next CO₂ capture cycle.
Performance Data
While specific quantitative data for this compound is limited in publicly available literature, a comparative analysis of the CO₂ capture performance of various alkali metals supported on aluminum pillared diatomite provides valuable insights.[1] The data suggests a trend of increasing adsorption capacity with increasing atomic number within the alkali metal group.
| Sorbent (5 wt% on Al-PILC) | CO₂ Adsorption Capacity (mmol/g) |
| 5Li/Al-PILC | 1.915 |
| 5Na/Al-PILC | 2.071 |
| 5K/Al-PILC | 2.102 |
| 5Cs/Al-PILC | 2.355 |
Table 2: Comparative CO₂ adsorption capacities of different alkali metals on a support material.[1]
Based on this trend, it is reasonable to infer that rubidium-based sorbents would also exhibit a high CO₂ adsorption capacity, likely falling between that of potassium and cesium.
Visualizations
Logical Workflow for CO₂ Capture and Regeneration
The following diagram illustrates the cyclical process of CO₂ capture using rubidium carbonate and its subsequent regeneration.
Caption: Workflow of CO₂ capture and regeneration using rubidium carbonate.
Reaction Mechanism
The following diagram illustrates the chemical reaction mechanism for CO₂ capture by rubidium carbonate.
Caption: Reversible reaction of rubidium carbonate with CO₂ and water.
Conclusion
This compound presents a promising avenue for the development of solid sorbents for CO₂ capture. Its anticipated high adsorption capacity, coupled with the potential for regeneration, makes it a subject of interest for further research and development in CCS technologies. The protocols and data presented in these application notes provide a foundational framework for researchers to explore the potential of rubidium-based sorbents. Further experimental validation is necessary to fully characterize the performance of this compound under various process conditions.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. rubidium carbonate [chemister.ru]
- 3. This compound | CHO3Rb | CID 23678577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Breakthrough Curves and Effective Gas Sorption Capacities [dynamicsorption.com]
- 8. US7314847B1 - Regenerable sorbents for CO2 capture from moderate and high temperature gas streams - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
experimental setup for thermal decomposition of rubidium hydrogen carbonate
Introduction
Rubidium hydrogen carbonate (RbHCO₃) is an inorganic compound with applications in various fields of chemical synthesis and materials science. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and utilization in processes that involve elevated temperatures. This application note provides a detailed protocol for the investigation of the thermal decomposition of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The expected decomposition reaction is the formation of rubidium carbonate, water, and carbon dioxide.[1][2] The balanced chemical equation for this decomposition is:
2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)[1][2]
This study outlines the experimental setup and methodology to determine key decomposition parameters, including onset temperature, mass loss, and enthalpy of reaction.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (RbHCO₃), analytical grade
-
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC)
-
Crucibles: Alumina or platinum crucibles
-
Balance: Analytical balance with a precision of at least 0.01 mg
-
Gases: High-purity nitrogen (or other inert gas) and/or dry air for purging the furnace.
-
Safety Equipment: Safety goggles, lab coat, and appropriate gloves.
Experimental Procedure: TGA/DSC Analysis
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications. Indium is commonly used as a standard for temperature and enthalpy calibration.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible.
-
Record the exact mass of the sample.
-
-
Instrument Setup and Measurement:
-
Place the sample crucible and a reference crucible (usually empty) into the instrument's furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature, for example, 30 °C.
-
Ramp the temperature from 30 °C to a final temperature, for instance, 300 °C, at a constant heating rate (e.g., 10 °C/min). A higher final temperature may be chosen to observe any further decomposition of the resulting rubidium carbonate.
-
-
Initiate the TGA/DSC measurement and record the mass change and heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA and DSC curves to determine:
-
Onset temperature of decomposition: The temperature at which significant mass loss begins.
-
Percentage mass loss: Compare the experimental mass loss with the theoretical mass loss calculated from the stoichiometry of the decomposition reaction.
-
Peak temperature of decomposition: The temperature at which the rate of mass loss is maximum (from the derivative of the TGA curve, DTG).
-
Enthalpy of decomposition (ΔH): Integrate the area under the corresponding peak in the DSC curve.
-
-
Data Presentation
| Parameter | Theoretical Value (for RbHCO₃) | Illustrative Experimental Value (based on NaHCO₃ analogy) |
| Decomposition Reaction | 2RbHCO₃ → Rb₂CO₃ + H₂O + CO₂ | 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂ |
| Molecular Weight of Reactant | 146.49 g/mol | 84.01 g/mol |
| Theoretical Mass Loss (%) | 31.4% (for H₂O + CO₂) | 36.9% (for H₂O + CO₂) |
| Onset Temperature (°C) | To be determined | ~85 °C |
| Endset Temperature (°C) | To be determined | ~182 °C |
| Peak Temperature (DTG) (°C) | To be determined | To be determined |
| Enthalpy of Decomposition (J/g) | To be determined | To be determined |
Note: The illustrative experimental values are for sodium bicarbonate and are provided as an example of how to present the data. Actual values for this compound must be determined experimentally.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental setup for the thermal decomposition analysis of this compound.
Caption: Experimental workflow for TGA/DSC analysis of RbHCO₃.
Decomposition Pathway
The following diagram illustrates the chemical transformation occurring during the thermal decomposition of this compound.
Caption: Thermal decomposition pathway of this compound.
References
Application Notes: Structural Analysis of Rubidium Hydrogen Carbonate via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the structural analysis of rubidium hydrogen carbonate (RbHCO₃) using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. RbHCO₃ exhibits a significant order-disorder phase transition that can be effectively characterized by observing the NMR signatures of its constituent nuclei, primarily Rubidium-87 (⁸⁷Rb) and Carbon-13 (¹³C). Due to the quadrupolar nature of the ⁸⁷Rb nucleus, specialized solid-state NMR techniques are required. These notes cover the principles of the analysis, experimental protocols for data acquisition, and methods for data interpretation, providing a comprehensive guide for researchers.
Structural Background and Analytical Principle
This compound is an inorganic salt that undergoes a reversible order-disorder phase transition at a critical temperature (T_c) of approximately 245 K.[1][2] Understanding this transition is key to characterizing its structural properties.
-
High-Temperature (HT) Phase (T > 245 K): In this phase, the crystal structure is monoclinic (space group C2/m). It is characterized by pairs of hydrogen carbonate groups forming [HCO₃]₂²⁻ dimers linked by strong hydrogen bonds.[1] Crucially, the hydrogen atoms within these bonds are dynamically disordered.[1]
-
Low-Temperature (LT) Phase (T < 245 K): Below 245 K, the structure transitions to a triclinic phase (space group C-1). This transition is driven by the "freezing" or ordering of the hydrogen atoms into a specific position within the hydrogen bonds.[1]
This ordering of the proton significantly alters the local electronic environment around both the rubidium and carbonate ions. Solid-state NMR spectroscopy is exceptionally sensitive to such changes in local structure, making it an ideal tool for probing this phase transition.[2]
-
⁸⁷Rb NMR: Rubidium-87 is a quadrupolar nucleus (spin I = 3/2). Its NMR signal is highly sensitive to the symmetry of the local electric field gradient (EFG). Any change in the surrounding atomic arrangement, such as the ordering of nearby protons, will alter the ⁸⁷Rb NMR lineshape and its associated quadrupolar parameters.
-
¹³C NMR: The carbon nucleus in the bicarbonate ion is a sensitive probe of the local bonding environment. The transition from a disordered to an ordered hydrogen bond network affects the electronic distribution within the [HCO₃]₂²⁻ dimer, leading to a measurable change in the ¹³C chemical shift.
Quantitative NMR Data Summary
A variable-temperature NMR study reveals distinct parameters for the high- and low-temperature phases of RbHCO₃. The following table summarizes representative data expected from such an analysis. The change in the ⁸⁷Rb quadrupolar coupling constant (C_Q) and the ¹³C isotropic chemical shift (δ_iso) are clear indicators of the structural transition.
| Nucleus | Phase | Temperature (K) | Isotropic Chemical Shift (δ_iso) (ppm) | ⁸⁷Rb Quadrupolar Coupling Constant (C_Q) (MHz) | Notes |
| ⁸⁷Rb | HT | 298 | ~35 | ~4.8 | Single Rb site, indicative of a more symmetric environment. |
| ⁸⁷Rb | LT | 200 | ~38 | ~5.3 | Change reflects the more ordered, asymmetric local structure. |
| ¹³C | HT | 298 | ~164.5 | N/A | Single resonance due to dynamic averaging from H-disorder. |
| ¹³C | LT | 200 | ~165.2 | N/A | Shift reflects the change in the H-bond environment. |
Note: The values presented are representative and based on studies of RbHCO₃ and similar inorganic salts.[2][3] Actual measured values may vary slightly based on experimental conditions.
Experimental Protocols
Precise and reproducible data acquisition requires careful sample preparation and adherence to specific NMR protocols, particularly for the quadrupolar ⁸⁷Rb nucleus.
Protocol 1: Sample Preparation
-
Material: Use polycrystalline RbHCO₃ powder. If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform packing and efficient magic-angle spinning.
-
Packing: Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm ZrO₂ rotor). Ensure the packing is dense and even to maintain spinning stability.
-
Massing: Record the mass of the sample before and after packing to determine the exact amount used.
-
Sealing: Securely cap the rotor to prevent sample loss during high-speed spinning.
Protocol 2: Variable-Temperature ⁸⁷Rb Solid-State MAS NMR
-
Spectrometer: A high-field solid-state NMR spectrometer (e.g., 9.4 T or higher) is recommended to improve spectral resolution and sensitivity.
-
Probe Setup: Insert the packed rotor into a suitable MAS probe.
-
Temperature Control:
-
Connect the probe to a variable-temperature (VT) gas flow unit.
-
Set the initial temperature (e.g., 298 K) and allow the sample to equilibrate for at least 15-20 minutes before starting the experiment.[4]
-
For sub-ambient temperatures, use a cooled, dry gas (typically N₂) to prevent icing.
-
-
Tuning: Tune the probe to the ⁸⁷Rb Larmor frequency at the given magnetic field.
-
Spinning: Set the magic-angle spinning (MAS) rate. A moderate rate of 10-15 kHz is typically sufficient.
-
Acquisition Parameters:
-
Pulse Sequence: Use a quadrupolar echo sequence (90°_x - τ - 90°_y) to overcome signal loss from rapid relaxation and ensure uniform excitation of the broad central transition.
-
90° Pulse Width: Calibrate the 90° pulse width for ⁸⁷Rb (typically 2-4 µs).
-
Recycle Delay: Set a recycle delay appropriate for the ⁸⁷Rb T₁ relaxation time (e.g., 1-2 s).
-
Spectral Width: Use a wide spectral width (e.g., 200-500 kHz) to encompass the entire central transition lineshape.
-
Referencing: Reference the ⁸⁷Rb chemical shift externally to a 1 M aqueous RbCl solution (0 ppm).
-
-
VT Experiment: After acquiring the spectrum at the initial temperature, incrementally decrease the temperature (e.g., in 10 K steps), allowing for full equilibration at each step, and repeat the acquisition. Pay close attention to the region around the 245 K transition temperature.
Protocol 3: ¹³C Solid-State MAS NMR
-
Spectrometer & Probe: Use the same spectrometer and probe setup.
-
Tuning: Tune the probe to the ¹³C and ¹H frequencies.
-
Spinning: A MAS rate of 8-12 kHz is generally adequate.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard cross-polarization (CP) pulse sequence with high-power proton decoupling (e.g., SPINAL-64) during acquisition. This enhances the ¹³C signal and removes ¹H-¹³C dipolar couplings.
-
Contact Time: Optimize the CP contact time (typically 1-3 ms).
-
Recycle Delay: Set the recycle delay based on the ¹H T₁ relaxation time (e.g., 5 s).
-
Referencing: Reference the ¹³C chemical shift externally to the methylene carbon of adamantane (38.48 ppm).
-
-
VT Experiment: Perform the temperature-dependent study using the same steps outlined for the ⁸⁷Rb experiment.
Data Analysis and Interpretation
-
Processing: Apply standard processing to the raw free induction decay (FID) data, including an appropriate exponential line broadening, Fourier transformation, phasing, and baseline correction.
-
¹³C Spectra: For each temperature, measure the isotropic chemical shift of the single ¹³C resonance. Plot the chemical shift as a function of temperature to visualize the abrupt change at the 245 K phase transition.
-
⁸⁷Rb Spectra:
-
The ⁸⁷Rb spectra will exhibit a characteristic powder pattern from the second-order quadrupolar interaction.
-
Use specialized NMR simulation software to fit the experimental lineshapes. This analysis will yield precise values for the isotropic chemical shift (δ_iso), the quadrupolar coupling constant (C_Q), and the asymmetry parameter (η_Q).[5][6]
-
Plot these parameters as a function of temperature. The C_Q value is expected to show a distinct change across the phase transition, reflecting the change in the symmetry of the electric field gradient at the rubidium nucleus.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence of a phase transition of RbHCO3 from high-resolution solid-state 13C and 87Rb NMR by comparison with KHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rb-87 Dynamic-Angle Spinning Nmr-Spectroscopy of Inorganic Rubidium Salts | Pines Lab [pines.berkeley.edu]
- 6. Solid-state 87Rb NMR study in powdered RbMnCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Vibrational Spectroscopy of Rubidium Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, for the characterization of solid rubidium hydrogen carbonate (RbHCO₃). Detailed experimental protocols are included to guide researchers in obtaining high-quality spectra for this potentially hygroscopic compound.
Introduction to the Vibrational Spectroscopy of this compound
Vibrational spectroscopy is a powerful non-destructive analytical technique used to probe the molecular vibrations of a material. Both IR and Raman spectroscopy provide a unique "fingerprint" of a compound based on its molecular structure and bonding. For this compound, these techniques are invaluable for:
-
Structural Elucidation: Confirming the presence of the hydrogen carbonate (bicarbonate) anion and characterizing its bonding environment.
-
Phase Transition Analysis: Studying the temperature-induced phase transition from a disordered monoclinic to an ordered triclinic structure, which is known to occur at 245 K.[1]
-
Purity Assessment: Identifying impurities, such as rubidium carbonate (Rb₂CO₃), which has a distinct vibrational spectrum.
-
Hydration State Analysis: Detecting the presence of water, as alkali metal bicarbonates can be hygroscopic.
The crystal structure of this compound is characterized by pairs of hydrogen carbonate anions linked by strong hydrogen bonds.[1][2] These [HCO₃]₂²⁻ dimers are then connected by rubidium cations into a three-dimensional network.[1][2] The vibrational spectra are sensitive to the strength of these hydrogen bonds and the coordination of the bicarbonate ion to the rubidium cation.
Expected Vibrational Modes
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |
| ν(OH) | O-H stretching | 2500 - 3000 | IR |
| δ(COH) in-plane | In-plane C-O-H bending | ~1400 | IR, Raman |
| νₐ(CO₂) | Asymmetric CO₂ stretching | ~1630 | IR |
| νₛ(CO₂) | Symmetric CO₂ stretching | ~1300 | IR |
| ν(C-OH) | C-OH stretching | ~1000 - 1050 | Raman |
| δ(OCO) | O-C-O bending (in-plane) | ~840 | IR, Raman |
| γ(COH) out-of-plane | Out-of-plane C-O-H bending | ~950 | IR |
| γ(OCO) out-of-plane | Out-of-plane O-C-O bending | ~650 - 700 | IR, Raman |
Note: The exact peak positions for this compound may vary due to the influence of the rubidium cation on the crystal lattice and hydrogen bonding.
Experimental Protocols
Given the hygroscopic nature of this compound, proper sample handling is crucial to obtain accurate and reproducible vibrational spectra.
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing a solid sample for IR and Raman spectroscopy.
Caption: Workflow for preparing solid this compound samples for IR and Raman spectroscopy.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain a high-quality transmission or attenuated total reflectance (ATR) IR spectrum of solid this compound.
Materials:
-
This compound powder
-
Dry, IR-grade potassium bromide (KBr)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
KBr pellet press
-
IR-transparent windows (e.g., KBr, NaCl)
-
FTIR spectrometer (with transmission and/or ATR accessory)
-
Glove box or desiccator with a suitable desiccant
Method 1: KBr Pellet Technique
-
Environment: Perform all sample manipulations in a dry environment (glove box or desiccator) to minimize water absorption.
-
Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry KBr to an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
Pellet Pressing: Transfer the powder to a KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio (e.g., 32 or 64 scans).
-
Background Correction: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
Method 2: Nujol Mull Technique
-
Preparation: In a dry environment, place a small amount (2-5 mg) of finely ground this compound on an IR-transparent window.
-
Mulling: Add one to two drops of Nujol and grind the mixture with another IR-transparent window or a spatula to create a uniform paste (mull).
-
Sample Mounting: Place the mull between two IR-transparent windows, ensuring there are no air bubbles.
-
Data Acquisition: Mount the windows in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol will have its own characteristic C-H stretching and bending bands (~2924, 2853, 1462, and 1377 cm⁻¹), which will obscure the sample's spectrum in these regions.
Method 3: Attenuated Total Reflectance (ATR) Technique
-
Setup: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the finely ground this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. ATR is often less sensitive to sample thickness and can be a good option for strongly absorbing samples.
Raman Spectroscopy Protocol
Objective: To obtain a high-quality Raman spectrum of solid this compound.
Materials:
-
This compound powder
-
Capillary tube or microscope slide
-
Raman spectrometer with appropriate laser excitation (e.g., 532 nm, 785 nm)
Method:
-
Sample Loading:
-
Capillary Tube: Pack the finely ground powder into a thin-walled glass capillary tube.
-
Microscope Slide: Place a small amount of the powder onto a clean microscope slide and gently flatten the surface.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Select an appropriate laser power and acquisition time. Start with low laser power to avoid sample decomposition or phase changes due to heating.
-
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
Data Processing: Perform baseline correction and cosmic ray removal as needed.
Data Interpretation: A Logical Flow
The interpretation of the vibrational spectra involves assigning the observed bands to specific molecular motions. The following diagram illustrates the logical flow for this process.
Caption: Logical workflow for the interpretation of IR and Raman spectra of this compound.
Summary of Quantitative Data (Hypothetical based on Analogs)
The following table presents the expected peak positions and assignments for the vibrational modes of the hydrogen carbonate ion in a solid alkali metal bicarbonate, which should be a close approximation for this compound.
| Vibrational Assignment | IR Active | Raman Active | Approximate Wavenumber (cm⁻¹) |
| γ(OCO) out-of-plane | Yes | Yes | ~660 |
| δ(OCO) in-plane | Yes | Yes | ~840 |
| γ(COH) out-of-plane | Yes | No | ~950 |
| ν(C-OH) | No | Yes | ~1017 |
| δ(COH) in-plane | Yes | Yes | ~1400 |
| νₛ(CO₂) | Yes | No | ~1300 |
| νₐ(CO₂) | Yes | Yes | ~1630 |
| ν(OH) | Yes | No | ~2600 |
This data is based on published spectra of similar alkali metal bicarbonates and should be confirmed by experimental measurement for this compound.
Conclusion
IR and Raman spectroscopy are indispensable tools for the characterization of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain high-quality, reproducible spectra. The provided data and interpretation workflows will aid in the structural elucidation, purity assessment, and study of phase transitions in this important compound. Careful sample handling to mitigate the effects of atmospheric moisture is paramount for accurate analysis.
References
Application Notes and Protocols for the Preparation of Rubidium Single Crystals Using Rubidium Hydrogen Carbonate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the process for preparing high-purity rubidium single crystals, starting from rubidium hydrogen carbonate. The protocols outlined are based on established chemical and materials science principles.
Introduction
Rubidium single crystals are valuable in various research fields, including solid-state physics and neutron scattering, due to their well-defined crystallographic structure. The preparation of these crystals is a multi-step process that begins with a suitable rubidium compound, such as this compound, which is then converted to high-purity rubidium metal before the final crystal growth. This document details the necessary steps, from the initial decomposition of the precursor to the final single crystal growth methodologies.
Overall Process Workflow
The preparation of rubidium single crystals from this compound involves four main stages:
-
Thermal Decomposition: this compound is thermally decomposed to produce rubidium carbonate.
-
Metallothermic Reduction: The resulting rubidium carbonate is reduced to crude rubidium metal.
-
Purification: The crude rubidium metal is purified to a high degree, typically through fractional distillation.
-
Single Crystal Growth: High-purity rubidium single crystals are grown from the purified metal melt using specialized techniques.
Caption: Overall workflow for the preparation of rubidium single crystals from this compound.
Experimental Protocols
Step 1: Thermal Decomposition of this compound
Reaction: 2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)
Protocol:
-
Place the this compound powder in a suitable crucible (e.g., alumina or platinum).
-
Heat the crucible in a furnace with a controlled atmosphere (e.g., inert gas flow or under vacuum) to prevent reactions with atmospheric components.
-
Gradually increase the temperature. While the exact decomposition temperature is not specified in the literature, a temperature range of 300-500°C should be sufficient to ensure complete decomposition.
-
Hold at the decomposition temperature until the evolution of water vapor and carbon dioxide ceases, indicating the completion of the reaction.
-
Cool the furnace to room temperature and collect the resulting rubidium carbonate powder.
Step 2: Metallothermic Reduction of Rubidium Carbonate
Principle: High-purity rubidium metal is produced by the reduction of rubidium carbonate with a more reactive metal, such as calcium or sodium, at elevated temperatures under vacuum.[4] The high volatility of rubidium allows for its separation from the non-volatile reaction byproducts by distillation.[4]
Protocol:
-
In an inert atmosphere glovebox, thoroughly mix the dried rubidium carbonate powder with a stoichiometric excess of the reducing agent (e.g., calcium or sodium powder).
-
Place the mixture in a reaction vessel, typically made of stainless steel or another high-temperature resistant alloy.
-
Assemble the reaction vessel in a vacuum furnace equipped with a condenser.
-
Evacuate the furnace to a high vacuum to prevent oxidation of the reactants and products.
-
Gradually heat the reaction vessel to the target temperature (e.g., ~650°C for reduction with sodium).[4]
-
As the reaction proceeds, the volatile rubidium metal will vaporize and subsequently condense on the cooler surfaces of the condenser.
-
After the reaction is complete, cool the furnace and carefully transfer the condensed crude rubidium metal in an inert atmosphere.
Step 3: Purification of Rubidium by Fractional Distillation
Principle: Fractional distillation is employed to purify the crude rubidium metal. This process separates substances based on their different boiling points.[5] By carefully controlling the temperature and pressure, rubidium can be separated from less volatile impurities.
Protocol:
-
Transfer the crude rubidium metal into a distillation apparatus, which should be designed for high-vacuum and high-temperature operation. The apparatus typically consists of a boiling pot, a fractionating column, a condenser, and a receiver.[6][7]
-
Evacuate the distillation apparatus to a high vacuum (e.g., 5-10 Pa).[8]
-
Heat the boiling pot to a temperature above the boiling point of rubidium (688°C at atmospheric pressure, lower under vacuum).
-
Maintain a temperature gradient along the fractionating column, with the temperature decreasing towards the condenser.
-
The rubidium vapor will rise through the column and condense in the condenser, while less volatile impurities will remain in the boiling pot or condense at lower sections of the column.
-
Collect the purified rubidium metal in the receiver. Multiple distillation steps may be necessary to achieve the desired purity (>99.5%).[4]
Step 4: Single Crystal Growth of Rubidium
High-purity rubidium metal is the starting material for single crystal growth. Due to its low melting point (39.3°C) and high reactivity, specialized versions of standard crystal growth techniques are required.[9] The Bridgman and Czochralski methods are suitable for growing metal single crystals.[1][10]
3.4.1. Bridgman Method
Principle: The Bridgman method involves the directional solidification of a molten material in a crucible with a controlled temperature gradient.[11][12][13] A seed crystal can be used to initiate growth with a specific crystallographic orientation.
Protocol:
-
Place a seed crystal of rubidium at the bottom of a sealed crucible (material to be chosen for compatibility with molten rubidium, e.g., certain types of glass or coated metals).
-
Fill the crucible with high-purity molten rubidium in an inert atmosphere.
-
Position the crucible in a two-zone furnace with the lower zone maintained at a temperature just below the melting point of rubidium and the upper zone above the melting point.
-
Slowly lower the crucible from the hot zone to the cold zone at a controlled rate. This will initiate crystallization at the seed crystal, and the solid-liquid interface will move up through the melt.
-
The rate of lowering and the temperature gradient are critical parameters that need to be optimized to maintain a stable growth front and avoid polycrystalline growth.
-
Once the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature to reduce thermal stress.
Caption: Schematic of the Bridgman method for rubidium single crystal growth.
3.4.2. Czochralski Method
Principle: In the Czochralski method, a seed crystal is dipped into a melt and then slowly pulled upwards while being rotated.[2][10][14] The material solidifies on the seed, forming a single crystal ingot.
Protocol:
-
Melt the high-purity rubidium in a crucible within a Czochralski crystal puller under an inert atmosphere.
-
Maintain the melt temperature slightly above the melting point of rubidium.
-
Lower a seed crystal, mounted on a rotating pull rod, to touch the surface of the molten rubidium.
-
Allow the seed to partially melt to ensure a clean interface for growth.
-
Slowly pull the seed crystal upwards while simultaneously rotating it. The pulling and rotation rates are critical parameters that control the diameter and quality of the growing crystal.
-
The crystal grows as the material solidifies at the solid-liquid interface.
-
After the desired crystal length is achieved, gradually increase the pulling rate to separate the crystal from the melt.
-
Cool the crystal to room temperature in a controlled manner.
Caption: Schematic of the Czochralski method for rubidium single crystal growth.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Crystal Structure |
| This compound | RbHCO₃ | 146.49 | Decomposes | - | Monoclinic (High Temp.)[15] |
| Rubidium Carbonate | Rb₂CO₃ | 230.95 | 835 | Decomposes | Monoclinic |
| Rubidium | Rb | 85.47 | 39.3 | 688 | Body-Centered Cubic[9] |
Table 2: Process Parameters for Rubidium Metal Production and Purification
| Process Step | Key Parameters | Typical Values/Ranges | Notes |
| Thermal Decomposition | Temperature | 300 - 700 °C | Based on stability trends of alkali metal bicarbonates and related compounds.[1][3] |
| Metallothermic Reduction | Reducing Agent | Calcium, Sodium | Stoichiometric excess is used. |
| Temperature | 500 - 650 °C | Dependent on the reducing agent.[4] | |
| Atmosphere | High Vacuum | To prevent oxidation. | |
| Fractional Distillation | Pressure | 5 - 10 Pa | [8] |
| Temperature | 250 - 750 °C | Multiple stages may be required for high purity.[8] |
Table 3: General Parameters for Rubidium Single Crystal Growth
| Parameter | Bridgman Method | Czochralski Method |
| Crucible Material | Compatible with molten Rb (e.g., coated metals, specific glasses) | Compatible with molten Rb |
| Atmosphere | Inert Gas (e.g., Argon) | Inert Gas (e.g., Argon) |
| Temperature Gradient | Controlled across the solid-liquid interface | Controlled at the solid-liquid interface |
| Growth Rate | Controlled by the lowering rate of the crucible | Controlled by the pulling rate of the seed |
| Rotation | Optional, for melt homogenization | Applied to the seed/crystal for uniform growth |
Safety Considerations
-
Rubidium Metal: Rubidium is a highly reactive alkali metal. It reacts violently with water and can ignite spontaneously in air.[4] All handling of rubidium metal must be performed under a dry, inert atmosphere (e.g., in an argon-filled glovebox).
-
High Temperatures and Vacuum: The reduction and distillation processes involve high temperatures and high vacuum, which require appropriate safety precautions and equipment.
-
Chemical Handling: Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling all chemicals.
References
- 1. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ck12.org [ck12.org]
- 5. byjus.com [byjus.com]
- 6. Purification [chem.rochester.edu]
- 7. usalab.com [usalab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Czochralski method - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A single-crystal neutron diffraction study of RbTiOAsO(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Czochralski method | chemistry | Britannica [britannica.com]
- 15. This compound | 19088-74-5 | Benchchem [benchchem.com]
Application of Rubidium Hydrogen Carbonate as an Analytical Reagent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rubidium hydrogen carbonate (RbHCO₃) serves as a valuable, albeit indirect, analytical reagent, primarily in the preparation of high-purity rubidium standards for sensitive instrumental analysis. Its utility lies in its ability to be thermally decomposed to rubidium carbonate (Rb₂CO₃), a stable and soluble compound suitable for creating certified reference materials (CRMs) and calibration standards for techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS).[1] While not typically used as a direct titrant or gravimetric precipitant in routine analysis, its role as a precursor to high-purity standards is critical for accurate and precise quantification of rubidium in various matrices.
The analytical application workflow begins with the controlled thermal decomposition of this compound to rubidium carbonate.[2] This process is advantageous as it removes water and carbon dioxide, yielding a product of known stoichiometry. The resulting rubidium carbonate can then be dissolved in high-purity nitric acid to prepare a stock standard solution with a precisely known concentration of rubidium.[1][3] The purity of the initial this compound is paramount, as any metallic impurities will be carried through to the final standard, affecting the accuracy of subsequent analyses.[4][5][6][7][8]
These rubidium standards are essential in various fields, including environmental monitoring, geological surveys, and in the quality control of pharmaceuticals and other high-purity materials where rubidium may be present as a trace element.
Quantitative Data
The preparation of rubidium standards from this compound (via rubidium carbonate) allows for the creation of solutions with precisely controlled concentrations. The following table summarizes typical parameters for such standards.
| Parameter | Value | Notes |
| Starting Material | Rubidium Carbonate (Rb₂CO₃) (from RbHCO₃) | Purity is critical, typically ≥99.9% |
| Purity of Rb₂CO₃ | 99.975% | Example purity for a commercial standard.[1] |
| Solvent | High-purity Nitric Acid (HNO₃) in deionized water | Typically 2-5% HNO₃ solution.[1] |
| Typical Stock Concentration | 1000 µg/mL (1000 ppm) | Can be diluted to create working standards.[1][9][10] |
| Traceability | Traceable to NIST Standard Reference Materials (SRMs) | Ensures accuracy and comparability of measurements.[1] |
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound to Rubidium Carbonate
This protocol describes the conversion of this compound to rubidium carbonate, a necessary step for preparing a stable starting material for analytical standards.
Materials:
-
This compound (RbHCO₃), high purity
-
Porcelain or platinum crucible
-
Muffle furnace
-
Analytical balance
-
Desiccator
Procedure:
-
Accurately weigh a clean, dry crucible.
-
Add a known mass of this compound to the crucible.
-
Place the crucible in a muffle furnace.
-
Slowly heat the furnace to 300-400°C. The decomposition of this compound starts at lower temperatures, but this ensures complete conversion. The balanced equation for this reaction is: 2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g).[2][11]
-
Hold the temperature for 2-3 hours to ensure complete decomposition.
-
Turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent moisture absorption.
-
Weigh the crucible containing the rubidium carbonate residue. The final mass should correspond to the theoretical mass of Rb₂CO₃ based on the initial mass of RbHCO₃.
Protocol 2: Preparation of a 1000 ppm Rubidium Stock Standard Solution
This protocol details the preparation of a primary rubidium stock solution for use in AAS or ICP-MS.
Materials:
-
Rubidium Carbonate (Rb₂CO₃), high purity (prepared from Protocol 1 or sourced commercially)
-
High-purity Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18 MΩ·cm)
-
100 mL Class A volumetric flask
-
Analytical balance
-
Pipettes and beakers
Procedure:
-
Calculate the mass of rubidium carbonate required to prepare 100 mL of a 1000 ppm (1 mg/mL) rubidium standard solution. The molecular weight of Rb₂CO₃ is 230.94 g/mol , and the atomic weight of Rubidium is 85.47 g/mol .
-
Mass of Rb₂CO₃ = (100 mL * 1 mg/mL Rb) * (230.94 g/mol Rb₂CO₃ / (2 * 85.47 g/mol Rb)) = 0.1351 g
-
-
Accurately weigh approximately 0.1351 g of the high-purity rubidium carbonate into a 100 mL beaker.
-
Add approximately 20 mL of deionized water to dissolve the rubidium carbonate.
-
Slowly add 2 mL of concentrated high-purity nitric acid to the solution to ensure complete dissolution and to acidify the standard. The reaction is: Rb₂CO₃ + 2HNO₃ → 2RbNO₃ + H₂O + CO₂.[3]
-
Carefully transfer the solution to a 100 mL Class A volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the standard solution to a clean, labeled polyethylene bottle for storage. This stock solution is stable for several months.
Visualizations
Caption: Workflow for the preparation of a rubidium analytical standard from this compound.
Caption: Logical workflow for a generic gravimetric analysis of a metal ion.
References
- 1. lieferscience.weebly.com [lieferscience.weebly.com]
- 2. brainly.com [brainly.com]
- 3. you-iggy.com [you-iggy.com]
- 4. Known purity—the fundament of element determination by atomic spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Purity determination as needed for the realisation of primary standards for elemental determination - status of international comparability | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the way to SI traceable primary transfer standards for amount of substance measurements in inorganic chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 9. 1000 ppm Atomic Absorption STANDARDS [delloyd.50megs.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. Solved When this compound is heated, it | Chegg.com [chegg.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rubidium Hydrogen Carbonate
Welcome to the technical support center for the synthesis of Rubidium Hydrogen Carbonate (RbHCO₃). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary methods for the laboratory-scale synthesis of this compound:
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Carbonation of Rubidium Hydroxide: This involves bubbling carbon dioxide (CO₂) gas through an aqueous solution of rubidium hydroxide (RbOH). The neutralization reaction forms this compound, which can then be crystallized from the solution.[1]
-
Carbonation of Rubidium Carbonate: In this method, a stream of carbon dioxide is passed through an aqueous solution of rubidium carbonate (Rb₂CO₃). This process converts the carbonate to the hydrogen carbonate.[1]
Q2: What is the chemical equation for each synthesis method?
A2: The balanced chemical equations are as follows:
-
From Rubidium Hydroxide: RbOH (aq) + CO₂ (g) → RbHCO₃ (aq)[1]
-
From Rubidium Carbonate: Rb₂CO₃ (aq) + H₂O (l) + CO₂ (g) → 2RbHCO₃ (aq)[1]
Q3: What are the main factors that influence the yield of this compound?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: The purity of the starting materials, rubidium hydroxide or rubidium carbonate, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Temperature: Temperature control is critical during both the reaction and the subsequent drying process. High temperatures can lead to the thermal decomposition of this compound back into rubidium carbonate, water, and carbon dioxide.[1]
-
Carbon Dioxide Concentration and Pressure: A sufficient and controlled supply of carbon dioxide is necessary to drive the reaction to completion.
-
Reactant Concentration: The concentration of the rubidium salt solution can affect the rate of reaction and the efficiency of crystallization.
-
Reaction Time: Allowing sufficient time for the reaction to complete is essential for maximizing the conversion of the starting material.
-
Crystallization Conditions: The method and conditions of crystallization, such as slow evaporation, can influence the size and purity of the resulting crystals, thereby affecting the isolated yield.[1]
Q4: How should I handle and store rubidium hydroxide and this compound?
A4: Rubidium hydroxide is highly hygroscopic, meaning it readily absorbs moisture and carbon dioxide from the atmosphere. This can lead to the formation of rubidium carbonate and bicarbonate before the synthesis even begins.[1] Therefore, it should be stored in a tightly sealed container in a dry environment. This compound is also sensitive to heat and should be stored in a cool, dry place to prevent decomposition.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure a continuous and sufficient flow of high-purity CO₂ gas. - Extend the reaction time to ensure complete conversion. - Optimize the stirring rate to improve gas-liquid mass transfer. |
| Decomposition of the product during drying. | - Dry the product at a low temperature (e.g., in a desiccator over a suitable drying agent or in a vacuum oven at a temperature well below its decomposition point). Avoid temperatures above 50°C. | |
| Loss of product during crystallization and isolation. | - Use a slow evaporation technique at a controlled temperature (around 22°C) to grow larger crystals that are easier to handle and filter.[1] - Ensure the filtration setup is efficient to minimize loss of fine crystals. | |
| Formation of rubidium carbonate as a byproduct. | - When starting with rubidium hydroxide, ensure a continuous excess of CO₂ to favor the formation of the bicarbonate over the carbonate. | |
| Product is not pure white | Presence of impurities from starting materials. | - Use high-purity rubidium hydroxide or rubidium carbonate. - Consider recrystallizing the final product to improve purity. |
| Contamination during handling. | - Use clean glassware and equipment. - Handle the product in a clean environment to avoid dust and other contaminants. | |
| Difficulty in crystallization | Solution is not saturated. | - Concentrate the solution by slow evaporation at a controlled temperature. |
| Presence of soluble impurities inhibiting crystal growth. | - Purify the starting materials or the solution before attempting crystallization. | |
| Product decomposes over time | Improper storage conditions. | - Store the final product in a tightly sealed container in a cool and dry environment, away from heat sources.[1] |
Experimental Protocols
Method 1: Synthesis from Rubidium Carbonate
This protocol focuses on the carbonation of an aqueous solution of rubidium carbonate.
Materials:
-
Rubidium Carbonate (Rb₂CO₃)
-
Deionized Water
-
Carbon Dioxide (CO₂) gas, high purity
-
Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a stirrer, and a gas outlet
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Desiccator with a suitable drying agent (e.g., silica gel or phosphorus pentoxide)
Procedure:
-
Preparation of the Rubidium Carbonate Solution:
-
Prepare a concentrated aqueous solution of rubidium carbonate. The solubility of rubidium carbonate in water is provided in the table below. Aim for a concentration that is high but ensures complete dissolution at the reaction temperature.
-
-
Carbonation:
-
Transfer the rubidium carbonate solution to the reaction vessel.
-
Begin stirring the solution.
-
Bubble a steady stream of carbon dioxide gas through the solution via the gas inlet tube. Ensure the gas dispersion is efficient.
-
Continue the carbonation process for several hours. The reaction progress can be monitored by observing the precipitation of this compound, which is less soluble than rubidium carbonate.
-
-
Crystallization:
-
Once the reaction is complete (precipitation has ceased), transfer the mixture to a crystallization dish.
-
For larger crystals, allow the solvent to evaporate slowly at a controlled temperature, such as 22°C (295 K).[1]
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Dry the crystals thoroughly in a desiccator at room temperature to prevent thermal decomposition.
-
Data Presentation: Solubility of Rubidium Carbonate in Water
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 234.7 |
| 25 | 249.3 |
| 40 | 296.5 |
| 50 | 301.1 |
Source: Seidell A. Solubilities of inorganic and metal organic compounds.
Method 2: Synthesis from Rubidium Hydroxide
This protocol details the synthesis by neutralizing a rubidium hydroxide solution with carbon dioxide.
Materials:
-
Rubidium Hydroxide (RbOH)
-
Deionized Water
-
Carbon Dioxide (CO₂) gas, high purity
-
Reaction vessel (as described in Method 1)
-
Crystallization dish
-
Filtration apparatus
-
Desiccator
Procedure:
-
Preparation of the Rubidium Hydroxide Solution:
-
Carefully dissolve a known quantity of rubidium hydroxide in deionized water in the reaction vessel. This reaction is exothermic. It is crucial to use freshly prepared RbOH solution as it readily absorbs atmospheric CO₂.[1]
-
-
Carbonation:
-
Begin stirring the solution and immediately start bubbling a continuous stream of high-purity carbon dioxide gas through it.
-
Maintain a steady flow of CO₂ to ensure the formation of the bicarbonate salt. Insufficient CO₂ may lead to the formation of rubidium carbonate.
-
Continue the reaction until the solution is saturated with this compound and precipitation is observed.
-
-
Crystallization:
-
Transfer the resulting mixture to a crystallization dish.
-
Employ a slow evaporation method at a controlled, cool temperature to obtain well-formed crystals.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a minimal amount of cold deionized water.
-
Dry the product in a desiccator to avoid decomposition.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
preventing decomposition of rubidium hydrogen carbonate during storage
Welcome to the technical support center for rubidium hydrogen carbonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is exposure to heat. When heated, this compound undergoes thermal decomposition.[1][2] Additionally, exposure to moisture should be avoided, as maintaining anhydrous conditions is vital for its integrity.[1]
Q2: What are the decomposition products of this compound?
A2: Upon heating, solid this compound decomposes to form solid rubidium carbonate (Rb₂CO₃), water vapor (H₂O), and carbon dioxide (CO₂) gas.[1][2][3] The balanced chemical equation for this reaction is: 2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g).[2]
Q3: What are the ideal storage conditions for this compound?
A3: To prevent decomposition, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5][6] It is crucial to protect it from moisture.[1] The compound is stable under standard room temperature conditions.[5][7]
Q4: How can I tell if my this compound has started to decompose?
A4: The primary solid decomposition product is rubidium carbonate. While visually similar, decomposition would result in a mass loss corresponding to the release of water and carbon dioxide. A common method to check for purity and decomposition is through thermal analysis techniques like Thermogravimetric Analysis (TGA), which would show a weight loss at the decomposition temperature.
Q5: Is this compound sensitive to air?
A5: While the primary concern is moisture and heat, it is good practice to minimize exposure to air. The decomposition product, rubidium carbonate, is hygroscopic, meaning it readily absorbs moisture from the air.[6] Storing under an inert atmosphere is a recommended precaution.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpected weight loss in sample | Thermal Decomposition | Review storage temperature. Ensure the compound is not stored near heat sources. Confirm the stability of the compound at your experimental temperatures. |
| Clumping or caking of the powder | Moisture Absorption | The compound or its decomposition product (rubidium carbonate) is hygroscopic.[6] Store in a desiccator over a suitable drying agent. Ensure containers are sealed tightly immediately after use. |
| Inconsistent experimental results | Sample Impurity due to Decomposition | The presence of rubidium carbonate can alter the chemical properties of your sample. It is recommended to verify the purity of the material before use, potentially using thermal analysis. |
| Pressure buildup in a sealed container upon heating | Gas Evolution from Decomposition | Decomposition produces carbon dioxide and water vapor, which can increase pressure in a sealed vessel.[2] Ensure adequate ventilation and do not heat the compound in a fully sealed, non-pressurized container. |
Quantitative Data Summary
The thermal stability of alkali metal hydrogencarbonates increases as you go down the group in the periodic table.[8] While a specific decomposition temperature for this compound is not consistently cited across general sources, it is known to be less stable than the corresponding carbonate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Stability Information |
| This compound | RbHCO₃ | 146.485[9][10] | Decomposes upon heating.[1][2] Stable at standard room temperature.[7] |
| Rubidium Carbonate | Rb₂CO₃ | 230.95 | Thermally more stable than the hydrogencarbonate.[8][11] |
Experimental Protocols
Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure to determine the thermal stability and purity of a this compound sample by measuring its mass change as a function of temperature.
Objective: To identify the onset temperature of decomposition and quantify the mass loss to confirm the decomposition pathway.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas for purging
-
Sample pan (platinum or alumina)
-
Microbalance
-
This compound sample
Methodology:
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the this compound sample directly into the TGA sample pan. Record the exact initial mass.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled, non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of approximately 400 °C. A heating rate of 10 °C/min is standard.
-
Record the sample mass continuously as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The decomposition of this compound (2RbHCO₃ → Rb₂CO₃ + H₂O + CO₂) has a theoretical mass loss of 20.5% due to the release of H₂O and CO₂.
-
Determine the onset temperature of the mass loss step, which corresponds to the beginning of the decomposition.
-
Compare the observed percentage mass loss with the theoretical value. A result close to 20.5% confirms the expected decomposition reaction and indicates a pure sample.
-
Mandatory Visualizations
Here are diagrams illustrating the decomposition pathway and a logical workflow for troubleshooting storage issues.
References
- 1. This compound | 19088-74-5 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Solved When this compound is heated, it | Chegg.com [chegg.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. carlroth.com [carlroth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. RUBIDIUM BICARBONATE|lookchem [lookchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Rubidium Hydrogen Carbonate Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of rubidium hydrogen carbonate (RbHCO₃).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound (RbHCO₃)?
A1: this compound, when heated, undergoes a single-step decomposition to form rubidium carbonate (Rb₂CO₃), water (H₂O), and carbon dioxide (CO₂). The balanced chemical equation for this reaction is:
2 RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)
Q2: At what temperature does this compound decompose?
A2: The exact decomposition temperature of this compound can be influenced by experimental conditions such as heating rate and the atmosphere. However, as a general trend for alkali metal bicarbonates, thermal stability increases down the group.[1] This suggests that RbHCO₃ is more stable than sodium and potassium bicarbonates. For comparison, sodium bicarbonate begins to decompose at temperatures between 80°C and 100°C.[2] Therefore, the decomposition of RbHCO₃ is expected to commence at a relatively low temperature, likely in the range of 100°C to 200°C. To prevent any premature mass loss, drying of rubidium salts should be conducted at temperatures below 140°C.[3]
Q3: What is the theoretical mass loss for the complete decomposition of this compound?
A3: The theoretical mass loss can be calculated from the stoichiometry of the decomposition reaction. The molar masses of the reactants and products are used to determine the expected percentage of mass lost as gaseous H₂O and CO₂. This calculation is detailed in the data presentation section.
Q4: What is the decomposition behavior of the resulting Rubidium Carbonate (Rb₂CO₃)?
A4: The rubidium carbonate produced from the initial decomposition is significantly more thermally stable. It will further decompose into rubidium oxide (Rb₂O) and carbon dioxide (CO₂), but this occurs at much higher temperatures, typically above 800°C.
Data Presentation
Table 1: Theoretical Mass Loss in RbHCO₃ Decomposition
| Initial Compound | Molar Mass ( g/mol ) | Final Solid Product | Molar Mass ( g/mol ) | Gaseous Products | Total Molar Mass of Gaseous Products ( g/mol ) | Theoretical Mass Loss (%) |
| 2 x RbHCO₃ | 292.98 | Rb₂CO₃ | 230.95 | H₂O + CO₂ | 62.03 | 21.17% |
Note: Molar masses are approximate.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a general procedure for analyzing the thermal decomposition of RbHCO₃ using a thermogravimetric analyzer.
1. Instrument Preparation:
- Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
- Select an appropriate crucible, typically alumina or platinum.
- Set the purge gas (e.g., nitrogen or argon) to a constant flow rate, commonly 20-50 mL/min, to provide an inert atmosphere.
2. Sample Preparation:
- Weigh a small amount of the RbHCO₃ sample, typically 5-10 mg, directly into the TGA crucible.
- Record the exact initial mass of the sample.
3. TGA Method Parameters:
- Temperature Program:
- Equilibrate the sample at a starting temperature of 30°C.
- Ramp the temperature from 30°C to 300°C at a controlled heating rate (e.g., 10°C/min). A slower heating rate can provide better resolution of thermal events.
- An isothermal hold at the final temperature can be included to ensure complete decomposition.
- Data Acquisition:
- Record the sample mass as a function of temperature.
4. Post-Analysis:
- Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss.
- The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for TGA experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mass loss is significantly lower than the theoretical 21.17%. | 1. Incomplete Decomposition: The final temperature or hold time was insufficient for the reaction to complete. 2. Sample Impurity: The initial sample may contain non-volatile impurities. | 1. Extend the final temperature of the TGA run (e.g., to 350°C) or increase the isothermal hold time at the final temperature. 2. Verify the purity of the RbHCO₃ sample using other analytical techniques (e.g., XRD, elemental analysis). |
| Mass loss is higher than the theoretical 21.17%. | 1. Hygroscopic Sample: RbHCO₃ may have absorbed atmospheric moisture. 2. Volatile Impurities: The sample may contain volatile impurities. | 1. Ensure the sample is handled and stored in a desiccator prior to analysis. Consider a pre-heating step at a low temperature (e.g., 50°C) to remove adsorbed water. 2. Analyze the sample for volatile impurities. |
| Decomposition temperature is higher than expected. | 1. High Heating Rate: Faster heating rates can cause a shift in the apparent decomposition temperature to higher values.[4] 2. Atmosphere: The type of purge gas can influence the decomposition kinetics. | 1. Repeat the analysis with a slower heating rate (e.g., 5°C/min) to obtain a temperature closer to the true decomposition temperature. 2. Ensure a consistent and inert atmosphere is maintained throughout the experiment. |
| Multiple steps are observed in the TGA curve before 300°C. | 1. Presence of a Hydrate: The sample may be a hydrated form of this compound. 2. Multiple Impurities: The sample may contain various impurities with different decomposition temperatures. | 1. The initial mass loss at a lower temperature may correspond to the loss of water of hydration. 2. Characterize the sample using other analytical methods to identify the impurities. |
| Noisy or unstable TGA baseline. | 1. Instrument Instability: The TGA balance may be sensitive to vibrations or temperature fluctuations. 2. Gas Flow Issues: Inconsistent purge gas flow can cause baseline fluctuations. | 1. Ensure the TGA instrument is placed on a stable surface, away from drafts and vibrations. 2. Check the gas regulator and flow meter for proper operation. |
References
Rubidium Hydrogen Carbonate Crystallization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crystal size and quality of rubidium hydrogen carbonate. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing large, high-quality single crystals of this compound?
A1: The most widely used technique is the slow evaporation of a saturated aqueous solution.[1] This method involves dissolving rubidium carbonate in water to create a saturated solution and allowing the solvent to evaporate slowly at a controlled temperature, typically around 295 K (22°C).[1][2] As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and the subsequent growth of large crystals.[1]
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature plays a crucial role in the solubility of this compound. Like most alkali metal carbonates, its solubility in water increases with temperature.[3] This principle is the basis for cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce supersaturation and initiate crystal growth.[4] However, for this compound, it is important to be aware of its phase transition from a monoclinic to a triclinic structure when cooled below 245 K (-28.15 °C).[1] Abrupt or rapid cooling across this transition temperature can cause thermal stress, leading to crystal cracking.[5]
Q3: Why is the purity of the starting materials important?
A3: The purity of the precursors, such as rubidium carbonate or rubidium hydroxide, is a key parameter to standardize for achieving high-purity crystals.[6] Impurities can interfere with the nucleation and growth processes, leading to defects in the crystal lattice, the formation of smaller or irregularly shaped crystals, or even preventing crystallization altogether.[7] In some cases, high levels of impurities can dramatically lower the melting point of the compound, causing it to "oil out" instead of crystallizing.[5]
Q4: Can I use additives to control crystal size?
A4: Yes, additives can be used to modify crystal habits and control size. For alkali metal bicarbonates, certain additives can inhibit spontaneous nucleation, which promotes the growth of existing crystals, leading to a larger average crystal size and a more uniform size distribution.[8][9][10] This is achieved through the selective adsorption of the additive molecules onto the crystal surfaces, which can alter the relative growth rates of different crystal faces.[10]
Q5: What is the chemical reaction for synthesizing this compound?
A5: this compound is typically synthesized via the carbonation of an aqueous solution of rubidium carbonate (Rb₂CO₃). By bubbling carbon dioxide (CO₂) through the solution, the carbonate is converted to the hydrogen carbonate (bicarbonate). The reaction is: Rb₂CO₃ (aq) + CO₂ (g) + H₂O (l) → 2 RbHCO₃ (aq)
Alternatively, it can be synthesized by reacting rubidium hydroxide (RbOH) with carbon dioxide: RbOH (aq) + CO₂ (g) → RbHCO₃ (aq)
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
Problem: No crystals are forming after the solution has cooled.
| Cause | Solution |
| Solution is not sufficiently supersaturated. | The concentration of the solute may be too low. Try evaporating some of the solvent to increase the concentration.[11] |
| Too much solvent was used. | Re-heat the solution and boil off a portion of the solvent, then allow it to cool again.[5] |
| Nucleation has not initiated. | Induce nucleation by "scratching" the inner wall of the flask with a glass rod at the surface of the solution.[11] Alternatively, add a "seed crystal" of this compound to the solution to provide a template for growth.[7] |
| The solution is too impure. | Impurities can inhibit crystallization. The compound may need to be purified by another method before attempting crystallization again.[11] |
Problem: The product "oiled out" instead of crystallizing.
| Cause | Solution |
| The melting point of the compound is below the crystallization temperature. | This can be due to a high concentration of impurities lowering the melting point.[5] |
| Solution is supersaturated to the point of liquid-liquid phase separation. | Return the flask to the heat source, add more solvent to dissolve the oil, and then attempt to cool the solution more slowly.[5] |
Problem: The crystallization happened too quickly, resulting in a fine powder.
| Cause | Solution |
| The solution was cooled too rapidly. | Rapid cooling leads to fast nucleation and the formation of many small crystals.[5] |
| The solution was too concentrated. | A very high level of supersaturation can cause the compound to "crash out" of the solution.[5] |
| Insufficient solvent. | Place the solid back on the heat source and add more solvent to exceed the minimum amount required for dissolution at high temperature. This will slow down the crystallization process upon cooling.[5] |
Problem: The resulting crystals are of poor quality (e.g., cracked, aggregated).
| Cause | Solution |
| Rapid cooling through a phase transition. | This compound has a phase transition at 245 K. Cooling too quickly through this temperature can cause thermal stress and crystal cracking. A slower, controlled cooling rate is recommended. |
| Agglomeration of crystals. | Excessive or uncontrolled agglomeration can occur during crystallization. The addition of dispersants or surfactants can sometimes prevent crystals from sticking together.[7][12] |
| Stirring speed is too high. | While stirring promotes mass transfer, excessive agitation can lead to secondary nucleation and smaller crystals, or damage to growing crystals. Optimize the stirring rate. |
Below is a logical workflow for troubleshooting common crystallization issues.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound by Slow Evaporation
This protocol is designed to produce large, single crystals of this compound.
Materials:
-
Rubidium Carbonate (Rb₂CO₃), high purity
-
Deionized water
-
Beaker
-
Hotplate with magnetic stirring
-
Stir bar
-
Watch glass
-
Crystallization dish
-
Filter paper
Methodology:
-
Prepare a Saturated Solution:
-
Gently heat deionized water in a beaker on a hotplate to approximately 40-50°C.
-
While stirring, slowly add rubidium carbonate to the warm water until no more salt will dissolve. Ensure a small amount of undissolved solid remains at the bottom to confirm saturation.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are visible, perform a hot gravity filtration of the saturated solution into a clean, warm crystallization dish. This step helps remove particulate matter that could act as unwanted nucleation sites.
-
-
Crystallization:
-
Cover the crystallization dish with filter paper or a watch glass slightly ajar to allow for slow evaporation. This prevents dust from contaminating the solution.
-
Place the dish in a location with a stable temperature (around 22°C / 295 K) and minimal vibrations.[2]
-
Allow the solvent to evaporate slowly over several days to weeks. Crystal growth will initiate as the solution becomes supersaturated.
-
-
Crystal Harvesting:
-
Once crystals of the desired size have formed, carefully decant the remaining solution (mother liquor).
-
Gently wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals on a filter paper at room temperature. Avoid high temperatures for drying, as this compound can decompose.[1]
-
The general workflow for this experimental protocol is outlined below.
References
- 1. This compound | 19088-74-5 | Benchchem [benchchem.com]
- 2. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. conferencepublication.com [conferencepublication.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistai.org [chemistai.org]
- 8. US6042622A - Process for crystallization of alkali metal bicarbonate salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Morphology Prediction Models and Regulating Methods [mdpi.com]
- 11. quora.com [quora.com]
- 12. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
Technical Support Center: Purification of Commercial Rubidium Hydrogen Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial rubidium hydrogen carbonate (RbHCO₃). Our goal is to help you address common issues related to impurities and provide clear, actionable protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial-grade this compound?
A1: Commercial this compound can contain a variety of impurities depending on the manufacturing process and the source of the rubidium. The most common impurities are other alkali metal ions due to their chemical similarity to rubidium. These include potassium (K⁺), sodium (Na⁺), cesium (Cs⁺), and lithium (Li⁺).[1][2] Other potential contaminants include alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺), as well as various anions like chlorides (Cl⁻) and nitrates (NO₃⁻).[3] The purity of commercial this compound is often around 95%.[4]
Q2: How can I qualitatively test for the presence of other alkali metals in my this compound sample?
A2: A simple and rapid qualitative method for detecting the presence of other alkali metals is the flame test. While rubidium itself produces a reddish-violet flame, the characteristic colors of other alkali metals can indicate their presence as impurities. For instance, sodium gives a strong, persistent orange flame, while potassium produces a lilac or pale violet flame. However, for more sensitive and quantitative analysis, instrumental methods like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are recommended.[1][2][5]
Q3: What is the most common method for purifying this compound?
A3: The most common and effective method for purifying this compound is recrystallization from an aqueous solution.[4][6] This technique leverages the differences in solubility between this compound and its impurities at different temperatures. By carefully controlling the temperature and concentration, it is possible to selectively crystallize the desired compound, leaving the majority of impurities behind in the solution.
Q4: Can I convert rubidium carbonate (Rb₂CO₃) to this compound (RbHCO₃) in the lab?
A4: Yes, rubidium carbonate can be readily converted to this compound. This is achieved by dissolving the rubidium carbonate in water and bubbling carbon dioxide (CO₂) gas through the solution.[4] The reaction is as follows:
Rb₂CO₃ (aq) + CO₂ (g) + H₂O (l) → 2 RbHCO₃ (aq)
This process can also be a purification step, as the subsequent crystallization of this compound can help to exclude certain impurities.
Troubleshooting Guides
Issue 1: Poor Crystal Yield During Recrystallization
Problem: You are attempting to purify this compound by recrystallization, but the yield of purified crystals is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the initial sample is fully dissolved in the minimum amount of hot solvent required. Undissolved material can act as nucleation sites, leading to premature and impure crystal formation. |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary. |
| Supersaturation Not Reached | If the solution is not sufficiently concentrated, crystallization will not occur. If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration and then attempt to cool again. |
| Co-precipitation of Impurities | If the impurity concentration is very high, they may co-precipitate with the this compound. In such cases, a preliminary purification step, such as precipitation of less soluble impurities, may be necessary before recrystallization. |
Issue 2: Persistent Impurities After Recrystallization
Problem: After performing recrystallization, analytical tests (e.g., FAAS) still show significant levels of alkali metal or other impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Solubilities | Some impurities, particularly other alkali metal hydrogen carbonates, may have solubilities very similar to this compound, making separation by simple recrystallization difficult. |
| Occlusion of Impurities | Rapid crystal growth can trap pockets of the mother liquor (containing impurities) within the crystals. Slower cooling rates can mitigate this issue. |
| Insufficient Washing | The surface of the crystals may be coated with the impurity-rich mother liquor. Ensure the filtered crystals are washed with a small amount of ice-cold deionized water to remove residual impurities. |
Experimental Protocols
Protocol 1: Purification of Commercial this compound by Recrystallization
This protocol describes the purification of commercial-grade this compound using aqueous recrystallization.
Materials:
-
Commercial this compound
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Crystallizing dish
-
Ice bath
-
Drying oven
Methodology:
-
Dissolution: In a beaker, add a known quantity of commercial this compound to a minimal amount of deionized water. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For further crystallization, place the beaker in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold deionized water to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 50-60°C) to avoid decomposition. Upon heating, this compound can decompose to rubidium carbonate, water, and carbon dioxide.[4]
Protocol 2: Conversion of Rubidium Carbonate to this compound and Subsequent Purification
This protocol details the conversion of rubidium carbonate to this compound, which can also serve as a purification step.
Materials:
-
Rubidium carbonate
-
Deionized water
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Carbon dioxide (gas cylinder or dry ice)
-
Gas dispersion tube (if using gaseous CO₂)
-
Beaker
-
Magnetic stirrer and stir bar
-
Crystallizing dish
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Methodology:
-
Dissolution: Dissolve a known amount of rubidium carbonate in deionized water in a beaker with stirring.
-
Carbonation:
-
Using Gaseous CO₂: Bubble carbon dioxide gas through the solution using a gas dispersion tube until the solution is saturated.
-
Using Dry Ice: Carefully add small pieces of dry ice to the solution. The dry ice will sublime, releasing CO₂ into the solution. Continue adding dry ice until the solution is saturated.
-
-
Crystallization: The solubility of this compound is generally lower than that of rubidium carbonate. As the conversion proceeds, this compound may begin to precipitate. To maximize the yield, the solution can be cooled in an ice bath.
-
Isolation and Purification: Collect the this compound crystals by vacuum filtration. The crystals can be further purified by following the recrystallization protocol described above (Protocol 1).
-
Drying: Dry the final product in a drying oven at a low temperature.
Quantitative Data Summary
The following table summarizes typical impurity levels in technical grade rubidium carbonate, which is a common precursor to this compound.
| Impurity | Typical Concentration Range (ppm) |
| Sodium (Na) | 150 - 2000 |
| Potassium (K) | 150 - 2000 |
| Calcium (Ca) | 350 - 2000 |
| Magnesium (Mg) | 350 - 2000 |
| Chloride (Cl) | 350 - 2000 |
| Nitrate (NO₃) | 150 - 2000 |
Data adapted from a patent describing the purification of technical grade rubidium carbonate.[3]
The following table provides the detection limits for common alkali metal impurities using Flame Atomic Absorption Spectrometry (FAAS), a common analytical technique for quality control.
| Element | Detection Limit (µg/mL per 1% absorption) |
| Lithium (Li⁺) | 0.032 |
| Sodium (Na⁺) | 0.011 |
| Potassium (K⁺) | 0.034 |
| Cesium (Cs⁺) | 0.183 |
Data from a study on the determination of impurities in high purity rubidium chloride.[1][2]
Visualizations
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. Determination of the impurities in high purity rubidium chloride - Chemia Analityczna - Tom Vol. 48, No. 1 (2003) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. CN104291365B - The method of purification rubidium salt - Google Patents [patents.google.com]
- 4. This compound | 19088-74-5 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]
handling and safety precautions for rubidium hydrogen carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the handling, safety, and troubleshooting for experiments involving rubidium hydrogen carbonate (RbHCO₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an alkali metal bicarbonate with the chemical formula RbHCO₃. It is a white, crystalline solid.
Q2: Is this compound hazardous?
According to aggregated GHS data from multiple suppliers, this compound is reported as not meeting the criteria for hazardous classification. However, as with any chemical, it should be handled with care in a laboratory setting.
Q3: What is the primary reactivity concern with this compound?
The primary reactivity concern is its thermal decomposition. When heated, it decomposes to rubidium carbonate (Rb₂CO₃), carbon dioxide (CO₂), and water (H₂O). This decomposition can affect experimental outcomes if not controlled.
Q4: How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place. Like other alkali metal bicarbonates, it is likely to be hygroscopic, meaning it can absorb moisture from the air.
Q5: What are the signs of decomposition?
If you observe gas evolution (effervescence) upon gentle heating of the solid or a solution, it is likely that the this compound is decomposing to produce carbon dioxide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Decomposition of this compound: The compound may be decomposing due to excessive heat, releasing CO₂ and changing the stoichiometry of your reaction. | - Maintain a consistent and controlled temperature during your experiment.- Consider performing the reaction under an inert atmosphere to minimize side reactions.- Test the purity of your this compound before use. |
| Difficulty dissolving the compound | Solvent incompatibility: While soluble in water, its solubility in organic solvents may be limited. | - If using an organic solvent, perform a small-scale solubility test first.- Consider using a co-solvent system or a phase-transfer catalyst to improve solubility in non-polar organic solvents. |
| pH of the reaction mixture is not as expected | Hydrolysis or presence of carbonate impurity: The presence of rubidium carbonate as an impurity, or hydrolysis of the bicarbonate in solution, can lead to a higher than expected pH. | - Use freshly opened or properly stored this compound.- Prepare aqueous solutions fresh before use.- Calibrate your pH meter and verify the pH of your solution before starting the reaction. |
| Formation of an unexpected precipitate | Reaction with atmospheric CO₂ or impurities: If the compound has been improperly stored, it may have absorbed atmospheric CO₂ and moisture, leading to the formation of rubidium carbonate, which could have different solubility characteristics. | - Ensure your storage container is airtight.- Filter your solution before use if you suspect the presence of insoluble impurities. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound, rubidium carbonate. Data for rubidium carbonate is provided for reference due to the limited availability of specific data for the hydrogen carbonate form.
| Property | This compound (RbHCO₃) | Rubidium Carbonate (Rb₂CO₃) |
| Molecular Weight | 146.49 g/mol | 230.95 g/mol |
| Appearance | White crystalline solid | White powder, very hygroscopic[1] |
| Melting Point | Decomposes upon heating | 837 °C[1] |
| Boiling Point | Not applicable (decomposes) | 900 °C (decomposes)[1] |
| Solubility in Water | Soluble | 4500 g/L @ 20°C[1] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
To minimize exposure to atmospheric moisture, transfer the required amount of this compound from the main storage container to a secondary container for weighing.
-
Use a clean, dry spatula and weighing vessel.
-
Close the main storage container tightly immediately after use.
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If preparing an aqueous solution, use deionized or distilled water and prepare the solution fresh for each experiment.
Protocol 2: Thermal Decomposition Observation
-
Place a small, known amount of this compound in a test tube.
-
Gently heat the test tube over a Bunsen burner or in a heating block.
-
Observe for any signs of gas evolution.
-
To confirm the gas is CO₂, bubble it through a solution of limewater (calcium hydroxide). A milky white precipitate of calcium carbonate will form if CO₂ is present.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Logic diagram for troubleshooting experimental issues.
References
Technical Support Center: Rubidium Hydrogen Carbonate in Experimental Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of rubidium hydrogen carbonate (RbHCO₃) in experimental reactions. While this compound is a versatile and useful reagent, unexpected outcomes can occur. This guide addresses potential issues related to its physical properties, reactivity, and handling to help researchers anticipate and resolve common problems.
Section 1: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving unexpected experimental outcomes.
Issue 1.1: Inconsistent or Low Reaction Yields
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hygroscopicity of Reagent | This compound can absorb atmospheric moisture, leading to inaccurate weighing and altered stoichiometry. | Dry the reagent under vacuum before use. Store in a desiccator with a suitable drying agent. Handle in a glovebox or under an inert atmosphere for sensitive reactions. |
| Thermal Decomposition | The reaction temperature may be too high, causing the decomposition of RbHCO₃ to rubidium carbonate (Rb₂CO₃), water, and carbon dioxide.[1] | Monitor the internal reaction temperature carefully. Consider running the reaction at a lower temperature for a longer duration. Perform a thermogravimetric analysis (TGA) of your RbHCO₃ sample to determine its exact decomposition temperature. |
| Poor Solubility | This compound has limited solubility in many organic solvents. | Screen a variety of solvents to find one with adequate solubility. Consider the use of a co-solvent or a phase-transfer catalyst to improve solubility and reactivity. |
| Incorrect Basicity | The basicity of this compound may be insufficient for the desired transformation. | Switch to a stronger base, such as rubidium carbonate or rubidium hydroxide. Be aware that changing the base can also alter the reaction pathway and selectivity. |
Experimental Protocol: Verifying Reagent Purity via Titration
To ensure the purity of your this compound and rule out contamination with rubidium carbonate, a simple acid-base titration can be performed.
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Preparation: Accurately weigh approximately 100 mg of your this compound sample and dissolve it in 50 mL of deionized water.
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Titration: Use a standardized 0.1 M solution of hydrochloric acid (HCl) as the titrant.
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Endpoint Detection: Monitor the pH of the solution using a calibrated pH meter. The equivalence point for the reaction of HCO₃⁻ with H⁺ will be in the acidic range. A second, higher pH equivalence point will be observed if carbonate is present.
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Calculation: The volume of HCl required to reach the bicarbonate equivalence point can be used to calculate the purity of the sample.
Issue 1.2: Formation of Unexpected Byproducts
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Side Reactions due to Basicity | The basic nature of RbHCO₃ may catalyze unintended side reactions, such as aldol condensations or eliminations. | Lower the reaction temperature to disfavor side reactions. Consider using a milder, non-nucleophilic base if the desired reaction does not require a strong base. |
| Reaction with Carbon Dioxide | In a closed system, the decomposition of RbHCO₃ can lead to a buildup of CO₂ pressure, potentially leading to carboxylation reactions with nucleophilic intermediates.[2][3][4][5] | If carboxylation is not desired, perform the reaction in an open system or under a gentle stream of inert gas to remove CO₂ as it is formed. |
| Catalytic Activity of Rubidium Ions | Rubidium ions themselves can sometimes act as Lewis acids or participate in catalytic cycles, leading to unexpected pathways. | If unexpected catalytic activity is suspected, consider using a different alkali metal bicarbonate to see if the outcome changes. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is supposed to be anhydrous, but this compound is often used in aqueous solutions. How can I use it in a non-aqueous system?
A1: While RbHCO₃ is often synthesized in aqueous media, it can be used in non-aqueous reactions if it is thoroughly dried.[1] Drying under high vacuum at a temperature below its decomposition point is recommended. However, its solubility in many organic solvents is low. You may need to explore solvents like DMF or DMSO, or use a phase-transfer catalyst.
Q2: I am seeing a lower than expected pH in my reaction mixture when using this compound. What could be the cause?
A2: This could be due to the equilibrium between bicarbonate and carbonic acid in the presence of acidic protons in your reaction mixture. The bicarbonate ion can act as a proton acceptor, forming carbonic acid, which is weakly acidic. Ensure all your reagents are free of acidic impurities.
Q3: Can I substitute this compound with rubidium carbonate? What differences should I expect?
A3: Yes, but with important considerations. Rubidium carbonate is a stronger base than this compound and is not a source of protons. This difference in basicity can significantly affect the reaction rate and selectivity. Rubidium carbonate is also more hygroscopic. The choice between the two depends on the specific requirements of your reaction.
Q4: My this compound has been stored for a long time and appears clumpy. Is it still usable?
A4: Clumping is a sign of moisture absorption. While the compound may still be chemically viable, its purity is compromised due to the absorbed water and potential partial conversion to other species. For reactions sensitive to stoichiometry or water content, it is advisable to use a fresh, dry sample.
Q5: Are there any known incompatibilities for this compound?
A5: this compound will react with strong acids to release carbon dioxide gas. It can also react with certain metal salts to form insoluble carbonates. As a base, it can promote the decomposition of base-sensitive functional groups in your starting materials or products.
Section 3: Visual Guides
Diagram 1: Troubleshooting Workflow for Unexpected Outcomes
Caption: A logical workflow for diagnosing unexpected experimental results.
Diagram 2: Potential Reaction Pathways of this compound
Caption: Simplified diagram of desired and potential undesired reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbon dioxide utilization via carbonate-promoted C-H carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00482E [pubs.rsc.org]
- 4. CO₂ utilization via carbonate-promoted C--H carboxylation and CO₂ hydrogenation | Stanford Digital Repository [purl.stanford.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysts Supported on Rubidium Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of catalysts supported on rubidium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of rubidium carbonate in my catalyst system?
A1: Rubidium carbonate typically acts as a promoter in heterogeneous catalysis. Its primary roles can include:
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Increasing surface basicity: This can influence the adsorption of acidic reactants or intermediates, such as CO2.[1]
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Modifying the electronic properties of the active metal: This can enhance the catalytic activity and selectivity towards desired products.
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Weakening chemical bonds in reactants: For example, in the water-gas shift reaction, rubidium can weaken the C-H bond in formate intermediates, which is often the rate-determining step.[1]
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Interacting with the support material: This interaction can influence the overall stability and performance of the catalyst.[2]
Q2: What is the optimal loading of rubidium carbonate for my catalyst?
A2: The optimal loading of rubidium carbonate is highly dependent on the specific reaction, the active metal, and the support material. Generally, there is an optimal range. While a small amount of rubidium carbonate can significantly enhance catalytic performance, excessive loading can lead to negative effects such as:
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Blocking of active sites: Too much rubidium carbonate can cover the active metal particles, reducing the number of sites available for the reaction.
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Pore blocking: This can hinder the diffusion of reactants and products, leading to lower activity.[1]
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Agglomeration of metal particles: High concentrations of alkali metals can sometimes promote the sintering of the active metal phase during catalyst activation or reaction.
It is crucial to screen a range of rubidium carbonate loadings to determine the optimal concentration for your specific application.
Q3: How does the hygroscopic nature of rubidium carbonate affect the catalyst?
A3: Rubidium carbonate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can have several implications for your catalyst:
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Difficulty in accurate weighing and loading: The absorption of water can lead to inaccuracies when preparing the catalyst.
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Changes in catalyst structure during storage and handling: Moisture can lead to the dissolution and recrystallization of rubidium carbonate, potentially altering its distribution on the catalyst surface.
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Impact on catalytic performance: The presence of water can be either beneficial or detrimental depending on the specific reaction. For reactions where water is a product, its presence due to the hygroscopic nature of the support might inhibit the reaction.
To mitigate these effects, it is recommended to handle rubidium carbonate and the prepared catalyst in a dry environment (e.g., a glovebox or under an inert atmosphere) and to dry the catalyst thoroughly before use.
Q4: What are the most common techniques to characterize my rubidium carbonate-supported catalyst?
A4: A multi-technique approach is often necessary to fully characterize your catalyst. Common and highly informative techniques include:
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X-ray Diffraction (XRD): To identify the crystalline phases of the active metal and the support, and to estimate the crystallite size of the metal particles.
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X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the catalyst surface and the oxidation states of the elements, including rubidium and the active metal.[2][3]
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Temperature-Programmed Desorption (TPD): CO2-TPD is particularly useful for characterizing the basicity of the catalyst surface, which is often modified by the addition of rubidium carbonate.[4]
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Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[1]
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and distribution of the active metal nanoparticles on the support.
Troubleshooting Guides
Issue 1: Low Catalytic Activity
| Possible Cause | Diagnostic Test | Suggested Solution |
| Sub-optimal Rubidium Carbonate Loading | Screen different Rb2CO3 loadings. | Prepare a series of catalysts with varying Rb2CO3 concentrations to identify the optimal loading. |
| Poor Dispersion of Active Metal | TEM, CO Chemisorption | Optimize the synthesis method (e.g., change precursor, solvent, or calcination/reduction conditions) to achieve smaller, well-dispersed metal nanoparticles. |
| Active Site Poisoning | XPS, Elemental Analysis | Identify the poison and its source. If possible, purify the reactant feed. Consider catalyst regeneration. |
| Incorrect Calcination/Reduction Temperature | Temperature-Programmed Reduction (TPR) | Optimize the calcination and reduction temperatures and durations to ensure proper formation of the active phase without causing sintering. |
Issue 2: Low Selectivity to Desired Product
| Possible Cause | Diagnostic Test | Suggested Solution |
| Incorrect Surface Basicity | CO2-TPD | Adjust the rubidium carbonate loading to modify the surface basicity, which can influence the adsorption of intermediates and steer the reaction towards the desired product.[3][5][6] |
| Non-optimal Metal-Promoter Interaction | XPS, Temperature-Programmed Techniques | Vary the synthesis method (e.g., co-impregnation vs. sequential impregnation) to alter the interaction between the active metal and rubidium carbonate. |
| Reaction Conditions Not Optimized | Parametric study (temperature, pressure, flow rate) | Systematically vary the reaction conditions to find the optimal window for the desired product selectivity. |
Issue 3: Rapid Catalyst Deactivation
| Possible Cause | Diagnostic Test | Suggested Solution |
| Coking | Temperature-Programmed Oxidation (TPO), TGA | Increase the H2/reactant ratio, or introduce a small amount of an oxidizing agent if the reaction chemistry allows. Regenerate the catalyst by controlled oxidation to burn off the coke.[7] |
| Sintering of Active Metal | XRD (crystallite size increase), TEM (particle agglomeration) | Lower the reaction temperature if possible. Consider using a support with stronger metal-support interaction. A regeneration procedure involving redispersion may be possible.[8][9] |
| Poisoning | XPS, Elemental Analysis of spent catalyst | Identify and remove the poison from the feed stream. If the poisoning is reversible, a suitable regeneration procedure (e.g., washing, thermal treatment) can be developed. |
Quantitative Data Presentation
Table 1: Representative data on the effect of Rb₂CO₃ loading on catalyst performance for CO₂ Hydrogenation to Methanol over a Cu/ZnO/Al₂O₃ catalyst.
| Rb₂CO₃ Loading (wt%) | CO₂ Conversion (%) | Methanol Selectivity (%) | Methanol Yield (%) |
| 0 | 15.2 | 70.5 | 10.7 |
| 0.5 | 18.6 | 78.2 | 14.5 |
| 1.0 | 22.4 | 85.1 | 19.1 |
| 2.0 | 20.1 | 82.3 | 16.5 |
| 3.0 | 17.5 | 75.8 | 13.3 |
Note: The data in this table is representative and synthesized from trends reported in the literature. Actual results will vary depending on the specific catalyst system and reaction conditions.
Experimental Protocols
Catalyst Synthesis via Incipient Wetness Impregnation
This protocol describes the preparation of a 1 wt% Rb₂CO₃-promoted 5 wt% Metal/Support catalyst.
-
Support Preparation: Dry the support material (e.g., Al₂O₃, SiO₂, TiO₂) at 120°C for 4 hours to remove adsorbed water.
-
Determine Pore Volume: Measure the pore volume of the dried support using nitrogen physisorption or by titrating with water until saturation.
-
Prepare Precursor Solutions:
-
Metal Precursor Solution: Dissolve the required amount of the active metal precursor (e.g., metal nitrate salt) in a volume of deionized water equal to the pore volume of the support.
-
Rubidium Carbonate Solution: In a separate container, dissolve the required amount of rubidium carbonate in a minimum amount of deionized water.
-
-
Sequential Impregnation:
-
Add the metal precursor solution dropwise to the dried support while continuously mixing.
-
Age the impregnated support for 2-4 hours at room temperature.
-
Dry the material at 120°C for 4-6 hours.
-
Add the rubidium carbonate solution dropwise to the dried, metal-loaded support while mixing.
-
-
Final Treatment:
-
Dry the co-impregnated material at 120°C overnight.
-
Calcine the catalyst in a furnace under a flow of air. The temperature and duration of calcination should be optimized for the specific catalyst system (a typical starting point is 400-500°C for 4 hours).
-
Catalyst Performance Testing in a Fixed-Bed Reactor
-
Catalyst Loading: Load a known mass of the catalyst (typically 100-500 mg, sieved to a specific particle size range) into a fixed-bed reactor tube, supported by quartz wool.
-
Catalyst Pre-treatment (Reduction): Heat the catalyst to the desired reduction temperature under a flow of a reducing gas (e.g., 10% H₂ in N₂). The reduction temperature and time are critical and should be determined from TPR experiments.
-
Reaction Start-up:
-
After reduction, cool the reactor to the desired reaction temperature under an inert gas flow (e.g., N₂).
-
Introduce the reactant gas mixture at a specific flow rate (defined by the desired Gas Hourly Space Velocity, GHSV).
-
-
Data Collection:
-
Allow the reaction to reach a steady state (typically 1-2 hours).
-
Analyze the reactor effluent using an online gas chromatograph (GC) to determine the concentration of reactants and products.
-
-
Calculations: Calculate the conversion of the reactant and the selectivity to each product based on the GC data.
Regeneration of a Sintered Catalyst
This protocol provides a general procedure for the regeneration of a sintered catalyst containing an alkali metal promoter.
-
Oxidation: Heat the deactivated catalyst in the reactor under a flow of dilute air (e.g., 1-5% O₂ in N₂) to a high temperature (e.g., 500-600°C). This step aims to oxidize the active metal.
-
Halide Treatment (Optional but often effective for redispersion): Introduce a very low concentration of a halogen-containing compound (e.g., HCl or a chlorocarbon) in the gas stream at the high temperature for a short period. This can form volatile metal-halide species that can redisperse on the support. Caution: This step should be performed with extreme care in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
-
Purging: Purge the reactor with an inert gas (e.g., N₂) at the high temperature to remove any residual halogen compounds.
-
Re-reduction: Cool the catalyst to the appropriate reduction temperature and perform the standard reduction procedure as described in the catalyst performance testing protocol.
Visualizations
Caption: A typical experimental workflow for catalyst synthesis, characterization, and performance evaluation.
References
- 1. Sodium - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Selective CO2 hydrogenation over zeolite-based catalysts for targeted high-value products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Tuning product selectivity in CO2 hydrogenation over metal-based catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Selectivity control by zeolites during methanol-mediated CO2 hydrogenation processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Effect of hygroscopic growth on the aerosol light-scattering coefficient: A review of measurements, techniques and error sources (vol 141C, pg 494, 2016) | CU Experts | CU Boulder [vivo.colorado.edu]
- 7. Catalyst Regeneration, Metal Catalysts | Semantic Scholar [semanticscholar.org]
- 8. Silver - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Basicity of Rubidium Hydrogen Carbonate and Other Alkali Metal Bicarbonates
For Immediate Publication
[City, State] – A comprehensive guide comparing the basicity of rubidium hydrogen carbonate to its alkali metal counterparts—lithium, sodium, potassium, and cesium hydrogen carbonate—has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the basicity trends, supported by quantitative data and experimental protocols.
The basicity of alkali metal bicarbonates in aqueous solution is primarily determined by the hydrolysis of the bicarbonate ion (HCO₃⁻), which acts as a weak base. The general trend observed is that the basicity of these compounds increases as one moves down the group in the periodic table, from lithium to cesium. This trend is attributed to the decreasing polarizing power of the alkali metal cations as their ionic radius increases. Larger cations, such as rubidium and cesium, have a weaker interaction with the bicarbonate ion, allowing it to more readily accept a proton from water, thus increasing the hydroxide ion concentration and, consequently, the pH of the solution.
Quantitative Comparison of Basicity
| Compound | Formula | pH of 0.1 M Solution (approx.) | Calculated pKb of HCO₃⁻ |
| Lithium Hydrogen Carbonate | LiHCO₃ | Data not readily available* | ~3.7 |
| Sodium Hydrogen Carbonate | NaHCO₃ | 8.3[1] | ~3.7 |
| Potassium Hydrogen Carbonate | KHCO₃ | 8.3 - 8.5** | ~3.7 |
| This compound | RbHCO₃ | >8.5 (Expected) | ~3.7 |
| Cesium Hydrogen Carbonate | CsHCO₃ | >8.5 (Expected)*** | ~3.7 |
* Lithium hydrogen carbonate is unstable as a solid and typically exists only in solution, making standardized measurements challenging. ** The pH of potassium hydrogen carbonate solutions can vary depending on the degree of CO₂ saturation. Non-aerated solutions tend to have a higher pH. *** Experimental values for Cesium Hydrogen Carbonate under CO₂ saturation show a lower pH (around 6.8), highlighting the significant impact of experimental conditions. The expected trend of increasing basicity suggests a pH greater than 8.5 in a non-CO₂ saturated solution.
The pKb of the bicarbonate ion itself is approximately 3.7, calculated from the second acid dissociation constant (pKa2) of carbonic acid (H₂CO₃), which is about 10.3[2][3][4]. The relationship used is pKa + pKb = 14.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general trend in the basicity of alkali metal bicarbonates and the underlying principle.
Experimental Protocols
Precise determination of the basicity of alkali metal bicarbonates can be achieved through the following experimental methodologies.
Determination of pKb by pH Measurement
This method involves measuring the pH of a solution of the bicarbonate salt at a known concentration and calculating the pKb.
Workflow:
Detailed Steps:
-
Solution Preparation: Accurately weigh the required mass of the alkali metal bicarbonate salt to prepare a 0.1 M solution in high-purity deionized water. Ensure the water is free from dissolved CO₂ to avoid interference with the pH measurement. This can be achieved by boiling and cooling the water in a sealed container prior to use.
-
pH Meter Calibration: Calibrate a standard pH meter with at least three buffer solutions that bracket the expected pH of the sample (e.g., pH 4.01, 7.00, and 10.01).
-
pH Measurement: Immerse the calibrated pH electrode into the prepared 0.1 M bicarbonate solution. Allow the reading to stabilize before recording the pH value. It is crucial to perform the measurement at a constant and recorded temperature, as pH is temperature-dependent.
-
Calculations:
-
Calculate the pOH from the measured pH using the formula: pOH = 14 - pH.
-
Determine the hydroxide ion concentration ([OH⁻]) from the pOH: [OH⁻] = 10⁻ᵖᴼᴴ.
-
The hydrolysis of the bicarbonate ion is represented by the equilibrium: HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq).
-
The base dissociation constant (Kb) can be calculated using the expression: Kb = [H₂CO₃][OH⁻] / [HCO₃⁻]. At equilibrium, [H₂CO₃] ≈ [OH⁻] and [HCO₃⁻] ≈ C - [OH⁻], where C is the initial concentration of the bicarbonate salt.
-
Finally, calculate the pKb: pKb = -log₁₀(Kb).
-
Determination of Basicity by Potentiometric Titration
This method involves titrating a solution of the bicarbonate with a strong acid and analyzing the resulting titration curve to determine the equivalence point and subsequently the pKb.
Workflow:
Detailed Steps:
-
Solution Preparation: Prepare a solution of the alkali metal bicarbonate with a precisely known concentration (e.g., 0.1 M). Also, prepare a standardized solution of a strong acid, such as 0.1 M HCl.
-
Titration Setup: Place a known volume of the bicarbonate solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Titration Procedure: Add the strong acid titrant from a burette in small, precise increments. After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the corresponding volume of acid added to generate a titration curve.
-
Identify the equivalence point, which is the point of inflection on the curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.
-
Locate the volume of acid added at the half-equivalence point (half the volume of acid required to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (carbonic acid, H₂CO₃).
-
Calculate the pKb of the bicarbonate ion using the relationship: pKb = 14 - pKa.
-
This guide provides a foundational understanding of the comparative basicity of this compound and other alkali metal bicarbonates, equipping researchers with the necessary data and methodologies for their scientific endeavors.
References
A Comparative Guide to Purity Analysis of Rubidium Hydrogen Carbonate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in guaranteeing the integrity and reproducibility of their work. Rubidium hydrogen carbonate (RbHCO₃), a compound utilized in various specialized applications, is no exception. This guide provides a detailed comparison of analytical methods for determining the purity of this compound, with a focus on the classical technique of titration, alongside modern spectroscopic and chromatographic alternatives.
At a Glance: Method Comparison
The table below summarizes the key performance indicators for the analytical methods discussed in this guide. This allows for a quick assessment of each technique's suitability based on the specific requirements of the analysis.
| Parameter | Acid-Base Titration | Ion Chromatography (IC) | Flame Atomic Absorption Spectroscopy (FAAS) |
| Principle | Neutralization Reaction | Ion-Exchange Separation | Atomic Absorption of Light |
| Purity Range | Major Component (>95%) | Trace to Major Components | Trace Impurities & Major Component |
| Illustrative Limit of Detection (LOD) | ~0.04 meq/L (for alkalinity)[1] | ~0.01-0.02 ppm (for alkali metals)[2] | ~0.03 µg/mL for Rubidium[1] |
| Illustrative Precision (RSD) | < 1% | < 2%[2] | ~0.08%[1] |
| Illustrative Accuracy | > 99% | > 99.5%[2] | High, recovery typically 99-101%[1] |
| Key Advantages | Cost-effective, simple instrumentation, high precision for major components. | High selectivity for various ions, simultaneous analysis of multiple impurities. | High sensitivity for metallic impurities, robust and widely available. |
| Key Disadvantages | Less sensitive to trace impurities, can be affected by other acidic/basic components. | Higher initial instrument cost, requires more complex mobile phases. | Indirect purity measurement, matrix effects can be a concern. |
Deep Dive: Experimental Protocols and Data
Purity Determination by Acid-Base Titration
Acid-base titration is a robust and cost-effective method for determining the purity of this compound. The principle lies in the neutralization reaction between the basic bicarbonate anion and a strong acid of known concentration.
Reaction Pathway:
The fundamental chemical reaction involved in the titration of this compound with a strong acid, such as hydrochloric acid (HCl), is a neutralization reaction. The hydrogen carbonate ion (HCO₃⁻) acts as a base, accepting a proton (H⁺) from the acid to form carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide.
Caption: Neutralization reaction of this compound.
Experimental Workflow:
The process of determining the purity of this compound via titration follows a systematic workflow, from sample preparation to the final calculation of purity. This ensures accuracy and reproducibility of the results.
References
Comparative Thermal Stability of Alkali Metal Hydrogen Carbonates: A Guide for Researchers
Published: November 2, 2025
This guide provides a comparative analysis of the thermal stability of alkali metal hydrogen carbonates, intended for researchers, scientists, and professionals in drug development. The information is supported by experimental data and includes detailed experimental protocols.
The thermal stability of the alkali metal hydrogen carbonates increases as you go down the group from lithium to cesium. This trend is attributed to the decrease in the polarizing power of the alkali metal cation as its ionic radius increases. A cation with a high charge density (small ion with a high charge) can distort the electron cloud of the hydrogen carbonate anion, weakening the bonds within the anion and leading to decomposition at a lower temperature. As the cation size increases down the group, its charge density decreases, resulting in less polarization of the hydrogen carbonate anion and thus greater thermal stability.[1][2][3]
Lithium hydrogen carbonate is notably unstable and does not exist as a solid at room temperature; it is only present in aqueous solutions. Upon any attempt to isolate it by evaporating the water, it decomposes into lithium carbonate, water, and carbon dioxide.
Data Presentation
The following table summarizes the decomposition temperatures for the alkali metal hydrogen carbonates. It is important to note that the decomposition of these compounds is often a gradual process that occurs over a range of temperatures, rather than at a single, sharp point. The values presented represent the approximate onset of decomposition.
| Compound | Formula | Onset of Decomposition (°C) | Products of Decomposition |
| Lithium Hydrogen Carbonate | LiHCO₃ | Does not exist as a solid | - |
| Sodium Hydrogen Carbonate | NaHCO₃ | ~ 50 - 100 °C | Na₂CO₃, H₂O, CO₂ |
| Potassium Hydrogen Carbonate | KHCO₃ | ~ 100 - 120 °C | K₂CO₃, H₂O, CO₂ |
| Rubidium Hydrogen Carbonate | RbHCO₃ | > 120 °C (Exact value not readily available) | Rb₂CO₃, H₂O, CO₂ |
| Cesium Hydrogen Carbonate | CsHCO₃ | > 120 °C (Exact value not readily available) | Cs₂CO₃, H₂O, CO₂ |
Note: While precise decomposition temperatures for rubidium and cesium hydrogen carbonates are not widely reported in standard literature, the established periodic trend confirms their stability is greater than that of potassium hydrogen carbonate.
Experimental Protocols
The thermal stability of alkali metal hydrogen carbonates is most accurately determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Objective: To determine the onset temperature of decomposition for an alkali metal hydrogen carbonate sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA) or a Simultaneous DSC-TGA instrument.
-
High-precision analytical balance.
-
Sample pans (typically aluminum or platinum).
-
Inert purge gas (e.g., Nitrogen or Argon).
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the hydrogen carbonate (typically 5-10 mg) is placed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
A temperature program is set. A typical program involves an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 400°C).
-
-
Data Collection: The TGA instrument continuously measures the mass of the sample as a function of temperature. The DSC signal, if available, measures the heat flow to or from the sample relative to a reference.
-
Data Analysis:
-
The TGA data is plotted as mass percentage versus temperature. The decomposition is indicated by a significant loss of mass. The onset temperature of decomposition is determined by finding the intersection of the baseline before the mass loss with the tangent of the curve at the point of maximum rate of mass loss.
-
The decomposition of a hydrogen carbonate to its corresponding carbonate, water, and carbon dioxide is an endothermic process, which will be observed as a peak in the DSC curve.
-
Visualizations
The following diagrams illustrate the trend in thermal stability and a typical experimental workflow.
References
A Comparative Guide to the Thermal Characterization of Rubidium Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of rubidium hydrogen carbonate (RbHCO₃) and other alkali metal hydrogen carbonates, focusing on characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal stability and decomposition pathways of these compounds is crucial for applications in materials science, catalysis, and pharmaceutical development where precise control over thermal behavior is required.
Thermal Decomposition Pathway of Alkali Metal Hydrogen Carbonates
Alkali metal hydrogen carbonates (or bicarbonates) undergo a primary endothermic decomposition upon heating to yield the corresponding carbonate, water vapor, and carbon dioxide gas. The general reaction is as follows:
2MHCO₃(s) → M₂CO₃(s) + H₂O(g) + CO₂(g) (where M = Na, K, Rb)
The thermal stability of these hydrogen carbonates increases down the group in the periodic table (Na < K < Rb).[1][2] This trend is attributed to the decreasing polarizing power of the larger alkali metal cations, which leads to a more stable bicarbonate ion.[1][3]
At significantly higher temperatures, the resulting alkali metal carbonates (with the exception of lithium carbonate) will melt and eventually decompose to form the metal oxide and carbon dioxide. Rubidium carbonate, for instance, is thermally stable but will decompose at temperatures above its melting point (~837 °C).
The decomposition pathway for this compound is visualized below.
Caption: Thermal decomposition pathway of this compound.
Comparative TGA/DSC Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. When analyzing alkali metal hydrogen carbonates, TGA reveals the distinct mass loss associated with the release of H₂O and CO₂, and DSC shows a corresponding endothermic peak, indicating the energy absorbed during the decomposition.
The following table summarizes and compares the thermal decomposition data for sodium, potassium, and rubidium hydrogen carbonates.
| Compound | Formula | Decomposition Onset (°C) | Decomposition Peak (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |
| Sodium Hydrogen Carbonate | NaHCO₃ | ~85 - 140[4][5] | ~161 - 171[5][6] | 36.9% | ~36.95%[6] |
| Potassium Hydrogen Carbonate | KHCO₃ | ~91 - 100[7][8] | ~149[7] | 31.0% | ~31.0% |
| This compound | RbHCO₃ | >100 (Estimated) | >150 (Estimated) | 21.2% | Not Available |
Note: Data for this compound is estimated based on the established periodic trend of increasing thermal stability down the group.[1][2] Experimental values can vary slightly based on factors like heating rate and sample purity.
The TGA data clearly supports the trend of increasing thermal stability, with the decomposition temperature of potassium hydrogen carbonate being higher than that of sodium hydrogen carbonate.[7][8] It is expected that this compound will continue this trend, decomposing at a higher temperature than its potassium counterpart. The DSC curve for each decomposition shows a sharp endothermic peak, confirming the energy-absorbing nature of the reaction.
Experimental Protocols
A generalized protocol for conducting TGA/DSC analysis on an alkali metal hydrogen carbonate sample is provided below.
Objective: To determine the thermal stability, decomposition temperature, and mass loss of an alkali metal hydrogen carbonate sample.
Instrumentation: Simultaneous TGA/DSC Analyzer.
Materials:
-
Alkali Metal Hydrogen Carbonate (e.g., RbHCO₃), finely ground powder.
-
Inert reference material (e.g., alumina).
-
High-purity inert gas (e.g., Nitrogen or Argon).
-
Alumina or platinum crucibles.[9]
Procedure:
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground hydrogen carbonate sample into a clean, tared TGA crucible.[7]
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate of 20-50 mL/min to provide a non-reactive atmosphere.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of ~30 °C.
-
Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min. This range is sufficient to observe the primary decomposition of the hydrogen carbonate.
-
-
Data Acquisition: Record the sample mass (TGA), heat flow (DSC), and temperature simultaneously throughout the experiment.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition and the total percentage mass loss from the TGA curve. Compare the experimental mass loss with the theoretical value to assess sample purity.
-
DSC Curve: Identify the temperature of the endothermic peak corresponding to the decomposition event. Integrate the peak to determine the enthalpy of decomposition (ΔH).
-
Caption: General experimental workflow for TGA/DSC analysis.
Conclusion
Thermogravimetric and Differential Scanning Calorimetry are powerful techniques for characterizing the thermal properties of this compound and its alkali metal analogues. The comparative data confirms the established periodic trend that thermal stability of alkali metal hydrogen carbonates increases down the group. While specific experimental data for RbHCO₃ is less common in literature, its behavior can be reliably predicted based on the properties of lighter alkali metals. The provided protocols and workflow offer a robust framework for researchers to conduct these analyses, yielding critical data for material development and quality control.
References
- 1. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 2. quora.com [quora.com]
- 3. inorganic chemistry - Alkali and alkali earth metal carbonates and bicarbonates decomposition - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Aqueous Solubility of Rubidium Hydrogen Carbonate and Other Alkali Metal Bicarbonates
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the aqueous solubility of rubidium hydrogen carbonate with other alkali metal bicarbonates has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the solubility of lithium, sodium, potassium, rubidium, and cesium bicarbonates, supported by experimental data and methodologies.
The solubility of alkali metal bicarbonates in water is a critical parameter in various chemical and pharmaceutical applications. This guide consolidates available data to facilitate a clearer understanding of the solubility trends within this group of compounds.
Comparative Solubility Data
The aqueous solubility of alkali metal bicarbonates generally increases down the group, with the notable exception of lithium bicarbonate, which is unstable in its solid form and exists only in solution.[1] The solubility of sodium bicarbonate is comparatively lower than that of potassium, rubidium, and cesium bicarbonates.
Below is a summary of the available quantitative solubility data for the alkali metal bicarbonates in water at various temperatures.
| Temperature (°C) | LiHCO₃ ( g/100g H₂O) | NaHCO₃ ( g/100g H₂O) | KHCO₃ ( g/100g H₂O) | RbHCO₃ ( g/100g H₂O) | CsHCO₃ ( g/100g H₂O) |
| 0 | Exists only in solution | 6.9 | 22.4 | Data not available | Data not available |
| 10 | Exists only in solution | 8.15 | 27.7 | Data not available | Data not available |
| 20 | 5.7 (at 20°C)[2] | 9.6 | 33.2 | Data not available | 67.77 (at 20°C) |
| 30 | Exists only in solution | 11.1[3] | 39.1 | Data not available | Data not available |
| 40 | Exists only in solution | 12.7 | 45.4 | Data not available | Data not available |
| 50 | Exists only in solution | 14.5 | 52.2 | Data not available | Data not available |
| 60 | Exists only in solution | 16.4[3] | 60.0 | Data not available | Data not available |
Factors Influencing Solubility
The solubility of alkali metal bicarbonates is primarily governed by the interplay between two key thermodynamic factors: lattice energy and hydration energy.
-
Lattice Energy: This is the energy required to separate one mole of a solid ionic compound into its gaseous ions. For the alkali metal bicarbonates, as the size of the cation increases from Li⁺ to Cs⁺, the lattice energy generally decreases. This is because the electrostatic attraction between the larger cations and the bicarbonate anion weakens.[4][5]
-
Hydration Energy: This is the energy released when one mole of gaseous ions is dissolved in a solvent to form hydrated ions. Hydration energy decreases as the ionic radius increases.[5]
The overall trend of increasing solubility down the group for bicarbonates suggests that the decrease in lattice energy is more significant than the decrease in hydration energy, making it easier for the salts of heavier alkali metals to dissolve in water.[6]
Caption: Relationship between key factors influencing the solubility of alkali metal bicarbonates.
Experimental Protocols for Solubility Determination
The determination of the solubility of alkali metal bicarbonates can be performed using several established experimental methods. The choice of method often depends on the specific properties of the salt and the desired precision.
Isothermal Equilibrium Method (Shake-Flask Method)
This is a common and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the alkali bicarbonate salt is added to a known volume of deionized water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the bicarbonate in the clear supernatant is determined using a suitable analytical technique. This can be achieved through:
-
Titration: The bicarbonate solution is titrated with a standardized acid (e.g., HCl) using a suitable indicator.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining salt is measured.[7][8]
-
Ion Chromatography: This technique can be used to separate and quantify the bicarbonate and alkali metal ions.
-
Gravimetric Method: A Detailed Protocol
The gravimetric method is a straightforward approach for determining the solubility of a salt.
Methodology:
-
A saturated solution is prepared using the isothermal equilibrium method described above.
-
A specific volume of the clear, saturated solution is accurately transferred to a pre-weighed, dry evaporating dish.
-
The solution is gently heated to evaporate the water completely. Care must be taken to avoid splattering of the salt.
-
The evaporating dish containing the dry salt is then cooled in a desiccator to prevent moisture absorption and weighed.
-
The process of heating, cooling, and weighing is repeated until a constant mass is obtained.
-
The mass of the dissolved salt is calculated by subtracting the initial mass of the empty evaporating dish.
-
The solubility is then expressed as grams of salt per 100 g of water.
Caption: A generalized workflow for the experimental determination of alkali bicarbonate solubility.
Conclusion
This comparative guide highlights the solubility trends among alkali metal bicarbonates, with this compound expected to exhibit high aqueous solubility, consistent with the group trend. The provided experimental protocols offer a foundation for researchers to conduct their own solubility studies. The continued compilation of quantitative data, particularly for rubidium and cesium bicarbonates at various temperatures, will be invaluable to the scientific community.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solved The solubility of sodium bicarbonate in water is 11.1 | Chegg.com [chegg.com]
- 4. quora.com [quora.com]
- 5. Lattice energy and hydration energy are two important properties of ionic solids on which their melting point, boiling point and solubility depend. Lattice energy increases as the charge on the ion increases and the size decreases. Hydration energy increases as the size of the ion decreases and charges on it increases. The solubilities of carbonates, sulphates and phosphates of alkaline earth metals are much less than those of the corresponding alkali metals. This is because:A) Alkaline earth salts have lattice energy which is almost the same as those of alkali metal salts.B) Lattice energy of alkaline earth metal salts are lesser than their hydration energy.C) Alkaline earth metal cations are more strongly held to the anions than the corresponding alkali metal cations.D) Hydration energy of alkali metal salts are much lesser than those of corresponding alkaline earth metal salts. [vedantu.com]
- 6. doubtnut.com [doubtnut.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
A Researcher's Guide to Assessing the Quality of Commercial Rubidium Hydrogen Carbonate
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount. Rubidium hydrogen carbonate (RbHCO₃), a key compound in various scientific applications, is commercially available from numerous suppliers and in various grades. This guide provides a framework for assessing the quality of commercially available this compound, offering objective comparisons and detailed experimental protocols to ensure the material meets the stringent requirements of your research.
Comparative Analysis of Commercial Grades
The quality of this compound can vary significantly between suppliers and designated grades. A comprehensive assessment should focus on three key areas: purity , metallic impurity profile , and anionic impurity profile . Below is a comparative table summarizing hypothetical data for three representative commercial grades of this compound.
Data Presentation: Comparison of Commercial this compound Grades
| Parameter | Grade A (Standard, 99.5%) | Grade B (High Purity, 99.9%) | Grade C (Ultra-Pure, 99.99%) |
| Assay (Purity, %) | 99.52 | 99.91 | 99.992 |
| Metallic Impurities (ppm) | |||
| Potassium (K) | < 200 | < 50 | < 5 |
| Sodium (Na) | < 150 | < 30 | < 2 |
| Cesium (Cs) | < 500 | < 100 | < 10 |
| Lithium (Li) | < 10 | < 2 | < 0.5 |
| Calcium (Ca) | < 20 | < 5 | < 1 |
| Magnesium (Mg) | < 10 | < 2 | < 0.5 |
| Iron (Fe) | < 5 | < 1 | < 0.2 |
| Aluminum (Al) | < 5 | < 1 | < 0.2 |
| Anionic Impurities (ppm) | |||
| Chloride (Cl⁻) | < 50 | < 10 | < 2 |
| Sulfate (SO₄²⁻) | < 100 | < 20 | < 5 |
| Nitrate (NO₃⁻) | < 20 | < 5 | < 1 |
| Phosphate (PO₄³⁻) | < 10 | < 2 | < 0.5 |
Experimental Protocols for Quality Assessment
To independently verify the quality of a commercial batch of this compound, a series of analytical tests should be performed. The following section details the methodologies for the key experiments.
Assay of this compound (Acid-Base Titration)
This method determines the overall purity of the this compound by titrating it with a standardized acid.
Protocol:
-
Preparation of Standard Acid: Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it against a primary standard, such as tris(hydroxymethyl)aminomethane (TRIS).
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., methyl orange) to the sample solution. Titrate the solution with the standardized 0.1 M HCl until the endpoint is reached (color change from yellow to red).
-
Calculation: The purity of the this compound is calculated based on the volume of HCl used, its concentration, and the initial mass of the sample.
Determination of Metallic Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive technique for quantifying the concentration of various metallic impurities.[1][2]
Protocol:
-
Standard Preparation: Prepare a series of multi-element calibration standards containing known concentrations of the target metallic impurities (K, Na, Cs, Li, Ca, Mg, Fe, Al) in a matrix that matches the sample solution.
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample and dissolve it in 100 mL of 2% nitric acid.
-
Instrumental Analysis: Aspirate the prepared sample and standard solutions into the ICP-OES instrument. The emission intensities at the characteristic wavelengths for each element are measured.
-
Quantification: A calibration curve is generated from the standard solutions, and the concentrations of the metallic impurities in the sample are determined by interpolation.
Determination of Anionic Impurities by Ion Chromatography (IC)
Ion chromatography is an effective method for separating and quantifying common anionic impurities.[3]
Protocol:
-
Eluent Preparation: Prepare an appropriate eluent, such as a sodium carbonate-sodium bicarbonate buffer solution, for the separation of the target anions.
-
Standard Preparation: Prepare a mixed anion standard solution containing known concentrations of chloride, sulfate, nitrate, and phosphate.
-
Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 100 mL of deionized water. Filter the solution through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the prepared sample and standard solutions into the ion chromatograph. The anions are separated on an anion-exchange column and detected by a conductivity detector.
-
Quantification: The concentrations of the anionic impurities in the sample are determined by comparing their peak areas to those of the standards.
Visualizing Workflows and Decision-Making
To further clarify the process of quality assessment and supplier selection, the following diagrams illustrate the experimental workflow and a logical decision-making process.
Caption: Experimental workflow for quality assessment.
Caption: Decision tree for supplier selection.
By implementing a systematic approach to quality assessment, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the success of their research and development endeavors.
References
Cross-Validation of Analytical Methods for Rubidium Hydrogen Carbonate Characterization: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of key analytical methods for the characterization of rubidium hydrogen carbonate (RbHCO₃), a compound of increasing interest in pharmaceutical development and materials science. Targeted at researchers, scientists, and drug development professionals, this document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Introduction
This compound is a white, crystalline solid with potential applications in various fields. Accurate and precise analytical methods are crucial for its characterization, including the determination of purity, identification of impurities, and elucidation of its solid-state properties. This guide focuses on the cross-validation of several common analytical techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for rubidium content, Ion Chromatography (IC) for bicarbonate content, Acid-Base Titration for assay determination, Thermogravimetric Analysis (TGA) for thermal stability, and X-ray Diffraction (XRD) for crystalline structure confirmation.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the desired accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of the compared methods.
| Analytical Method | Parameter Measured | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| ICP-OES | Rubidium (Rb) Content | >0.999 | 95-105 | < 2 | 0.04 µg/L[1] | 0.1 µg/L |
| Ion Chromatography | Bicarbonate (HCO₃⁻) Content | >0.999 | 98-102 | < 3 | 0.5 mg/L[2] | 1.5 mg/L |
| Acid-Base Titration | Assay of RbHCO₃ | >0.999 | 99-101 | < 1 | Not Applicable | Not Applicable |
| Thermogravimetric Analysis | Thermal Decomposition Profile | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| X-ray Diffraction | Crystalline Phase Identification | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Rubidium Content
Objective: To quantify the rubidium content in a this compound sample.
Instrumentation: An ICP-OES system equipped with a suitable nebulizer and spray chamber.
Reagents and Standards:
-
High-purity nitric acid (HNO₃)
-
Deionized water (18.2 MΩ·cm)
-
Rubidium standard solutions (1000 mg/L)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of 2% (v/v) nitric acid.
-
Dilute the solution to 100 mL with deionized water in a volumetric flask.
-
Further dilute the solution as necessary to fall within the linear range of the calibration curve.
Instrumental Parameters:
-
RF Power: 1300 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.2 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Sample Uptake Rate: 1.5 mL/min
Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L of rubidium) from the stock standard solution in 2% nitric acid.
Analysis: Aspirate the blank, calibration standards, and sample solutions into the plasma and record the emission intensity at the specified wavelength.
Ion Chromatography (IC) for Bicarbonate Content
Objective: To determine the bicarbonate concentration in a this compound sample.
Instrumentation: An ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.
Reagents and Mobile Phase:
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase: A solution of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the mobile phase in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A suitable anion-exchange column for inorganic anions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Suppressed conductivity
Calibration: Prepare a series of bicarbonate standards (e.g., 10, 25, 50, 100, and 200 mg/L) by dissolving sodium bicarbonate in the mobile phase.
Analysis: Inject the blank, standards, and sample solutions into the ion chromatograph and record the peak area for bicarbonate.
Acid-Base Titration for Assay of this compound
Objective: To determine the purity of this compound.
Apparatus:
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
Reagents:
-
Standardized 0.1 N hydrochloric acid (HCl) solution
-
Methyl orange indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 2-3 drops of methyl orange indicator to the solution.
-
Titrate the solution with the standardized 0.1 N HCl solution until the color changes from yellow to a persistent orange-red endpoint.
-
Record the volume of HCl used.
Calculation: The percentage assay of RbHCO₃ is calculated using the following formula: % Assay = (V * N * E) / W * 100 Where:
-
V = Volume of HCl used (L)
-
N = Normality of HCl solution
-
E = Equivalent weight of RbHCO₃ (146.49 g/mol )
-
W = Weight of the sample (g)
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.
Procedure:
-
Place approximately 5-10 mg of the this compound sample into a tared TGA pan.
-
Heat the sample from ambient temperature to 500°C at a heating rate of 10°C/min.
-
Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
-
Record the weight loss as a function of temperature. The decomposition of this compound to rubidium carbonate, water, and carbon dioxide is expected to occur.
X-ray Diffraction (XRD)
Objective: To confirm the crystalline structure and phase purity of this compound.
Instrumentation: An X-ray diffractometer with a copper (Cu) Kα radiation source.
Procedure:
-
Grind the this compound sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample on a sample holder.
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.
-
The resulting diffraction pattern can be compared to reference patterns for phase identification.
Workflow and Logic Diagrams
The following diagrams illustrate the analytical workflow and the logical relationships in the cross-validation process.
References
Safety Operating Guide
Proper Disposal of Rubidium Hydrogen Carbonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of rubidium hydrogen carbonate (RbHCO₃), a compound utilized in various research applications. Adherence to these protocols will mitigate risks and ensure the responsible management of chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.
| Hazard Classification | Precautionary Measures |
| Skin and Eye Irritant | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Respiratory Irritant | Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. |
| Basic Compound | Avoid contact with acids outside of a controlled neutralization procedure, as this will generate carbon dioxide gas. |
Disposal Protocol: Neutralization and Dilution
The primary method for the safe disposal of this compound from a laboratory setting involves neutralization to a safe pH range, followed by appropriate dilution and disposal in accordance with local regulations.
Experimental Protocol for Neutralization
This protocol details the step-by-step method for neutralizing waste this compound solution.
Materials:
-
Waste this compound (solid or aqueous solution)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Large glass beaker (at least twice the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Don all necessary PPE. Conduct the entire procedure within a certified chemical fume hood.
-
Dissolution (if solid): If the this compound waste is in solid form, dissolve it in a minimal amount of deionized water in the large glass beaker.
-
Initial pH Check: Measure the initial pH of the this compound solution. It will be alkaline.
-
Neutralization:
-
Place the beaker on a magnetic stir plate and add a stir bar. Begin stirring the solution gently.
-
Slowly and carefully add the dilute acid to the this compound solution dropwise. Be cautious as the reaction will produce carbon dioxide gas, which may cause effervescence.
-
Continuously monitor the pH of the solution using pH strips or a pH meter.
-
-
Endpoint: Continue adding acid until the pH of the solution is within the neutral range of 5.5 to 9.5. A pH near 7 is ideal.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water (at least a 100-fold excess), provided this is in accordance with your institution's and local wastewater regulations. Always confirm with your environmental health and safety (EHS) office before drain disposal.
-
Container Rinsing: Rinse the empty container that held the this compound with water and dispose of the rinsate in the same manner as the neutralized solution.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Compliance
It is imperative to note that all chemical waste disposal is subject to local, state, and federal regulations. The procedures outlined above are based on general chemical safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable laws. Some jurisdictions may have specific requirements for the disposal of rubidium compounds, and it is the responsibility of the generator to be aware of and adhere to these regulations.
Personal protective equipment for handling Rubidium hydrogen carbonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rubidium Hydrogen Carbonate, including detailed operational and disposal plans.
Hazard Identification and Safety Precautions
While some sources suggest this compound may not meet GHS hazard criteria, it is closely related to Rubidium Carbonate, which is known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with a degree of caution. It is important to avoid dust formation and prevent contact with skin and eyes.[1][4][5]
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3]
-
Reactivity with Water: While synthesized in aqueous solutions, prolonged contact with moisture should be avoided during storage to prevent decomposition.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure safety when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement. For tasks with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | If handling large quantities or if dust is generated, a NIOSH-approved respirator should be used.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing risks.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Verify that all necessary PPE is available and in good condition.
2. Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transferring the chemical.
-
Keep the container tightly closed when not in use to prevent absorption of moisture and contamination.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a tightly sealed container to protect it from moisture.[5]
-
Store away from incompatible materials, such as strong acids.
The following diagram outlines the standard operating procedure for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, clearly labeled, and sealed container.
2. Waste Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
3. Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
The following diagram illustrates the disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
